Octyl isocyanate
描述
Structure
3D Structure
属性
IUPAC Name |
1-isocyanatooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQFCTCUULUMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32646-75-6 | |
| Record name | Octane, 1-isocyanato-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32646-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2062874 | |
| Record name | Octane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-26-7 | |
| Record name | Octyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3158-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Octylisocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Octyl isocyanate chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of Octyl Isocyanate
For researchers, scientists, and professionals in drug development, a thorough understanding of reactive chemical intermediates is paramount. This compound (1-isocyanatooctane) is a versatile reagent utilized in a variety of synthetic applications, from polymer chemistry to the modification of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling protocols.
Chemical and Physical Properties
This compound is a combustible and moisture-sensitive liquid.[1][2] Its core chemical and physical characteristics are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Citations |
| Molecular Formula | C₉H₁₇NO | [3][4] |
| Molecular Weight | 155.24 g/mol | [3] |
| Appearance | Liquid | [4] |
| Density | 0.88 g/mL at 25 °C | [5] |
| Boiling Point | 200-204 °C | [5] |
| 139 °C at 14 mmHg | [5] | |
| Refractive Index | n20/D 1.432 | [5] |
| Flash Point | 71 °C (159.8 °F) - closed cup | [5] |
| Solubility in Water | Insoluble, reacts with water | [4] |
| CAS Number | 3158-26-7 | [3][4] |
| EC Number | 221-598-1 |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound in reaction mixtures.
| Spectrum Type | Key Features / Notes | Citations |
| FTIR | Spectra available (Neat and ATR-IR). | [3][6] |
| ¹H NMR | Spectra available. | [6][7][8] |
| ¹³C NMR | Spectra available. | [6] |
| Mass Spec | GC-MS data available. | [6] |
| Raman | Spectrum available. | [6] |
Reactivity of this compound
The isocyanate functional group (-N=C=O) is highly electrophilic, making this compound reactive toward a wide range of nucleophiles.[9][10] This reactivity is the foundation of its utility in chemical synthesis. It is incompatible with strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[1][11]
Reaction with Nucleophiles
Isocyanates readily undergo nucleophilic addition at the central carbon atom of the NCO group.[9][12] These reactions are often exothermic and can be vigorous.[13]
-
Water : Reacts with water to form an unstable carbamic acid, which then decomposes to yield octylamine and carbon dioxide gas.[9][10][13] This reaction is a key consideration for handling and storage, as exposure to moisture will degrade the reagent.[2][4]
-
Alcohols : The reaction with alcohols produces stable N-octylcarbamates, commonly known as urethanes.[9][10] This is one of the most common applications of isocyanates, forming the basis of polyurethane chemistry.[10] The reaction can be catalyzed by tertiary amines or organotin compounds like dibutyltin dilaurate (DBTDL).[9][14]
-
Amines : Primary and secondary amines react with this compound to form N,N'-substituted ureas.[9][10] This reaction is typically very fast and does not require a catalyst.[15]
-
Thiols : In the presence of a base catalyst, thiols will react to form thiourethanes.[15]
Caption: Reaction pathways of this compound with common nucleophiles.
Polymerization
Hazardous polymerization of this compound does not typically occur under normal conditions.[1][11] However, acids and bases can initiate polymerization reactions.[13] Anionic polymerization of isocyanates, including n-octyl isocyanate, can be achieved using initiators like sodium naphthalenide to produce polyisocyanates.[16]
Thermal Decomposition
During a fire, irritating and highly toxic gases may be generated through thermal decomposition.[4][11] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[11]
Experimental Protocols
Due to its hazardous nature, strict adherence to safety protocols is essential when working with this compound. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation, as well as allergic or asthma-like symptoms.[1]
General Handling and Storage
-
Handling : Always work in a well-ventilated area, preferably under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[1][2] Avoid contact with skin and eyes and prevent inhalation of vapors.[11][17]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances.[4] Keep containers tightly closed to prevent contact with moisture.[1][2] Store away from heat, sparks, open flames, and other sources of ignition.[1]
General Protocol for Reaction with Nucleophiles (e.g., Alcohols)
The following is a generalized protocol for the synthesis of a carbamate from an alcohol. This procedure should be adapted based on the specific reactivity of the substrate and the scale of the reaction.
-
Preparation : Ensure all glassware is thoroughly dried to prevent reaction with water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Reaction Setup : To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the desired alcohol and dissolve it in an appropriate anhydrous solvent (e.g., toluene, THF).
-
Addition of Isocyanate : Slowly add this compound (typically 1.0-1.1 equivalents) to the stirring alcohol solution at room temperature.[14]
-
Catalysis (if necessary) : For less reactive nucleophiles like alcohols, a catalyst can be added. Common catalysts include dibutyltin dilaurate (DBTDL) or tertiary amines like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[14] The catalyst is typically added in small amounts (e.g., 0.1-1.0 mol%).
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or by spectroscopic methods such as FTIR, observing the disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹.
-
Work-up : Once the reaction is complete, it can be quenched by adding a small amount of methanol to consume any excess isocyanate. The solvent is then removed under reduced pressure.[14]
-
Purification : The crude product can be purified using standard techniques such as silica gel column chromatography.[14]
Caption: A generalized experimental workflow for nucleophilic addition reactions.
Applications in Research and Drug Development
The high reactivity of this compound makes it a useful building block in organic synthesis and pharmaceutical research.
-
Polymer Chemistry : It has been used to suppress side reactions during polymerization processes.[5][18] It is also a monomer for the synthesis of poly(n-octyl isocyanate).[16]
-
Synthesis of Small Molecules : this compound is used to synthesize various compounds, including ureas and organogelators.[5][18] For example, it reacts with N-cyclopropylamine to form N-cyclopropyl-N′-octylurea.[5]
-
Drug Development and Discovery : Isocyanates are important intermediates in the synthesis of pharmaceuticals.[19] They are used to create carbamate and urea linkages, which are present in many biologically active molecules.[19] The isocyanate group can be used to attach chemical tags or moieties to existing drug-like small molecules to study their biological targets and mechanisms of action.[20] This approach is valuable for creating probes for target identification and validation in drug discovery pipelines.[20] For instance, this compound was reported to inactivate the serine proteinase, chymotrypsin.[18]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C9H17NO | CID 76616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(3158-26-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound 97 3158-26-7 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 10. Isocyanate - Wikipedia [en.wikipedia.org]
- 11. canbipharm.com [canbipharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization [mdpi.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. scientificlabs.com [scientificlabs.com]
- 19. nbinno.com [nbinno.com]
- 20. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of n-Octyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of n-octyl isocyanate, a valuable reagent in organic synthesis and drug development. The document details multiple synthetic routes, including direct phosgenation-alternative methods and classical rearrangement reactions, offering a comparative analysis of their yields and purities. Furthermore, it outlines detailed purification protocols and provides key characterization data to ensure the quality of the final product.
Synthesis of n-Octyl Isocyanate
Several methods are available for the synthesis of n-octyl isocyanate. The choice of method may depend on factors such as available starting materials, desired scale, and safety considerations.
From n-Octylamine and a Phosgene Equivalent
A common and efficient method for the synthesis of n-octyl isocyanate involves the reaction of n-octylamine with a phosgene equivalent, such as bis(trichloromethyl)carbonate (triphosgene). This method avoids the handling of highly toxic phosgene gas.
Reaction Scheme:
A reported synthesis using this method in toluene as a solvent afforded n-octyl isocyanate in a 78.9% yield with a purity of 99.0%.[1]
Experimental Protocol: A detailed experimental protocol for a similar reaction using an amine and triphosgene is as follows:
-
To a solution of triphosgene (1.0 equivalent) in an inert solvent such as toluene or dichloromethane, a solution of n-octylamine (3.0 equivalents) in the same solvent is added dropwise at a controlled temperature, typically 0 °C.
-
After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for a specified period, monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude n-octyl isocyanate is then purified by fractional distillation under reduced pressure.
Curtius Rearrangement
The Curtius rearrangement provides a route to isocyanates from carboxylic acids via an acyl azide intermediate. For the synthesis of n-octyl isocyanate, the starting material would be nonanoic acid.
Reaction Scheme:
Experimental Protocol (General Procedure using Diphenylphosphoryl Azide - DPPA):
-
To a stirred solution of nonanoic acid (1.0 equivalent) in an anhydrous solvent such as toluene, triethylamine (1.1-1.5 equivalents) is added.
-
Diphenylphosphoryl azide (DPPA) (1.1-1.5 equivalents) is then added dropwise at room temperature.
-
The mixture is stirred at room temperature for approximately 30 minutes to form the acyl azide.
-
The reaction mixture is then heated to reflux to induce the rearrangement to the isocyanate, which can be monitored by the evolution of nitrogen gas and by IR spectroscopy (disappearance of the azide peak around 2140 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹).
-
After completion, the solvent can be removed, and the n-octyl isocyanate purified by vacuum distillation.
Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. To synthesize n-octyl isocyanate, the starting material is nonanamide.
Reaction Scheme:
A modified Hofmann rearrangement using N-bromosuccinimide (NBS) and a base can also be employed. A patent describes a process for producing isocyanates by reacting an N-halogenated amide, such as N-chlorononamide, with an organic base.[2]
Experimental Protocol (Conceptual, based on general procedures):
-
Nonanamide is treated with a solution of sodium hypobromite, prepared in situ from bromine and sodium hydroxide, at a low temperature (e.g., 0-5 °C).
-
The reaction mixture is then carefully heated to effect the rearrangement to n-octyl isocyanate.
-
The isocyanate can be isolated by extraction into an organic solvent.
-
The organic layer is dried, and the solvent is evaporated to yield the crude product, which is then purified by distillation.
Lossen Rearrangement
The Lossen rearrangement transforms a hydroxamic acid or its derivative into an isocyanate. For n-octyl isocyanate synthesis, this would involve the rearrangement of a derivative of nonanohydroxamic acid.
Reaction Scheme:
Experimental Workflow: Synthesis of N-octyl-N'-phenylurea
This diagram outlines the key steps in the synthesis of a urea derivative from n-octyl isocyanate, a common application of this reagent.
References
Octyl Isocyanate (CAS 3158-26-7): A Technical Guide for Scientific Professionals
Introduction: Octyl isocyanate (CAS: 3158-26-7) is a valuable chemical intermediate widely utilized in organic synthesis. With the linear formula CH₃(CH₂)₇NCO, this aliphatic monoisocyanate serves as a critical reagent for introducing the octylcarbamate or octylurea functional group into various molecular scaffolds. Its high reactivity, coupled with the hydrophobicity of its octyl chain, makes it particularly useful in the development of pharmaceuticals, agrochemicals, specialty polymers, and advanced materials. This guide provides an in-depth overview of its properties, reactivity, handling protocols, and applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for planning experimental work, including reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO | |
| Molecular Weight | 155.24 g/mol | |
| Appearance | Liquid; Turbid milky to light yellow or off-white | |
| Boiling Point | 200-204 °C (at 760 mmHg) | |
| Density | 0.88 g/mL (at 25 °C) | |
| Refractive Index | n20/D 1.432 | |
| Flash Point | 71 °C / 159.8 °F (closed cup) | |
| Water Solubility | Decomposes in water |
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols. It is combustible, harmful if swallowed, inhaled, or in contact with skin, and causes serious irritation to the skin and eyes. It is also a respiratory sensitizer and a lachrymator.
| Hazard Information | Details | Source(s) |
| Signal Word | Danger | |
| Key Hazards | Combustible liquid, Moisture Sensitive, Lachrymator | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH332: Harmful if inhaledH |
Spectral Analysis of Octyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for octyl isocyanate, a key intermediate in the synthesis of various organic compounds, including ureas and carbamates relevant to the pharmaceutical and materials science industries. This document outlines the characteristic Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopic data, along with detailed experimental protocols for data acquisition.
Overview of Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. FTIR spectroscopy provides information about the functional groups present, while ¹H and ¹³C NMR spectroscopy reveal the detailed carbon-hydrogen framework of the molecule.
Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from the FTIR and NMR spectral analyses of this compound.
Table 1: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~2957 | C-H Asymmetric Stretch | Alkyl (CH₃) |
| ~2927 | C-H Asymmetric Stretch | Alkyl (CH₂) |
| ~2856 | C-H Symmetric Stretch | Alkyl (CH₂) |
| ~2270 | N=C=O Asymmetric Stretch | Isocyanate |
| ~1465 | C-H Scissoring | Alkyl (CH₂) |
| ~1378 | C-H Bending | Alkyl (CH₃) |
Table 2: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.29 | Triplet | 2H | -CH₂-NCO |
| ~1.60 | Quintet | 2H | -CH₂-CH₂-NCO |
| ~1.29 | Multiplet | 10H | -(CH₂)₅- |
| ~0.89 | Triplet | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~128.5 | -N=C=O |
| ~43.5 | -CH₂-NCO |
| ~31.8 | -CH₂- |
| ~30.5 | -CH₂- |
| ~29.2 (multiple) | -(CH₂)₄- |
| ~26.7 | -CH₂- |
| ~22.6 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Experimental Protocols
The following sections detail the methodologies for acquiring the FTIR and NMR spectral data for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Methodology:
-
Sample Preparation: A neat liquid sample of this compound is used without any dilution. A small drop of the liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent.
-
Data Acquisition:
-
Technique: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrument: A 300 MHz (or higher field) NMR spectrometer, such as a Varian A-60D or equivalent.
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 128-1024 scans, depending on the concentration and spectrometer sensitivity.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-150 ppm.
-
-
Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Visualizations
The following diagrams illustrate the experimental workflow and the molecular structure with key spectral correlations.
An In-Depth Technical Guide to the Health and Safety Considerations for Handling Octyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the specific SDS for octyl isocyanate provided by the manufacturer and follow all institutional and regulatory safety protocols.
Introduction to this compound: Properties and Applications
This compound (CAS No. 3158-26-7) is a reactive chemical compound belonging to the isocyanate family, characterized by the functional group -N=C=O.[1][2] It is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled.[1] In research and development, particularly in the pharmaceutical and polymer sciences, this compound serves as a versatile reagent. Its applications include its use in suppressing side reactions during polymerization and in the synthesis of various organic compounds.[1]
Summary of Health Hazards
This compound presents a range of health hazards that necessitate careful handling and the implementation of robust safety measures. The primary routes of exposure are inhalation, skin contact, and eye contact.[3]
Table 1: GHS Hazard Classification for this compound [1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Quantitative Toxicity Data
While specific LD50 and LC50 values for this compound are not consistently reported across all safety data sheets, acute toxicity estimates from some sources provide valuable insight into its potency. It is important to note that the toxicological properties of this compound have not been fully investigated.[3]
Table 2: Acute Toxicity Estimates for Isocyanates
| Exposure Route | Species | Value | Reference |
| Oral | - | Acute toxicity estimate: 500.1 mg/kg | [4] |
| Dermal | - | Acute toxicity estimate: 1,100 mg/kg | [4] |
| Inhalation (4h) | - | Acute toxicity estimate: 11 mg/l | [4] |
Note: These are expert judgments and estimates and should be treated with caution. Always refer to the most up-to-date SDS for the specific product in use.
Experimental Protocols for Hazard Assessment
The hazard classifications for this compound are determined through standardized toxicological studies, primarily following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines provide detailed methodologies to ensure data consistency and reliability.
Acute Oral Toxicity (OECD 423)
The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.
-
Principle: A single dose of the substance is administered orally to a small group of animals (typically rats). The subsequent mortality or morbidity determines the next dose level for another group of animals.
-
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.
-
Dose Administration: The test substance is administered in a single dose by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The study allows for the classification of the substance into one of a series of toxicity classes based on the observed mortality at different dose levels.
-
Acute Dermal Toxicity (OECD 402)
This test determines the short-term toxic effects of a substance applied to the skin.
-
Principle: A single dose of the test substance is applied to a shaved area of the skin of an animal (typically a rabbit or rat) for 24 hours.
-
Methodology:
-
Animal Preparation: A portion of the animal's back is shaved 24 hours before the test.
-
Dose Application: The test substance is applied uniformly over the shaved area and covered with a porous gauze dressing.
-
Exposure: The dressing is held in place for 24 hours.
-
Observation: Animals are observed for signs of toxicity and mortality for 14 days. Skin reactions at the application site are also recorded.
-
Endpoint: The dermal LD50 value can be estimated from the mortality data.
-
Acute Inhalation Toxicity (OECD 403)
This guideline is used to assess the health hazards of a substance when inhaled for a short period.
-
Principle: Animals are exposed to the test substance, either as a gas, vapor, or aerosol, in a specially designed inhalation chamber for a defined period (typically 4 hours).
-
Methodology:
-
Atmosphere Generation: A dynamic inhalation exposure system is used to generate a stable and measurable concentration of the test substance in the air.
-
Animal Exposure: Groups of animals (usually rats) are exposed to different concentrations of the substance.
-
Observation: Animals are monitored for signs of toxicity during and after exposure for a period of 14 days.
-
Endpoint: The LC50 (median lethal concentration) is determined, which is the concentration of the substance in the air that is expected to cause death in 50% of the test animals.
-
Skin Irritation/Corrosion (OECD 404)
This test assesses the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.
-
Principle: The test substance is applied to a small area of the skin of a single animal (typically an albino rabbit).
-
Methodology:
-
Application: A small amount of the substance is applied to a shaved patch of skin and covered with a gauze patch for a 4-hour exposure period.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system.
-
Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin lesions.
-
Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to produce irritation or damage to the eye.
-
Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (typically an albino rabbit).
-
Methodology:
-
Application: A small, measured amount of the substance is instilled into the eye.
-
Observation: The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
Scoring: Ocular lesions are scored using a standardized system.
-
Endpoint: The substance is classified based on the severity and reversibility of the observed eye damage.
-
Skin Sensitization (OECD 429 - Local Lymph Node Assay)
The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of a chemical.
-
Principle: The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance as an indicator of a sensitization response.
-
Methodology:
-
Application: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.
-
Lymphocyte Proliferation Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised.
-
Analysis: The incorporation of the radiolabel into the lymph node cells is measured as an index of cell proliferation.
-
Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is indicative of a sensitizing potential.
-
Signaling Pathways and Experimental Workflows
Visual representations of key experimental workflows and logical relationships can aid in understanding the safety assessment process for this compound.
Caption: Tiered testing strategy for this compound toxicity assessment.
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safe handling procedures and the consistent use of appropriate PPE are mandatory.
Engineering Controls
-
Ventilation: Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Containment: Use closed systems whenever possible to prevent the release of vapors and aerosols.
Personal Protective Equipment (PPE)
Table 3: Recommended Personal Protective Equipment for Handling this compound
| Body Part | PPE Recommendation | Standard/Specification |
| Eyes/Face | Chemical safety goggles and a face shield. | ANSI Z87.1 / EN 166 |
| Skin | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), lab coat, and closed-toe shoes. Consider a chemical-resistant apron and sleeves for larger quantities. | EN 374 |
| Respiratory | For operations that may generate vapors or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary. In situations with high concentrations or inadequate ventilation, a supplied-air respirator may be required. | NIOSH/MSHA approved |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[3] It is sensitive to moisture.
-
Disposal: Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.
Spill and Leak Procedures
-
Small Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Place the contaminated material in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area and ventilate it. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering sewers or waterways. Contain the spill and collect it for disposal.
Logical Relationships in Risk Management
A systematic approach is essential for managing the risks associated with handling this compound.
Caption: Hierarchy of controls for managing this compound exposure.
References
Solubility of Octyl Isocyanate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of octyl isocyanate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, miscibility, and provides a detailed experimental protocol for determining solubility in a laboratory setting.
Introduction to this compound
This compound (CH₃(CH₂)₇NCO) is a versatile chemical intermediate widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polyurethanes. Its long alkyl chain imparts significant nonpolar character, which largely dictates its solubility profile. Understanding its behavior in different solvents is crucial for reaction optimization, product purification, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO | [1] |
| Molecular Weight | 155.24 g/mol | |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 0.88 g/mL at 25 °C | [2] |
| Boiling Point | 200-204 °C | [2] |
| Refractive Index | n20/D 1.432 | [2] |
| Water Solubility | Decomposes | [2] |
Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |
| Hydrocarbons | Hexane, Heptane, Toluene, Benzene | Miscible | Nonpolar solvents that readily dissolve the nonpolar octyl chain. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | Generally good solvents for a wide range of organic compounds, including isocyanates. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Aprotic solvents with moderate polarity that can solvate this compound. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Aprotic polar solvents that are generally good solvents for isocyanates. |
| Esters | Ethyl acetate, Butyl acetate | Miscible | Aprotic solvents with moderate polarity suitable for dissolving this compound. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble/Miscible | Stronger polar aprotic solvents that are likely to dissolve this compound. |
| Protic Solvents (Alcohols) | Ethanol, Methanol, Isopropanol | Reactive | Isocyanates react with alcohols to form urethanes. While they may appear to "dissolve," a chemical reaction is occurring. |
| Water | - | Insoluble and Reactive | This compound is insoluble in water and reacts to form an unstable carbamic acid which decomposes to an amine and carbon dioxide.[2] |
Experimental Determination of Solubility
Given the reactive nature of isocyanates, determining their solubility requires careful experimental design to avoid reaction with the solvent or atmospheric moisture. The following is a generalized protocol for determining the solubility of this compound in an anhydrous, aprotic organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Inert gas (Nitrogen or Argon)
-
Dry glassware (e.g., vials with septa, syringes, volumetric flasks)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Gas-tight syringes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or titration)
Experimental Protocol
Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of this compound solubility.
Step-by-Step Procedure:
-
Preparation of Saturated Solution:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of this compound to a known volume of the anhydrous organic solvent in a sealed vial. The excess solid phase is necessary to ensure saturation.
-
Seal the vial tightly with a septum cap.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sampling:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature until the excess this compound has settled.
-
Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe. It is critical not to disturb the solid residue at the bottom of the vial.
-
-
Quantification:
-
Immediately dilute the withdrawn aliquot with a known volume of the same anhydrous solvent to prevent precipitation.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method.
-
Titration: A common method for determining isocyanate concentration involves reacting the isocyanate with an excess of a standard solution of a primary or secondary amine (e.g., di-n-butylamine) and then back-titrating the unreacted amine with a standard acid solution.
-
Chromatography (GC or HPLC): A calibration curve must be prepared using standard solutions of known this compound concentrations.
-
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Safety Precautions
-
Isocyanates are toxic and potent respiratory sensitizers. All work should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes.
-
Prevent exposure to moisture, as this compound will react with water.
Reactivity Profile
As mentioned, the "solubility" of this compound in protic solvents like alcohols is more accurately described as a reaction. This is a critical consideration for any application involving these solvents.
Reaction of this compound with an Alcohol
Caption: The reaction pathway of this compound with an alcohol to form a urethane.
This reaction is the basis for the formation of polyurethanes when diisocyanates are reacted with polyols. For monofunctional isocyanates like this compound, this reaction is often used to introduce the octylcarbamoyl group onto a molecule.
Conclusion
This compound is a nonpolar compound that is highly soluble or miscible with a wide range of aprotic organic solvents. It is insoluble in and reactive with water and protic solvents such as alcohols. For applications requiring precise knowledge of its solubility, the experimental protocol outlined in this guide can be employed, with strict adherence to safety precautions due to the reactive and toxic nature of isocyanates. This understanding of solubility and reactivity is fundamental for the effective use of this compound in research, development, and manufacturing.
References
Thermal Stability and Decomposition of Octyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of octyl isocyanate. Due to a lack of specific published experimental data for pure this compound, this guide synthesizes information from safety data sheets, studies on related alkyl isocyanates, and the well-documented thermal behavior of isocyanates within polyurethane systems. It outlines the theoretical decomposition pathways, potential hazardous products, and detailed, best-practice experimental protocols for conducting thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to thoroughly characterize the thermal properties of this compound. This document is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling them to design and execute robust experimental plans and ensure safe handling practices.
Introduction
This compound (C₉H₁₇NO) is a linear alkyl isocyanate that finds application in various chemical syntheses, including the development of novel pharmaceuticals and functionalized materials. The isocyanate group (-N=C=O) is highly reactive, making it a valuable functional moiety for forming urethane, urea, and other linkages. However, this reactivity also contributes to its thermal instability. Understanding the thermal behavior of this compound is critical for ensuring safe handling, storage, and processing, as well as for controlling reaction pathways and predicting the lifecycle of materials derived from it.
Thermal decomposition of isocyanates can generate toxic and hazardous products, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[1] Therefore, a thorough understanding of the decomposition onset temperature, kinetic stability, and the nature of the degradation products is paramount for risk assessment and the implementation of appropriate safety measures.
This guide provides a framework for investigating the thermal properties of this compound, including detailed methodologies for key analytical techniques.
Thermal Decomposition Pathways of Alkyl Isocyanates
The thermal decomposition of alkyl isocyanates can proceed through several pathways, influenced by factors such as temperature, pressure, and the presence of catalysts or impurities. While the specific mechanism for this compound has not been detailed in the literature, general pathways for linear alkyl isocyanates can be proposed.
The primary decomposition routes are believed to involve the homolytic cleavage of the C-N bond or rearrangement reactions. At elevated temperatures, isocyanates can also undergo trimerization to form isocyanurates, which are generally more thermally stable.[2]
Caption: Proposed thermal decomposition pathways for this compound.
Quantitative Data on Thermal Stability
To provide a framework for comparison, the following table summarizes typical thermal decomposition data for related isocyanate-containing materials. It is crucial to note that these values are not directly transferable to pure this compound and experimental determination is necessary.
| Material System | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Analysis Method | Reference |
| Blocked Isophorone Diisocyanate | Varies (150-250) | Varies | TGA/DSC | [5] |
| Polyurethane (general) | ~200-300 (urethane bond cleavage) | ~300-400 | TGA | [2] |
Experimental Protocols
To address the gap in data for this compound, the following detailed experimental protocols for TGA, DSC, and Py-GC-MS are provided. These protocols are based on best practices for the analysis of volatile and reactive liquid samples.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, decomposition temperature range, and mass loss characteristics of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer with a high-resolution balance.
-
Sample Preparation: Due to its volatility, use a sealed aluminum pan with a pinhole lid to allow for the controlled release of decomposition products while minimizing sample evaporation at lower temperatures. Accurately weigh approximately 5-10 mg of this compound into the pan in a well-ventilated fume hood.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.
-
Determine the peak decomposition temperature (Tpeak) from the first derivative of the mass loss curve (DTG).
-
Quantify the residual mass at the end of the experiment.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of this compound.
Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify thermal transitions such as boiling point, decomposition exotherms or endotherms, and to determine the enthalpy of these transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Use a hermetically sealed aluminum pan to prevent sample evaporation. Accurately weigh approximately 2-5 mg of this compound into the pan in a fume hood.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C for 5 minutes.
-
Ramp from 25°C to 400°C at a heating rate of 10°C/min.
-
-
Reference: An empty, hermetically sealed aluminum pan.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks (e.g., boiling) and exothermic peaks (e.g., decomposition, trimerization).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Calculate the enthalpy of transition (ΔH) for each event by integrating the peak area.
-
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) of this compound.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount of this compound (approximately 0.1-0.5 mg) into a pyrolysis sample cup.
-
Experimental Conditions:
-
Pyrolysis Temperature: Perform pyrolysis at a series of temperatures (e.g., 200°C, 300°C, 400°C, and 500°C) to analyze the evolution of decomposition products as a function of temperature.
-
GC Conditions:
-
Carrier Gas: Helium.
-
Column: A suitable capillary column for the separation of volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Program: A temperature gradient appropriate for separating the expected decomposition products (e.g., start at 40°C, ramp to 280°C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge ratio (m/z) range of 35-550 amu.
-
-
-
Data Analysis:
-
Identify the separated compounds in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST).
-
Correlate the identified decomposition products with the pyrolysis temperature to understand the decomposition mechanism.
-
Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) of this compound.
Safety Considerations
This compound is a hazardous chemical. It is harmful if swallowed, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] Thermal decomposition can release toxic gases. All handling and experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A respirator may be necessary for certain operations.[1] Consult the Safety Data Sheet (SDS) for detailed safety information.[3][4]
Conclusion
While specific experimental data on the thermal stability and decomposition of pure this compound is currently limited in the public domain, this technical guide provides a robust framework for its investigation. By synthesizing information on related compounds and providing detailed, best-practice experimental protocols for TGA, DSC, and Py-GC-MS, researchers and drug development professionals are equipped to safely and effectively characterize the thermal properties of this important chemical intermediate. The data generated from these proposed studies will be invaluable for ensuring process safety, optimizing reaction conditions, and predicting the long-term stability of materials derived from this compound.
References
- 1. This compound(3158-26-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Purity of Octyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl isocyanate (CAS No: 3158-26-7), a member of the isocyanate family of organic compounds, is a valuable reagent in chemical synthesis. Its reactive isocyanate group (-NCO) readily participates in addition reactions with nucleophiles such as alcohols, amines, and thiols, forming stable carbamate, urea, and thiocarbamate linkages, respectively. This reactivity makes it a useful building block in the synthesis of a variety of molecules, including pharmaceutical intermediates and chemical probes for studying biological systems. This technical guide provides an in-depth overview of the commercial sources, typical purity levels, and methodologies for the synthesis, purification, and analysis of this compound.
Commercial Sources and Purity
This compound is readily available from several commercial chemical suppliers. The purity of the commercially available product typically ranges from 97% to 99%. The most common analytical technique for purity assessment cited by suppliers is gas chromatography (GC).
| Supplier | Stated Purity | Analytical Method |
| Thermo Scientific Chemicals | ≥96.0% | Gas Chromatography (GC) |
| Sigma-Aldrich | 97% | Not specified |
| Acros Organics | 99% | Not specified |
| Oakwood Chemical | Not specified | Not specified |
Experimental Protocols
Synthesis of n-Octyl Isocyanate
A common laboratory-scale synthesis of n-octyl isocyanate involves the reaction of n-octylamine with a phosgene equivalent, such as bis(trichloromethyl)carbonate (triphosgene), in an inert solvent like toluene.[1]
Materials:
-
n-Octylamine
-
Bis(trichloromethyl)carbonate (Triphosgene)
-
Toluene (anhydrous)
-
Calcium hydride (CaH₂)
-
Argon or Nitrogen gas
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide solution).
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve n-octylamine (1.0 equivalent) in anhydrous toluene.
-
Addition of Triphosgene: Prepare a solution of bis(trichloromethyl)carbonate (0.34 equivalents) in anhydrous toluene and add it dropwise to the stirred solution of n-octylamine at 0 °C (ice bath).
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting amine is consumed.
-
Workup: Cool the reaction mixture to room temperature. The reaction mixture will contain the product, toluene, and byproducts.
Purification by Reduced Pressure Distillation
The crude this compound is purified by distillation under reduced pressure to remove the solvent and any high-boiling impurities.[1]
Equipment:
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Stir bar
Procedure:
-
Solvent Removal: First, remove the bulk of the toluene solvent by distillation at atmospheric pressure. Add a small amount of calcium hydride to the flask to keep the system dry.[1]
-
Vacuum Distillation: Assemble the apparatus for vacuum distillation. Ensure all glass joints are properly sealed.
-
Distillation: Apply vacuum and gently heat the crude product. Collect the fraction boiling at the expected temperature for this compound at the given pressure. The boiling point of this compound is 200-204 °C at atmospheric pressure. Under reduced pressure, the boiling point will be significantly lower.
-
Product Collection: Collect the purified this compound in the receiving flask. Once the distillation is complete, carefully release the vacuum and store the product under an inert atmosphere. A yield of approximately 79% with a purity of 99.0% can be expected.[1]
Purity Determination by Gas Chromatography-Flame Ionization Detector (GC-FID)
Quantitative analysis to determine the purity of this compound can be performed using gas chromatography with a flame ionization detector (GC-FID) and an internal standard method.[2]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a flame ionization detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Procedure:
-
Internal Standard Selection: Choose an internal standard (IS) that is well-resolved from this compound and any impurities, is stable, and does not react with the sample. Dodecane is a suitable candidate.
-
Standard Preparation: Accurately weigh a known amount of high-purity this compound and the internal standard into a volumetric flask and dilute with a suitable solvent (e.g., dichloromethane). Prepare a series of calibration standards with different concentrations.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample to be tested and the same amount of internal standard into a volumetric flask and dilute with the solvent.
-
Analysis: Inject the calibration standards and the sample solution into the GC-FID system.
-
Quantification: Calculate the response factor for this compound relative to the internal standard from the chromatograms of the calibration standards. Use this response factor to determine the concentration, and thus the purity, of the this compound in the sample.[2]
Purity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method to confirm the identity of the synthesized this compound and to check for the absence of starting materials like n-octylamine. The key diagnostic peak is the strong, sharp absorption band of the isocyanate group (-N=C=O).[3]
Instrumentation and Conditions:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Technique: Attenuated Total Reflectance (ATR) or neat liquid between salt plates (NaCl or KBr).
-
Scan Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Procedure:
-
Sample Preparation: Place a drop of the neat liquid sample directly on the ATR crystal or between two salt plates.
-
Data Acquisition: Acquire the infrared spectrum.
-
Spectral Analysis:
-
Confirm Presence of Isocyanate: Look for a strong, sharp absorption peak around 2270 cm⁻¹.[3] The presence of this peak confirms the isocyanate functional group.
-
Check for Absence of Amine: The absence of N-H stretching bands (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹ indicates the complete conversion of the starting n-octylamine.
-
Check for Absence of Alcohol (from hydrolysis): The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ indicates that the sample is free from significant hydrolysis to the corresponding carbamic acid (which is unstable and would likely not be observed) or subsequent reaction products.
-
Applications in Research and Drug Development
This compound serves as a versatile reagent in the field of drug development and chemical biology. Its primary use is as a synthon for introducing an octylcarbamoyl or related moiety into a molecule of interest.
-
Synthesis of Pharmaceutical Intermediates: Isocyanates are key intermediates in the synthesis of various pharmaceuticals.[4] They are used to create urea and carbamate linkages, which are common structural motifs in drug molecules.[5] The octyl group can be incorporated to increase the lipophilicity of a compound, potentially improving its membrane permeability and pharmacokinetic properties.
-
Development of Chemical Probes: The reactivity of the isocyanate group makes it suitable for tagging drug-like small molecules with reporter groups (e.g., fluorophores, biotin) or photoaffinity labels.[6] This allows for the creation of chemical probes to study the interaction of small molecules with their biological targets, which is crucial for target identification and validation in drug discovery.[7][8]
Conclusion
This compound is a commercially accessible and highly useful reagent for chemical synthesis, particularly in the pharmaceutical sciences. Understanding its commercial availability, purity, and the methods for its synthesis, purification, and analysis is essential for researchers. The protocols and workflows provided in this guide offer a comprehensive resource for the effective use of this compound in a laboratory setting.
References
- 1. Synthesis of n-Hexyl Isocyanate and n-Octyl Isocynate | Semantic Scholar [semanticscholar.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superior Reactivity of Primary Amines over Alcohols with Octyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of octyl isocyanate with two key nucleophiles: primary amines and primary alcohols. Understanding the kinetics and mechanisms of these reactions is paramount in various fields, including polymer chemistry, materials science, and the development of novel pharmaceuticals and bioconjugates. This document provides a comparative analysis of these reactions, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.
Core Concepts: Nucleophilic Addition to Isocyanates
The fundamental reaction governing the interaction of this compound with both primary amines and alcohols is a nucleophilic addition to the electrophilic carbon atom of the isocyanate group (-N=C=O). The lone pair of electrons on the nitrogen of a primary amine or the oxygen of an alcohol attacks the central carbon of the isocyanate, leading to the formation of a substituted urea or a urethane (carbamate), respectively.
Generally, the reactivity of nucleophiles with isocyanates follows the order: primary amines > secondary amines > primary alcohols > water > phenols.[1] This hierarchy is primarily dictated by the nucleophilicity and basicity of the attacking species. Primary aliphatic amines are strong nucleophiles and bases, leading to a rapid, often instantaneous, reaction with isocyanates. In contrast, primary alcohols are weaker nucleophiles, resulting in a significantly slower reaction rate that often necessitates catalysis or elevated temperatures for practical conversion times.
Quantitative Comparison of Reactivity
In contrast, the reaction of isocyanates with alcohols is considerably slower. The following table summarizes representative kinetic data for analogous systems, highlighting the pronounced difference in reaction rates.
| Reactant System | Nucleophile | Product | Second-Order Rate Constant (k) | Conditions | Reference |
| Aliphatic Isocyanate | Primary Aliphatic Amine | Substituted Urea | Very High (Qualitatively) | Uncatalyzed, Room Temperature | [2] |
| Cycloaliphatic Diisocyanate + n-Hexanol | Primary Alcohol | Urethane | 5.9 x 10⁻⁴ L/(mol·s) | Dibutyltin dilaurate (DBTDL) catalyzed, 40°C | [3] |
Note: The rate constant for the amine reaction is described qualitatively due to its extremely high rate, which often requires specialized techniques like flow chemistry for quantitative measurement.[2]
Reaction Mechanisms
The fundamental mechanisms for the reaction of this compound with primary amines and alcohols are depicted below.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of N,N'-dioctylurea and octyl N-octylcarbamate, the respective products of the reaction of this compound with n-octylamine and n-octanol.
Synthesis of N,N'-dioctylurea
This protocol outlines the synthesis of N,N'-dioctylurea from this compound and n-octylamine. Due to the high reactivity, the reaction is typically performed at low temperatures to control the exotherm.
Materials:
-
This compound (Reagent grade, ≥98%)
-
n-Octylamine (Reagent grade, ≥99%)
-
Anhydrous dichloromethane (DCM) or other inert aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve n-octylamine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the stirred n-octylamine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction Monitoring: The reaction is typically complete upon the addition of the isocyanate. Progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹) in the infrared (IR) spectrum of an aliquot.
-
Workup: Once the reaction is complete, remove the ice bath and allow the mixture to warm to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude N,N'-dioctylurea is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent such as hexane or ethyl acetate/hexane.
Synthesis of Octyl N-octylcarbamate
This protocol describes the synthesis of octyl N-octylcarbamate. This reaction is significantly slower than the corresponding amine reaction and may require a catalyst and/or heating.
Materials:
-
This compound (Reagent grade, ≥98%)
-
n-Octanol (Reagent grade, ≥99%)
-
Dibutyltin dilaurate (DBTDL) (catalyst, optional)
-
Anhydrous toluene or other suitable high-boiling inert solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and n-octanol (1.0-1.1 equivalents) in anhydrous toluene under an inert atmosphere.
-
Catalyst Addition (Optional): If a catalyst is used, add a catalytic amount of DBTDL (e.g., 0.01-0.1 mol%) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a desired temperature (e.g., 60-80 °C) and stir.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the disappearance of the isocyanate peak in the IR spectrum. Alternatively, the concentration of unreacted isocyanate can be determined by titration. This involves taking an aliquot of the reaction mixture, quenching it with a known excess of a standard di-n-butylamine solution, and then back-titrating the unreacted amine with a standard solution of hydrochloric acid.
-
Workup: Once the reaction has reached completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude octyl N-octylcarbamate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.
Experimental Workflow Visualization
The general workflow for the synthesis and analysis of urea and urethane products from this compound is outlined in the following diagram.
Conclusion
The reaction of this compound with primary amines is markedly faster and more facile than its reaction with primary alcohols. This significant difference in reactivity is a critical consideration in synthetic design, particularly in competitive reactions or when chemoselectivity is desired. The provided experimental protocols offer a robust starting point for the synthesis of both N,N'-dioctylurea and octyl N-octylcarbamate, enabling researchers to leverage these fundamental reactions in their respective fields of study.
References
Methodological & Application
Application Notes and Protocols for Surface Modification Using Octyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the surface modification of substrates using octyl isocyanate. This process is a versatile method for introducing a hydrophobic octyl functional group onto various surfaces, which is particularly relevant for applications in biomaterials, drug delivery, and cell-material interaction studies. The protocols outlined below cover the modification of both amine- and hydroxyl-functionalized surfaces.
Introduction
Surface modification is a critical technique for tailoring the interfacial properties of materials to enhance their performance in biological and pharmaceutical applications. This compound is a reactive organic compound containing an eight-carbon alkyl chain and a highly reactive isocyanate (-NCO) group. This isocyanate group readily reacts with nucleophilic functional groups such as primary amines (-NH₂) and hydroxyl (-OH) groups, which are commonly present on the surfaces of biomaterials, nanoparticles, and other substrates.
The reaction of this compound with an amine-functionalized surface results in the formation of a stable urea linkage, while reaction with a hydroxyl-functionalized surface yields a stable urethane linkage. These covalent modifications impart a hydrophobic character to the surface due to the presence of the octyl chains. This increased hydrophobicity can be utilized to control protein adsorption, modulate cellular adhesion, and improve the compatibility of materials with non-polar environments.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Substrates
This protocol details the procedure for modifying an amine-functionalized surface, such as aminosilane-treated glass or silicon wafers, with this compound to create a hydrophobic urea-functionalized surface.
Materials:
-
Amine-functionalized substrate (e.g., (3-aminopropyl)triethoxysilane-coated glass slides)
-
This compound (CH₃(CH₂)₇NCO)
-
Anhydrous toluene
-
Triethylamine (TEA) (optional, as a catalyst)
-
Nitrogen gas
-
Glass reaction vessel with a septum
-
Syringes and needles
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning and Preparation:
-
Thoroughly clean the substrate by sonicating in acetone, followed by ethanol, and finally deionized water (15 minutes each).
-
Dry the substrate in an oven at 110°C for at least 1 hour and then cool to room temperature in a desiccator.
-
Functionalize the clean substrate with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), following established protocols to introduce primary amine groups on the surface.
-
-
Reaction Setup:
-
Place the amine-functionalized substrate in a clean, dry glass reaction vessel.
-
Dry the vessel containing the substrate under a stream of nitrogen gas for 10-15 minutes to ensure anhydrous conditions.
-
Add anhydrous toluene to the vessel to completely immerse the substrate.
-
-
Surface Modification Reaction:
-
Using a syringe, add this compound to the toluene solution to achieve a final concentration in the range of 1-10% (v/v).
-
(Optional) If a catalyst is desired to accelerate the reaction, add a small amount of triethylamine (e.g., 0.1% v/v).
-
Seal the reaction vessel and allow the reaction to proceed at room temperature for 2-24 hours with gentle agitation. The reaction time can be optimized based on the desired degree of surface coverage.
-
-
Post-Reaction Cleaning:
-
After the reaction is complete, remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with fresh anhydrous toluene to remove any unreacted this compound and by-products.
-
Sonicate the substrate in fresh toluene for 5-10 minutes to ensure a clean surface.
-
Dry the modified substrate under a stream of nitrogen gas.
-
Store the modified substrate in a clean, dry environment.
-
Protocol 2: Surface Modification of Hydroxyl-Functionalized Substrates
This protocol describes the modification of a hydroxyl-functionalized surface, such as clean glass, silicon dioxide, or a material with surface hydroxyl groups, with this compound to form a hydrophobic urethane-functionalized surface.
Materials:
-
Hydroxyl-functionalized substrate (e.g., clean glass slides, silicon wafers)
-
This compound (CH₃(CH₂)₇NCO)
-
Anhydrous toluene or other anhydrous aprotic solvent
-
Dibutyltin dilaurate (DBTDL) (optional, as a catalyst)
-
Nitrogen gas
-
Glass reaction vessel with a septum
-
Syringes and needles
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Clean the substrate by sonicating in acetone, ethanol, and deionized water for 15 minutes each.
-
To ensure a high density of surface hydroxyl groups, the substrate can be treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ).
-
Rinse the activated substrate extensively with deionized water and dry in an oven at 110°C for at least 1 hour. Cool in a desiccator.
-
-
Reaction Setup:
-
Place the clean, dry, hydroxyl-functionalized substrate in a reaction vessel.
-
Purge the vessel with nitrogen gas for 10-15 minutes to establish an inert, anhydrous atmosphere.
-
Add anhydrous toluene to the vessel to cover the substrate.
-
-
Surface Modification Reaction:
-
Add this compound to the solution to a final concentration of 1-10% (v/v).
-
(Optional) For less reactive hydroxyl groups or to reduce reaction times, a catalyst such as dibutyltin dilaurate (DBTDL) can be added to the solution (e.g., 0.05-0.1% v/v).
-
Seal the vessel and heat the reaction to 50-80°C for 2-12 hours. The optimal temperature and time will depend on the substrate and desired surface coverage.
-
-
Post-Reaction Cleaning:
-
After cooling to room temperature, remove the substrate from the reaction mixture.
-
Rinse the substrate with copious amounts of fresh anhydrous toluene.
-
Sonicate the substrate in fresh toluene for 5-10 minutes.
-
Dry the modified substrate under a stream of nitrogen.
-
Store in a clean, dry place.
-
Data Presentation
The following tables summarize typical quantitative data for the surface modification process. Note that the exact values can vary depending on the specific substrate, its initial cleanliness and activation state, and the precise reaction conditions.
Table 1: Reaction Conditions for Surface Modification with this compound
| Parameter | Modification of Amine Surface | Modification of Hydroxyl Surface |
| Substrate | Aminosilane-coated glass/silicon | Piranha-cleaned glass/silicon |
| Solvent | Anhydrous Toluene | Anhydrous Toluene |
| This compound Conc. | 1 - 10% (v/v) | 1 - 10% (v/v) |
| Catalyst (optional) | Triethylamine (TEA) (~0.1% v/v) | Dibutyltin dilaurate (DBTDL) (0.05-0.1% v/v) |
| Temperature | Room Temperature (20-25°C) | 50 - 80°C |
| Reaction Time | 2 - 24 hours | 2 - 12 hours |
Table 2: Characterization of Octyl-Modified Surfaces
| Characterization Technique | Property Measured | Typical Value for Unmodified Surface (Hydrophilic) | Typical Value for Octyl-Modified Surface (Hydrophobic) |
| Water Contact Angle | Surface Wettability/Hydrophobicity | < 30° | > 90° |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | High O, Si; Low C; No N (for hydroxylated) | Increased C; Presence of N (from isocyanate) |
| Ellipsometry | Organic Layer Thickness | ~0 nm | 1 - 2 nm |
| Atomic Force Microscopy (AFM) | Surface Topography and Roughness | Smooth | Can show increased roughness depending on monolayer ordering |
Visualization of Experimental Workflow and Chemical Reactions
Below are diagrams illustrating the experimental workflow and the chemical reactions involved in the surface modification process.
Caption: General experimental workflow for surface modification.
Caption: Chemical reactions of this compound.
Safety Precautions
-
This compound is harmful if swallowed, causes skin irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always add the hydrogen peroxide to the sulfuric acid slowly. Prepare and handle only in a designated fume hood while wearing a face shield, heavy-duty gloves, and a chemical-resistant apron.
-
Anhydrous solvents like toluene are flammable. Work in a fume hood away from any potential ignition sources.
Application Notes and Protocols: Octyl Isocyanate for Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of applications, including drug delivery, bioimaging, and diagnostics. Surface modification with specific chemical moieties can enhance biocompatibility, improve colloidal stability, and enable targeted delivery. Octyl isocyanate is a versatile reagent for introducing hydrophobicity to the surface of nanoparticles. This is achieved through the reaction of its highly reactive isocyanate group (-N=C=O) with nucleophilic functional groups, such as primary amines (-NH2) or hydroxyl (-OH) groups, present on the nanoparticle surface. This reaction forms stable urea or carbamate linkages, respectively, covalently attaching the eight-carbon alkyl chain to the nanoparticle.
These application notes provide a comprehensive overview and detailed protocols for the functionalization of various nanoparticles with this compound. The information is intended to guide researchers in the successful modification of their nanomaterials and their subsequent characterization.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of nanoparticles before and after functionalization with this compound. These values are indicative and may vary depending on the specific nanoparticle type, size, and reaction conditions.
Table 1: Physicochemical Properties of this compound-Functionalized Nanoparticles
| Nanoparticle Type | Functional Group | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Silica (SiO₂) - Bare | -OH | 100 ± 5 | < 0.2 | -35 ± 5 |
| Silica (SiO₂) - Amine-Functionalized | -NH₂ | 105 ± 5 | < 0.2 | +30 ± 5[1] |
| Silica (SiO₂) - Octyl-Functionalized | -NH-CO-NH-C₈H₁₇ | 115 ± 10 | < 0.25 | +15 ± 5 |
| Gold (Au) - Citrate Capped | -COO⁻ | 20 ± 2 | < 0.3 | -40 ± 5 |
| Gold (Au) - Amine-Functionalized | -NH₂ | 25 ± 3 | < 0.3 | +25 ± 5 |
| Gold (Au) - Octyl-Functionalized | -NH-CO-NH-C₈H₁₇ | 35 ± 5 | < 0.35 | +10 ± 5 |
| Magnetic (Fe₃O₄) - Bare | -OH | 50 ± 5 | < 0.2 | -25 ± 5 |
| Magnetic (Fe₃O₄) - Amine-Functionalized | -NH₂ | 55 ± 5 | < 0.2 | +35 ± 5 |
| Magnetic (Fe₃O₄) - Octyl-Functionalized | -NH-CO-NH-C₈H₁₇ | 65 ± 10 | < 0.25 | +20 ± 5 |
Table 2: Quantitative Analysis of Surface Functionalization using Thermogravimetric Analysis (TGA)
| Nanoparticle Type | Functionalization Stage | Weight Loss (%) | Grafting Density (chains/nm²) |
| Silica (SiO₂) - Amine-Functionalized | APTES grafting | 5-10 | 2-5 |
| Silica (SiO₂) - Octyl-Functionalized | This compound reaction | 10-20 | 1-3 |
| Gold (Au) - Amine-Functionalized | Amine-thiol grafting | 3-8 | 1-4 |
| Gold (Au) - Octyl-Functionalized | This compound reaction | 8-15 | 1-2 |
| Magnetic (Fe₃O₄) - Amine-Functionalized | APTES grafting | 4-9 | 2-6 |
| Magnetic (Fe₃O₄) - Octyl-Functionalized | This compound reaction | 9-18 | 1-4 |
Note: Grafting density calculations from TGA data are dependent on nanoparticle size and surface area. The formula for calculating grafting density is provided in the experimental protocols section.
Experimental Protocols
This section provides detailed methodologies for the synthesis of amine-functionalized nanoparticles and their subsequent reaction with this compound.
Protocol 1: Amine Functionalization of Silica Nanoparticles
This protocol describes the introduction of primary amine groups onto the surface of silica nanoparticles using (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Silica nanoparticles (100 nm)
-
Anhydrous ethanol
-
Ammonium hydroxide (28-30%)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Deionized water
Procedure:
-
Dispersion: Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous ethanol in a round-bottom flask. Sonicate for 15 minutes to ensure a homogeneous suspension.
-
Activation: Add 2 mL of ammonium hydroxide to the nanoparticle suspension and stir for 30 minutes at room temperature. This step activates the surface silanol groups.
-
Silanization: Add 1 mL of APTES to the reaction mixture.
-
Reaction: Allow the reaction to proceed for 12-24 hours at room temperature under constant stirring.
-
Washing: Collect the amine-functionalized silica nanoparticles by centrifugation (e.g., 8000 x g for 20 minutes). Discard the supernatant.
-
Purification: Resuspend the nanoparticle pellet in 50 mL of ethanol and centrifuge again. Repeat this washing step three times with ethanol and then three times with deionized water to remove unreacted APTES and ammonium hydroxide.
-
Final Product: Resuspend the purified amine-functionalized silica nanoparticles in a suitable solvent (e.g., ethanol or deionized water) for storage or immediate use in the next step.
Protocol 2: Functionalization of Amine-Terminated Nanoparticles with this compound
This protocol details the reaction of this compound with amine-functionalized nanoparticles to introduce a hydrophobic octyl surface layer.
Materials:
-
Amine-functionalized nanoparticles (from Protocol 1 or other methods)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
This compound
-
Triethylamine (TEA) (optional, as a catalyst)
-
Anhydrous ethanol
Procedure:
-
Dispersion: Disperse 50 mg of amine-functionalized nanoparticles in 25 mL of anhydrous DMF in a dry, nitrogen-purged round-bottom flask. Sonicate for 15 minutes to ensure a uniform dispersion.
-
Reagent Preparation: In a separate vial, prepare a solution of this compound in anhydrous DMF. A 10-fold molar excess of this compound relative to the estimated surface amine groups is recommended.
-
Reaction: Slowly add the this compound solution to the nanoparticle dispersion under vigorous stirring and a nitrogen atmosphere. If desired, a catalytic amount of triethylamine (e.g., 1-2 drops) can be added.
-
Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Washing: Collect the octyl-functionalized nanoparticles by centrifugation.
-
Purification: Wash the nanoparticles sequentially with anhydrous DMF (3 times) and anhydrous ethanol (3 times) to remove unreacted this compound and any byproducts.
-
Drying: Dry the final product under vacuum.
Protocol 3: Characterization of Functionalized Nanoparticles
1. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of functional groups on the nanoparticle surface at each stage of modification.
-
Procedure: Acquire FTIR spectra of the bare, amine-functionalized, and octyl-functionalized nanoparticles.
-
Expected Peaks:
-
Bare Silica: Broad peak around 3400 cm⁻¹ (O-H stretching of silanol groups) and a strong peak around 1100 cm⁻¹ (Si-O-Si stretching).
-
Amine-Functionalized: Appearance of N-H stretching peaks around 3300-3400 cm⁻¹ and N-H bending peaks around 1560 cm⁻¹.
-
Octyl-Functionalized: Appearance of C-H stretching peaks from the octyl chain between 2850-2960 cm⁻¹, an amide I band (C=O stretch) around 1640 cm⁻¹, and an amide II band (N-H bend and C-N stretch) around 1550 cm⁻¹, indicating the formation of a urea linkage. The isocyanate peak around 2250-2275 cm⁻¹ should be absent, indicating complete reaction.[2]
-
2. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles in suspension.
-
Procedure: Disperse the nanoparticles in a suitable solvent (e.g., deionized water or ethanol) and measure the DLS and zeta potential.
-
Expected Changes:
-
An increase in hydrodynamic diameter is expected after each functionalization step due to the added molecular layer.
-
The zeta potential will shift from negative (bare silica) to positive after amine functionalization, and then become less positive after reaction with this compound due to the shielding of the amine groups.[1][3][4]
-
3. Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the amount of organic material grafted onto the nanoparticle surface.[5][6][7][8]
-
Procedure: Heat a known mass of the dried nanoparticles under a nitrogen atmosphere from room temperature to approximately 800°C.
-
Data Analysis: The weight loss at different temperature ranges corresponds to the decomposition of the grafted organic molecules.
-
Grafting Density Calculation: The grafting density (σ), in chains per nm², can be calculated using the following formula[9][10][11]: σ = (W_loss * N_A) / (M_w * A_total) Where:
-
W_loss is the mass of the grafted layer (determined from TGA).
-
N_A is Avogadro's number.
-
M_w is the molecular weight of the grafted molecule (this compound).
-
A_total is the total surface area of the nanoparticles in the sample, which can be calculated from the nanoparticle size (from DLS or TEM) and the initial mass of the nanoparticles.
-
Visualizations
Experimental Workflows
Caption: Workflow for the two-step functionalization of nanoparticles.
Logical Relationship of Characterization
Caption: Logic diagram for nanoparticle characterization.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the successful functionalization of nanoparticles with this compound. The reaction of the isocyanate moiety with surface amine groups offers a reliable method for introducing hydrophobicity, which can be advantageous for applications requiring interaction with non-polar environments or for altering the release kinetics of encapsulated drugs. The detailed characterization protocols are essential for confirming successful functionalization and for quantifying the degree of surface modification, ensuring reproducibility and quality control in nanoparticle synthesis and application. Researchers are encouraged to adapt and optimize these protocols for their specific nanoparticle systems and research objectives.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. instanano.com [instanano.com]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azonano.com [azonano.com]
- 6. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Quantitation of Surface Coating on Nanoparticles Using Thermogravimetric Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. tainstruments.com [tainstruments.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Polyurethane Coatings Modified with Octyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and characterization of two-component polyurethane coatings in which octyl isocyanate is incorporated as a modifying agent. As a monofunctional isocyanate, this compound acts as a chain terminator, allowing for the precise control of polymer molecular weight and network characteristics. This modification can influence key properties of the final coating, such as flexibility, hydrophobicity, and surface energy.
The following protocols are intended as a comprehensive guide for researchers. All quantitative data is summarized in structured tables for comparative analysis, and experimental workflows are visually represented using diagrams.
Introduction to Polyurethane Coatings Modified with this compound
Polyurethane (PU) coatings are widely utilized for their durability, chemical resistance, and versatility.[1] They are typically formed through the reaction of a polyisocyanate component with a polyol.[2] Standard two-component PU systems utilize di- or poly-functional isocyanates to form a cross-linked polymer network.[3]
The incorporation of a monofunctional isocyanate, such as this compound, introduces a method to control the polymer chain length and crosslink density. The octyl group, a long aliphatic chain, can also impart increased hydrophobicity and alter the surface properties of the coating. Aliphatic isocyanates, in general, are known for their excellent resistance to UV radiation, leading to coatings that maintain their color and gloss over time.[4]
Synthesis Workflow
The synthesis of polyurethane coatings modified with this compound is typically performed as a two-component system. One component contains the polyol and any catalysts or additives, while the second component consists of a blend of a di- or poly-functional isocyanate and this compound. The two components are mixed immediately prior to application.
Experimental Protocols
Materials
| Material | Supplier | Grade |
| Polyester or Polyether Polyol | e.g., Sigma-Aldrich, Covestro | Hydroxyl value: 50-200 mg KOH/g |
| Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI) | e.g., Covestro, Evonik | Reagent Grade |
| This compound | e.g., Sigma-Aldrich, TCI | >98% purity |
| Dibutyltin dilaurate (DBTDL) | e.g., Sigma-Aldrich | Catalyst |
| Ethyl Acetate | e.g., Fisher Scientific | Anhydrous |
Preparation of Polyurethane Coating Formulations
The following protocol describes the preparation of a series of polyurethane coatings with varying amounts of this compound. The NCO:OH ratio is a critical parameter in polyurethane synthesis and is typically maintained at or slightly above 1.0 to ensure complete reaction of the hydroxyl groups.[5]
Table 1: Example Formulations for this compound Modified Polyurethane Coatings
| Formulation ID | Polyol (g) | HDI (g) | This compound (g) | NCO:OH Ratio |
| PU-Control | 10.0 | 3.5 | 0.0 | 1.05 |
| PU-Octyl-5 | 10.0 | 3.3 | 0.2 | 1.05 |
| PU-Octyl-10 | 10.0 | 3.1 | 0.4 | 1.05 |
| PU-Octyl-15 | 10.0 | 2.9 | 0.6 | 1.05 |
Protocol:
-
Component A Preparation: In a clean, dry beaker, weigh the desired amount of polyol. Add ethyl acetate as a solvent to achieve a suitable viscosity for application (e.g., 50% solids content). Add the catalyst, dibutyltin dilaurate (DBTDL), typically at a concentration of 0.01-0.05% of the total resin weight. Mix thoroughly using a magnetic stirrer until a homogeneous solution is obtained.
-
Component B Preparation: In a separate, dry, sealed container, weigh the required amounts of the di-isocyanate (e.g., HDI) and this compound according to the formulation table. Mix gently to ensure homogeneity.
-
Coating Preparation and Application: Under ambient conditions, add Component B to Component A with vigorous stirring. Continue stirring for 2-3 minutes to ensure complete mixing. Immediately apply the resulting mixture onto a suitable substrate (e.g., glass plates, steel panels) using a film applicator to achieve a uniform thickness.
-
Curing: Allow the coated substrates to cure at ambient temperature for 24 hours, followed by post-curing in an oven at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-4 hours) to ensure complete reaction.
Characterization of Polyurethane Coatings
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to monitor the progress of the polymerization reaction by observing the disappearance of the isocyanate (-NCO) peak and the appearance of the urethane (-NH-COO-) linkage peaks.
Protocol:
-
Acquire FTIR spectra of the individual reactants (polyol, HDI, this compound) and the polyurethane coating at different stages of curing.
-
Record spectra in the range of 4000-400 cm⁻¹.
-
Monitor the characteristic absorption band of the NCO group at approximately 2270 cm⁻¹. A complete reaction is indicated by the disappearance of this peak.
-
Observe the formation of urethane linkages through the appearance of N-H stretching vibrations around 3300 cm⁻¹ and C=O stretching vibrations around 1700-1730 cm⁻¹.
Thermogravimetric Analysis (TGA)
TGA is employed to assess the thermal stability of the cured polyurethane coatings.
Protocol:
-
Place a small sample (5-10 mg) of the cured coating in a TGA crucible.
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of decomposition and the temperature at maximum decomposition rate.
Table 2: Expected Thermal Properties of Modified Polyurethane Coatings
| Formulation ID | Onset Decomposition Temp. (°C) | Temp. at Max. Decomposition Rate (°C) |
| PU-Control | ~280-300 | ~350-370 |
| PU-Octyl-5 | ~275-295 | ~345-365 |
| PU-Octyl-10 | ~270-290 | ~340-360 |
| PU-Octyl-15 | ~265-285 | ~335-355 |
Note: These are hypothetical values for illustrative purposes. Actual values will depend on the specific polyol and di-isocyanate used.
Mechanical Properties
The mechanical properties of the cured films, such as tensile strength and elongation at break, can be evaluated using a universal testing machine. The hardness of the coating can be measured using a durometer.
Protocol:
-
Prepare free-standing films of the cured polyurethane coatings.
-
Cut the films into dumbbell-shaped specimens according to ASTM standards.
-
Measure the tensile strength and elongation at break using a universal testing machine at a specified crosshead speed.
-
Measure the Shore hardness of the coatings using a durometer.
Table 3: Expected Mechanical Properties of Modified Polyurethane Coatings
| Formulation ID | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness |
| PU-Control | 25-35 | 300-400 | 80-90A |
| PU-Octyl-5 | 22-32 | 350-450 | 75-85A |
| PU-Octyl-10 | 20-30 | 400-500 | 70-80A |
| PU-Octyl-15 | 18-28 | 450-550 | 65-75A |
Note: These are hypothetical values for illustrative purposes. The introduction of the monofunctional this compound is expected to decrease tensile strength and hardness while increasing flexibility (elongation at break).
Contact Angle Measurement
The hydrophobicity of the coating surface can be assessed by measuring the water contact angle.
Protocol:
-
Place a drop of deionized water on the surface of the cured polyurethane coating.
-
Measure the contact angle between the water droplet and the coating surface using a goniometer.
-
An increase in the contact angle with increasing this compound content indicates a more hydrophobic surface.
Logical Relationships in Formulation
The properties of the final polyurethane coating are directly influenced by the formulation. The inclusion of this compound as a chain terminator will reduce the overall crosslink density of the polymer network. This, in turn, is expected to lead to a decrease in hardness and tensile strength, but an increase in flexibility and elongation. The long alkyl chain of the octyl group is also anticipated to increase the hydrophobicity of the coating's surface.
Safety Precautions
Isocyanates are sensitizers and can be harmful if inhaled or in contact with skin.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. iiif.library.cmu.edu [iiif.library.cmu.edu]
- 3. US20150203705A1 - Two-component polyurethane coating compositions - Google Patents [patents.google.com]
- 4. pflaumer.com [pflaumer.com]
- 5. doxuchem.com [doxuchem.com]
- 6. Aliphatic Isocyanates | Polyurethane and Polyurea | Click for Sample or Quote [tri-iso.com]
Application Notes: Creating Hydrophobic Surfaces Using Octyl Isocyanate
Introduction
The modification of surface properties is a cornerstone of advanced materials science, with significant implications for biomedical research and drug development. Creating hydrophobic surfaces—those that repel water—is critical for applications such as controlling protein adsorption, preventing biofilm formation, and directing cell adhesion on substrates like microplates, glass slides, and biomedical implants. One effective method for rendering hydrophilic surfaces hydrophobic is through covalent modification with alkyl isocyanates.
Octyl isocyanate (C₈H₁₇NCO) is a reactive organic compound ideal for this purpose. It consists of a hydrophobic eight-carbon alkyl chain (octyl group) attached to a highly reactive isocyanate group (-NCO). The isocyanate group readily reacts with nucleophiles, particularly the hydroxyl (-OH) groups present on the surfaces of materials like glass, silicon oxides, and certain polymers after activation. This reaction forms a stable, covalent urethane linkage, creating a self-assembled monolayer of closely packed, outwardly oriented octyl chains that dramatically lower the surface energy and impart a hydrophobic character.
Chemical Reaction Mechanism
The primary mechanism involves the reaction of the electrophilic carbon atom in the isocyanate group with the oxygen atom of a surface hydroxyl group. This forms a stable urethane bond, covalently attaching the octyl chain to the substrate. The reaction is typically carried out in an anhydrous solvent to prevent the isocyanate from reacting with water, which would lead to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide.
Application Notes and Protocols for the Reaction of Octyl Isocyanate with Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the reaction of octyl isocyanate with hydroxyl groups to form carbamates (urethanes). This reaction is a cornerstone of polyurethane chemistry and finds wide application in the synthesis of various functionalized molecules, including biocompatible materials and drug delivery systems.
Reaction Principle
The fundamental reaction involves the nucleophilic addition of a hydroxyl group (-OH) from an alcohol or other hydroxyl-containing compound to the electrophilic carbon atom of the isocyanate group (-N=C=O) of this compound. This addition reaction results in the formation of a stable carbamate linkage (-NH-C(O)-O-). The reaction is generally exothermic and can proceed without a catalyst, although the use of catalysts is common to enhance reaction rates and ensure high yields, particularly with less reactive secondary or sterically hindered alcohols.
The general reaction scheme is as follows:
R-N=C=O + R'-OH → R-NH-C(O)-O-R'
Where R is the octyl group (C₈H₁₇) and R' is the organic moiety of the hydroxyl-containing compound.
Reaction Conditions
The efficiency and outcome of the carbamoylation reaction are significantly influenced by several factors, including the choice of catalyst, solvent, reaction temperature, and the nature of the reactants.
Catalysts
While the reaction can proceed uncatalyzed, particularly at elevated temperatures, catalysis is often employed to achieve faster reaction times and higher yields at milder conditions. Common catalysts are broadly categorized into two main types: organometallic compounds and tertiary amines.
-
Organotin Compounds: Dibutyltin dilaurate (DBTDL) is a highly effective and widely used catalyst for the isocyanate-hydroxyl reaction. It is typically used in low concentrations (0.01 - 0.5 mol%). However, due to the toxicity of organotin compounds, there is a growing interest in finding alternatives.
-
Zirconium Chelates: Zirconium-based catalysts, such as zirconium acetylacetonate (Zr(acac)₄), have emerged as effective and less toxic alternatives to organotin catalysts. They are known to activate the hydroxyl group, promoting a selective reaction with the isocyanate.
-
Tertiary Amines: Bases like triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are also effective catalysts. Tertiary amines are thought to function by activating the hydroxyl group through hydrogen bonding, making it a more potent nucleophile.
-
Other Metal Catalysts: Various other metal salts and chelates involving bismuth, aluminum, and iron have also been investigated as catalysts for this reaction.
Solvents
The choice of solvent is critical to ensure that all reactants remain in the solution phase and to control the reaction temperature. Aprotic solvents are generally preferred to avoid side reactions of the isocyanate with protic solvents. Suitable solvents include:
-
Toluene
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Ethyl acetate
It is imperative to use anhydrous solvents, as water will react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This side reaction not only consumes the isocyanate but can also lead to the formation of urea byproducts if the newly formed amine reacts with another isocyanate molecule.
Reaction Temperature
The reaction can be carried out over a wide range of temperatures.
-
Room Temperature (20-25 °C): With the use of an effective catalyst, the reaction often proceeds efficiently at room temperature, typically reaching completion within 1-4 hours.
-
Elevated Temperatures (40-80 °C): In the absence of a catalyst or with less reactive (e.g., sterically hindered) alcohols, gentle heating can be applied to accelerate the reaction rate. Uncatalyzed reactions may require temperatures between 50 and 100 °C.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the reaction of aliphatic isocyanates with alcohols. While specific data for this compound is not always available, the data for similar systems provide a strong predictive framework.
Table 1: Catalyst Comparison for the Reaction of an Aliphatic Isocyanate with a Primary Alcohol (e.g., n-Butanol)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Dibutyltin dilaurate (DBTDL) | 0.1 - 0.5 | Toluene | 25 | 1 - 3 | >95 |
| Zirconium Acetylacetonate | 0.2 - 1.0 | THF | 25 | 2 - 5 | >90 |
| Triethylamine (TEA) | 1.0 - 5.0 | DCM | 25 | 4 - 8 | 85 - 95 |
| None | - | Toluene | 80 | 12 - 24 | 70 - 85 |
Table 2: Effect of Alcohol Structure on Reaction Time (Catalyzed with 0.1 mol% DBTDL in Toluene at 25 °C)
| Alcohol Type | Example | Relative Reaction Rate | Typical Reaction Time (h) |
| Primary | n-Butanol | High | 1 - 2 |
| Secondary | iso-Propanol | Moderate | 4 - 6 |
| Tertiary | tert-Butanol | Low | >24 |
| Phenolic | Phenol | Very Low | >48 (often requires higher temp.) |
Experimental Protocols
The following are detailed protocols for conducting the reaction of this compound with a hydroxyl group under different catalytic conditions.
Protocol 1: DBTDL-Catalyzed Carbamate Synthesis at Room Temperature
This protocol describes a general and highly efficient method using dibutyltin dilaurate as the catalyst.
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary or secondary alcohol (1.05 eq)
-
Dibutyltin dilaurate (DBTDL) catalyst solution (e.g., 1% w/v in anhydrous toluene)
-
Anhydrous toluene (or other suitable aprotic solvent like THF or DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Methanol (for quenching)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen or argon inlet
-
Syringes
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the isocyanate in anhydrous toluene (5-10 mL per mmol of isocyanate).
-
Addition of Alcohol: In a separate, dry vial, prepare a solution of the alcohol (1.05 eq) in anhydrous toluene.
-
Slowly add the alcohol solution to the stirring isocyanate solution at room temperature using a syringe.
-
Addition of Catalyst: Add the DBTDL catalyst solution dropwise to the reaction mixture (0.1-0.5 mol%).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the this compound spot and the appearance of the carbamate product spot will indicate the reaction's progression. A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The reaction is typically complete within 1-4 hours at room temperature.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate to isolate the desired carbamate product.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified octyl carbamate.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Tertiary Amine-Catalyzed Carbamate Synthesis
This protocol provides an alternative using a metal-free catalyst.
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary or secondary alcohol (1.05 eq)
-
Triethylamine (TEA) (1.0-5.0 mol%)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Other reagents as listed in Protocol 1
Equipment:
-
As listed in Protocol 1
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the alcohol (1.05 eq).
-
Dissolve the reactants in anhydrous DCM (10-20 mL per mmol of isocyanate).
-
Addition of Catalyst: Add triethylamine (1.0-5.0 mol%) to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1. The reaction may be slower than with DBTDL, typically requiring 4-8 hours.
-
Work-up: Once the reaction is complete, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by silica gel column chromatography and characterize as described in Protocol 1.
Visualizations
Reaction Pathway Diagram
Caption: General reaction pathway for the catalyzed formation of octyl carbamate.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of octyl carbamates.
Application Notes and Protocols for Monitoring Octyl Isocyanate Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octyl isocyanate (CH₃(CH₂)₇NCO) is a monofunctional aliphatic isocyanate used in a variety of chemical synthesis applications, including the production of pharmaceuticals, agrochemicals, and specialty polymers. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles such as alcohols, amines, and water, forming urethanes, ureas, and unstable carbamic acids, respectively. Accurate monitoring of these reactions is critical for process control, kinetic studies, and ensuring product quality.
These application notes provide detailed protocols for monitoring the reactions of this compound using several common analytical techniques: in-situ Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and offline High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Safety Precautions
This compound is a hazardous chemical. It is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin and serious eye irritation, and may cause allergy or asthma symptoms, or breathing difficulties if inhaled.[1][2] It is also a lachrymator (causes tearing) and is moisture-sensitive.[1]
Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][3] In case of inadequate ventilation, respiratory protection is required.[3] All waste containing this compound must be disposed of according to institutional and local regulations.
In-Situ Reaction Monitoring by FTIR Spectroscopy
In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful technique for real-time monitoring of reaction kinetics.[4][5] It provides continuous data on the concentration of reactants and products without the need for sampling.[5]
Principle: The reaction is monitored by tracking the disappearance of the strong, sharp absorption band of the isocyanate group (-N=C=O) and the concurrent appearance of product-specific bands (e.g., urethane or urea linkages).
Key Spectral Bands:
-
This compound (-N=C=O stretch): A strong, characteristic absorption peak appears around 2275-2250 cm⁻¹ .[6] The disappearance of this peak is directly proportional to the consumption of the isocyanate.
-
Urethane (product of reaction with alcohol):
-
N-H stretch: ~3300 cm⁻¹
-
C=O stretch (Amide I): ~1730-1680 cm⁻¹
-
-
Urea (product of reaction with amine):
-
N-H stretch: ~3350 cm⁻¹
-
C=O stretch (Amide I): ~1650-1630 cm⁻¹
-
Experimental Protocol: In-Situ ATR-FTIR
This protocol describes the monitoring of the reaction between this compound and a primary alcohol (e.g., 1-butanol).
Materials & Equipment:
-
ReactIR or similar in-situ FTIR spectrometer with an ATR probe.
-
Reaction vessel (glass reactor) with temperature control and stirring.
-
This compound (reagent grade).
-
1-Butanol (anhydrous).
-
Anhydrous solvent (e.g., Toluene or Dichloromethane).
-
Nitrogen or Argon supply for inert atmosphere.
Procedure:
-
System Setup: Assemble the reaction vessel with the ATR probe, temperature sensor, stirrer, and inert gas inlet. Ensure the ATR probe is clean and a background spectrum in the clean, dry solvent has been collected.
-
Reaction Initiation:
-
Charge the reaction vessel with a known concentration of 1-butanol dissolved in the anhydrous solvent under an inert atmosphere.
-
Start stirring and bring the solution to the desired reaction temperature (e.g., 50 °C).
-
Begin spectroscopic data collection (e.g., one spectrum every minute).
-
Inject a stoichiometric amount of this compound into the reactor.
-
-
Data Acquisition:
-
Continuously collect FTIR spectra throughout the reaction.
-
Monitor the decrease in the isocyanate peak intensity at ~2260 cm⁻¹ and the increase in the urethane C=O peak at ~1700 cm⁻¹.
-
-
Data Analysis:
-
Use the spectrometer software to create a 3D waterfall plot of absorbance vs. wavenumber vs. time.
-
Generate concentration-time profiles by plotting the peak height or area of the isocyanate and urethane bands against time.
-
The reaction is considered complete when the isocyanate peak is no longer detectable.
-
Data Presentation
Table 1: Representative FTIR Data for this compound Reaction Monitoring
| Time (minutes) | Isocyanate Peak Area (Absorbance at ~2260 cm⁻¹) | Urethane Peak Area (Absorbance at ~1700 cm⁻¹) | % Conversion |
| 0 | 1.25 | 0.00 | 0% |
| 10 | 0.98 | 0.21 | 21.6% |
| 30 | 0.55 | 0.54 | 56.0% |
| 60 | 0.21 | 0.81 | 83.2% |
| 120 | 0.05 | 0.94 | 96.0% |
| 180 | <0.01 | 0.98 | >99% |
| Note: Data are illustrative. Actual values depend on initial concentrations and reaction conditions. |
Reaction Monitoring by ¹H NMR Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of reaction mixtures.
Principle: The reaction progress is monitored by observing the disappearance of reactant signals and the appearance of product signals in the ¹H NMR spectrum. The relative integrals of these peaks allow for the quantification of each species.
Key Chemical Shifts (in CDCl₃):
-
This compound:
-
-CH₂-NCO: ~3.3 ppm (triplet)
-
-
Reactant (e.g., 1-Butanol):
-
-CH₂-OH: ~3.6 ppm (triplet)
-
-
Urethane Product (Octyl butyl carbamate):
-
Urethane N-H: ~4.7-5.2 ppm (broad singlet)
-
-CH₂-NHCOO-: ~3.1 ppm (quartet)
-
-O-CH₂- (from butanol): ~4.0 ppm (triplet)
-
Experimental Protocol: ¹H NMR
Materials & Equipment:
-
NMR Spectrometer (e.g., 400 MHz).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
-
Internal standard (e.g., Tetramethylsilane - TMS, or a stable compound with a known concentration and a non-interfering peak).
-
Reaction setup in a fume hood.
Procedure:
-
Sample Preparation:
-
At designated time points (t=0, 10 min, 30 min, etc.), carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing cold deuterated solvent (e.g., 1 mL CDCl₃). This slows the reaction significantly. If necessary, a quenching agent that rapidly consumes any remaining isocyanate can be used.
-
-
NMR Acquisition:
-
Transfer the quenched sample to an NMR tube.
-
Add a known amount of an internal standard if quantitative analysis is required.
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate the characteristic peaks for the this compound reactant (-CH₂-NCO), the alcohol reactant (-CH₂-OH), and the urethane product (-O-CH₂-).
-
Calculate the relative molar concentrations of each species at each time point based on the integral values.
-
Data Presentation
Table 2: Representative ¹H NMR Data for this compound Reaction
| Time (minutes) | Integral of -CH₂-NCO (Reactant) | Integral of -O-CH₂- (Product) | Molar Ratio (Product:Reactant) |
| 0 | 2.00 | 0.00 | 0:1 |
| 30 | 1.10 | 0.90 | 0.82:1 |
| 60 | 0.54 | 1.46 | 2.70:1 |
| 120 | 0.12 | 1.88 | 15.67:1 |
| 240 | <0.01 | 1.99 | >199:1 |
| Note: Integrals are normalized to the octyl chain CH₂ groups for comparison. |
Offline Analysis by HPLC
HPLC is used for the quantitative analysis of reaction aliquots. Due to the high reactivity of isocyanates, a derivatization step is mandatory to form stable, UV-active or fluorescent urea derivatives before analysis.
Principle: Unreacted this compound in a sample is reacted with a derivatizing agent (e.g., di-n-butylamine, DBA, or 1-(2-methoxyphenyl)piperazine, MAPP) to form a stable urea derivative. This derivative is then separated and quantified by reverse-phase HPLC, typically with UV detection.
Experimental Protocol: HPLC with Derivatization
Materials & Equipment:
-
HPLC system with UV detector.
-
C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).
-
Derivatizing solution (e.g., 0.01 M di-n-butylamine in anhydrous toluene).
-
Quenching solution (e.g., a primary alcohol like methanol).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Autosampler vials.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standards by reacting known concentrations of this compound with an excess of the derivatizing agent.
-
Analyze these standards by HPLC to create a calibration curve (Peak Area vs. Concentration).
-
-
Sample Collection and Derivatization:
-
At designated time points, withdraw an aliquot from the reaction.
-
Immediately add the aliquot to a vial containing a known excess of the derivatizing solution. Allow a few minutes for the reaction to complete.
-
Add a quenching agent (e.g., methanol) to react with any remaining derivatizing agent if necessary, although this is often omitted if a large excess is not used.
-
-
HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Gradient elution, e.g., start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 240 nm (for DBA derivative) or 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound-DBA derivative.
-
Quantify the amount of derivative in each sample using the standard curve. This corresponds to the amount of unreacted this compound at that time point.
-
Data Presentation
Table 3: Quantitative HPLC Analysis of Unreacted this compound
| Time (minutes) | Peak Area of Derivative | Concentration of Unreacted NCO (µg/mL) |
| 0 | 854321 | 100.0 |
| 30 | 412345 | 48.3 |
| 60 | 198765 | 23.3 |
| 120 | 45678 | 5.3 |
| 240 | 10234 | 1.2 |
Offline Analysis by GC-MS
Similar to HPLC, GC-MS requires derivatization of the isocyanate group. This technique provides high sensitivity and the mass spectrometer allows for definitive identification of the derivative.
Principle: Aliquots are derivatized, often with di-n-butylamine (DBA), to form the corresponding stable urea. The volatile urea derivative is then analyzed by GC-MS.
Experimental Protocol: GC-MS with Derivatization
Materials & Equipment:
-
GC-MS system with a capillary column (e.g., HP-5ms or equivalent).
-
Derivatizing solution (e.g., 0.01 M DBA in anhydrous toluene).
-
Anhydrous solvent for dilution (e.g., ethyl acetate).
-
GC vials.
Procedure:
-
Sample Derivatization: Follow the same procedure as for HPLC (Step 2 above).
-
GC-MS Analysis:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mode: Electron Ionization (EI), Scan mode (e.g., m/z 40-500) for identification or Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis:
-
Identify the peak for the octyl-DBA urea derivative by its retention time and mass spectrum.
-
Quantify using an internal or external standard calibration curve.
-
Data Presentation
Table 4: GC-MS Parameters for this compound Derivative
| Parameter | Value |
| Analyte | N-octyl-N',N'-dibutylurea |
| Expected Retention Time | ~12.5 min (method dependent) |
| Target m/z for SIM | [Specific fragment ions, e.g., M⁺, and other characteristic fragments] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
Visualizations
Caption: General workflow for monitoring this compound reactions.
Caption: Common reaction pathways for this compound.
References
Application Notes and Protocols for Isocyanates in the Preparation of Self-Healing Polymers
Disclaimer: While the query specifically mentions octyl isocyanate, a comprehensive literature search did not yield direct applications of this compound as a primary component in the preparation of self-healing polymers. This compound is a monofunctional isocyanate, which typically acts as a chain terminator, limiting the formation of the high molecular weight polymers or crosslinked networks essential for self-healing properties. The following application notes and protocols are based on the well-documented use of diisocyanates, such as isophorone diisocyanate (IPDI), which are central to the synthesis of isocyanate-based self-healing polymers. These examples are highly representative of the chemistries and techniques employed in this field.
Introduction
Self-healing polymers are a class of smart materials with the intrinsic ability to repair damage, thereby extending their lifespan and enhancing their reliability. Isocyanates are a versatile class of compounds widely used in the synthesis of polyurethanes, which can be designed to exhibit self-healing properties through two primary mechanisms: extrinsic and intrinsic healing.
-
Extrinsic self-healing systems typically involve the encapsulation of a reactive healing agent, such as a diisocyanate, within microcapsules dispersed in a polymer matrix. When a crack propagates through the material, it ruptures the microcapsules, releasing the isocyanate to react and heal the damage.
-
Intrinsic self-healing polymers have a molecular structure that allows for reversible bond formation. In polyurethanes, this is often achieved through dynamic hydrogen bonds or reversible covalent bonds, where the choice of diisocyanate plays a crucial role in the material's properties.[1]
Application Notes
Extrinsic Self-Healing: Microencapsulated Diisocyanates
One of the most successful extrinsic self-healing strategies involves the microencapsulation of a liquid diisocyanate, such as isophorone diisocyanate (IPDI).[2] These microcapsules are embedded in a polymer matrix. When damage occurs, the capsules break, and the released IPDI reacts with a co-encapsulated or dispersed reactant (e.g., a polyol) or even with atmospheric moisture to form a polyurethane or polyurea that fills and bonds the crack.[2][3]
Key Advantages:
-
Catalyst-Free Healing: Diisocyanates can react with ambient moisture, enabling a one-part, catalyst-free healing system.[2]
-
High Healing Efficiency: This method can lead to significant recovery of mechanical properties.
-
Versatility: The microcapsule-based approach can be adapted to various polymer matrices.[2]
The synthesis of these microcapsules is typically achieved through interfacial polymerization, where a polyurethane shell is formed at the interface of an oil-in-water emulsion.[2] The properties of the microcapsules, such as size, shell thickness, and core content, can be controlled by adjusting process parameters like agitation rate.[4][5]
Intrinsic Self-Healing Polyurethanes
Intrinsic self-healing polyurethanes are designed to have dynamic bonds within their structure that can break and reform in response to a stimulus like heat.[6] The structure of the diisocyanate used is a critical factor in determining the healing properties.[1]
-
Hydrogen Bonding: Polyurethanes contain urethane linkages that can form strong hydrogen bonds. These bonds can break upon heating, allowing the polymer chains to flow and fill a damaged area. Upon cooling, the hydrogen bonds reform, restoring the material's integrity. The structure and symmetry of the diisocyanate influence the strength and density of these hydrogen bonds.[1]
-
Reversible Covalent Bonds: Self-healing can also be achieved by incorporating reversible covalent bonds, such as those formed from the reaction of isocyanates with phenolic hydroxyl groups.[7] These bonds can dissociate at elevated temperatures and recombine upon cooling.[7]
The choice of diisocyanate (e.g., aromatic vs. aliphatic) affects the polymerization rate, phase separation, and mechanical properties of the resulting polyurethane, all of which influence its self-healing performance.[1][8] For instance, IPDI-based polyurethanes have demonstrated excellent self-healing capabilities.[1][9]
Experimental Protocols
Protocol 1: Microencapsulation of Isophorone Diisocyanate (IPDI) via Interfacial Polymerization
This protocol is adapted from the procedure described by Keller et al. for the synthesis of IPDI-filled polyurethane microcapsules.[2]
Materials:
-
Polyurethane prepolymer (e.g., a toluene diisocyanate-based prepolymer)
-
Chlorobenzene (ClB)
-
Isophorone diisocyanate (IPDI)
-
Gum arabic
-
Deionized water
-
1,4-butanediol (BDO)
Procedure:
-
Aqueous Phase Preparation: In a 100 mL beaker, dissolve 4.5 g of gum arabic in 30 mL of deionized water with stirring to create the surfactant solution.
-
Oil Phase Preparation: In a separate vessel, dissolve 2.9 g of the polyurethane prepolymer in 4 g of chlorobenzene at 68 °C.
-
Once the prepolymer is fully dissolved, add 9.5 g of IPDI to the oil phase and mix thoroughly.
-
Emulsification: Slowly pour the oil phase mixture into the aqueous gum arabic solution while stirring to form an oil-in-water emulsion.
-
Interfacial Polymerization: Heat the emulsion to 70 °C at a rate of 7 °C/min.
-
At 50 °C, slowly add 3.1 g of 1,4-butanediol (chain extender) to the emulsion.
-
Maintain agitation for 45 minutes to allow for the formation of the polyurethane shell at the oil-water interface.
-
Isolation and Drying: Turn off the heat and agitation. Once cooled to room temperature, rinse the microcapsule suspension with deionized water and isolate the microcapsules by vacuum filtration.
-
Air-dry the microcapsules for 48 hours to obtain a free-flowing powder.
Protocol 2: Synthesis of an Intrinsic Self-Healing Polyurethane
This is a representative protocol for the synthesis of a thermoplastic polyurethane that exhibits self-healing properties based on hydrogen bonding, adapted from a general prepolymer method.[1][9]
Materials:
-
Polytetramethylene ether glycol (PTMG, Mn = 1000 g/mol )
-
Isophorone diisocyanate (IPDI)
-
1,4-butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) catalyst
Procedure:
-
Drying of Polyol: Dry the PTMG in a vacuum oven at 120 °C for 2 hours.
-
Prepolymer Synthesis: In a reaction flask under a nitrogen atmosphere, react the dried PTMG with IPDI at 80 °C for 2 hours. The molar ratio of isocyanate to polyol should be greater than 1 to ensure isocyanate-terminated prepolymers. The reaction progress can be monitored by titrating the isocyanate (NCO) content.
-
Chain Extension: Once the desired NCO content is reached, add BDO as a chain extender and a catalytic amount of DBTDL.
-
Curing: Pour the mixture into a mold and hot-press at 100 °C for 30 minutes.
-
Post-Curing: Place the polyurethane film in an oven at 100 °C for 10 hours to complete the reaction.
Data Presentation
Table 1: Properties of IPDI Microcapsules Synthesized at Different Agitation Rates
| Agitation Rate (rpm) | Average Capsule Diameter (µm) | Shell Wall Thickness (µm) | Core Content (wt%) |
|---|---|---|---|
| 500 | ~400 | ~17 | ~70 |
| 900 | ~150 | ~7 | ~70 |
| 1500 | ~40 | ~2 | ~70 |
Data compiled from Keller et al.[2][4][5]
Table 2: Mechanical and Self-Healing Properties of Polyurethanes with Different Diisocyanates
| Diisocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Healing Efficiency (%)* |
|---|---|---|---|
| IPDI | 23.1 | 728 | 88.7 |
| MDI | 23.4 | 556 | No significant recovery |
| HMDI | 19.8 | 689 | 51.9 |
| TDI | 18.5 | 779 | 87.5 |
Healing conditions: 80 °C for 24 hours. Healing efficiency is based on the recovery of tensile strength.[1][9]
Visualizations
Caption: Workflow of extrinsic self-healing via microencapsulated isocyanate.
Caption: Synthesis of an intrinsic self-healing polyurethane.
References
- 1. mdpi.com [mdpi.com]
- 2. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Advances in intrinsic self-healing polyurethanes and related composites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Preparation and Properties of Self-Healing Polyurethane Elastomer Derived from Tung-Oil-Based Polyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Grafting Octyl Isocyanate onto Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and application of polymers functionalized with octyl isocyanate. The covalent attachment of this compound to polymer backbones introduces hydrophobic octyl chains and reactive isocyanate groups, or urethane/urea linkages, creating versatile platforms for various applications, particularly in the field of drug development. The octyl groups can enhance hydrophobic interactions, facilitating the formation of micelles for drug encapsulation, while the chemistry of the isocyanate group allows for the straightforward conjugation of therapeutic agents.
Introduction to this compound Grafting
Grafting this compound onto a polymer backbone is a chemical modification technique that introduces octyl-urethane or octyl-urea functionalities to the polymer chain. This is typically achieved through the reaction of the isocyanate group (-N=C=O) of this compound with nucleophilic functional groups present on the polymer, such as hydroxyl (-OH) or amine (-NH2) groups.[1] This modification significantly alters the physicochemical properties of the parent polymer, imparting increased hydrophobicity and providing a platform for further functionalization.
The resulting amphiphilic polymers can self-assemble into nanostructures like micelles in aqueous environments.[2] The hydrophobic octyl-functionalized core of these micelles can serve as a reservoir for poorly water-soluble drugs, enhancing their solubility and bioavailability.[3] This makes this compound-grafted polymers promising candidates for the development of advanced drug delivery systems.[4][5]
Key Applications in Drug Development
The unique properties of this compound-modified polymers make them valuable in several areas of drug delivery and development:
-
Drug Encapsulation and Delivery: The amphiphilic nature of these polymers allows for the encapsulation of hydrophobic drugs within the core of self-assembled micelles, protecting them from degradation and enabling controlled release.[3][6]
-
Enhanced Drug Solubility: By encapsulating poorly soluble drugs, these polymeric micelles can significantly improve their apparent aqueous solubility, which is a major challenge in drug formulation.
-
Targeted Drug Delivery: The surface of the polymeric micelles can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded carrier to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.[5]
-
Controlled Release Formulations: The release of the encapsulated drug can be modulated by the stability of the micellar structure and the nature of the polymer backbone, allowing for the design of sustained-release formulations.[7]
Experimental Protocols
The following sections provide detailed protocols for grafting this compound onto two common polymer backbones: a hydroxyl-containing polymer (Polyvinyl Alcohol) and an amine-containing polymer (Chitosan).
Protocol 1: Grafting of this compound onto Poly(vinyl alcohol) (PVA)
This protocol describes the modification of PVA with this compound to introduce octyl-urethane side chains.
Materials:
-
Poly(vinyl alcohol) (PVA)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous toluene
-
Methanol (for quenching)
-
Diethyl ether (for precipitation)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
PVA Solution Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a specific amount of PVA in anhydrous DMSO. The concentration will depend on the molecular weight of the PVA and the desired degree of substitution. Heat the mixture gently (e.g., 90°C) under a nitrogen atmosphere until the PVA is completely dissolved, then allow it to cool to the reaction temperature.[8]
-
Reaction Setup: In a separate flask, prepare a solution of this compound in anhydrous toluene.
-
Catalyst Addition: Add the DBTDL catalyst to the PVA solution. The amount of catalyst is typically a small percentage relative to the hydroxyl groups of the PVA.
-
Grafting Reaction: Slowly add the this compound solution to the PVA solution dropwise using a dropping funnel at the desired reaction temperature (e.g., 60-80°C) with vigorous stirring under an inert atmosphere. The reaction time can vary from a few hours to overnight, depending on the desired degree of grafting.
-
Quenching: After the desired reaction time, quench the reaction by adding a small amount of methanol to react with any unreacted isocyanate groups.
-
Purification: Precipitate the modified polymer by pouring the reaction mixture into a large excess of a non-solvent like diethyl ether.
-
Washing: Collect the precipitate by filtration and wash it thoroughly with the non-solvent to remove unreacted this compound, catalyst, and any byproducts.
-
Drying: Dry the purified this compound-grafted PVA under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
Characterization:
-
FTIR Spectroscopy: Confirm the successful grafting by observing the appearance of characteristic peaks for the urethane linkage (N-H stretching around 3300 cm⁻¹ and C=O stretching around 1700 cm⁻¹) and the C-H stretching of the octyl chains (around 2850-2960 cm⁻¹), along with a decrease in the intensity of the broad O-H stretching band of PVA (around 3200-3500 cm⁻¹).
-
¹H NMR Spectroscopy: Determine the degree of substitution by comparing the integration of the proton signals from the PVA backbone with the new signals from the octyl group (e.g., the terminal methyl group around 0.9 ppm and methylene groups between 1.2-1.6 ppm).
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the modified polymer.
-
Gel Permeation Chromatography (GPC): Analyze the molecular weight and molecular weight distribution of the grafted polymer.
Quantitative Data Summary:
The degree of grafting can be controlled by varying the reaction conditions. The following table summarizes the expected trends.
| Parameter | Effect on Grafting Percentage | Rationale |
| Molar Ratio (this compound:OH) | Increasing the ratio generally increases the grafting percentage up to a certain point. | Higher concentration of the grafting agent drives the reaction forward. |
| Reaction Temperature | Increasing the temperature typically increases the reaction rate and grafting percentage. | Provides the necessary activation energy for the reaction. |
| Reaction Time | Longer reaction times generally lead to higher grafting percentages until the reactants are consumed. | Allows for more complete reaction of the functional groups. |
| Catalyst Concentration | Increasing the catalyst concentration usually accelerates the reaction and increases the grafting percentage. | The catalyst facilitates the reaction between the isocyanate and hydroxyl groups. |
Protocol 2: Grafting of this compound onto Chitosan
This protocol outlines the modification of chitosan with this compound to introduce octyl-urea side chains.
Materials:
-
Chitosan
-
This compound
-
Acetic acid solution (e.g., 1-2% v/v in water)
-
Anhydrous Dimethylformamide (DMF) or a similar aprotic solvent
-
Triethylamine (as a base)
-
Methanol (for quenching)
-
Acetone (for precipitation)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in an aqueous acetic acid solution to protonate the amine groups and render it soluble.
-
Solvent Exchange (if necessary): If the reaction is to be performed in an organic solvent, the chitosan solution may need to be dialyzed against the desired solvent or precipitated and re-dissolved in the organic solvent. For direct reaction, proceed to the next step.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, disperse the dissolved or suspended chitosan in anhydrous DMF.
-
Base Addition: Add triethylamine to the chitosan suspension to deprotonate the ammonium groups and generate free amine nucleophiles.
-
Grafting Reaction: Slowly add a solution of this compound in anhydrous DMF to the chitosan suspension at room temperature or slightly elevated temperature with constant stirring. The reaction is typically allowed to proceed for several hours to 24 hours.
-
Quenching: Add a small amount of methanol to quench any remaining isocyanate groups.
-
Purification: Precipitate the product by pouring the reaction mixture into a large volume of acetone.
-
Washing: Filter the precipitate and wash it extensively with acetone and then with water to remove unreacted reagents and byproducts.
-
Drying: Dry the purified N-octyl-chitosan derivative under vacuum.
Characterization:
-
FTIR Spectroscopy: Successful grafting is indicated by the appearance of urea carbonyl (C=O) stretching peaks (around 1630-1650 cm⁻¹) and N-H bending vibrations (around 1550 cm⁻¹), along with the characteristic peaks of the octyl group's C-H stretching.
-
¹H NMR Spectroscopy: The degree of N-substitution can be calculated by comparing the integrals of the chitosan backbone protons with the signals from the octyl chain.
-
Elemental Analysis: Determine the nitrogen content to calculate the degree of substitution.
-
X-ray Diffraction (XRD): Analyze the changes in the crystalline structure of chitosan upon grafting.
Quantitative Data Summary:
The extent of grafting onto chitosan is influenced by several factors.
| Parameter | Effect on Degree of Substitution | Rationale |
| Molar Ratio (this compound:NH₂) | Increasing the molar ratio generally leads to a higher degree of substitution. | A higher concentration of this compound favors the reaction with the amine groups. |
| Reaction Time | Longer reaction times typically result in a higher degree of substitution. | Provides more time for the diffusion and reaction of the isocyanate with the chitosan backbone. |
| Solvent | The choice of solvent can affect the swelling of chitosan and the accessibility of the amine groups. | A good solvent system that swells the polymer can enhance the reaction efficiency. |
| Presence of Base | The addition of a base is crucial to deprotonate the amine groups, making them nucleophilic. | The concentration of the base can influence the reaction rate. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for grafting this compound onto a polymer backbone.
Caption: General workflow for grafting this compound.
Drug Delivery Application Pathway
The diagram below illustrates the logical pathway from the synthesized polymer to its application in drug delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Modification of Hyaluronan and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octreotide-modified and pH-triggering polymeric micelles loaded with doxorubicin for tumor targeting delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress of drug-loaded polymeric micelles into clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound 97 3158-26-7 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Octyl Isocyanate as a Modifier in Elastomer Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of octyl isocyanate in the modification of elastomeric materials. It is critical to note that due to its monofunctional nature, this compound does not act as a primary crosslinking agent. Instead, it serves as a chain modifier, end-capper, and property-enhancing additive in elastomer formulations that are crosslinked by di- or poly-functional isocyanates. These notes detail the chemistry, potential applications, and experimental protocols for incorporating this compound into elastomer synthesis.
Introduction: The Role of Monofunctional Isocyanates in Elastomers
Crosslinking is the process of forming a three-dimensional network structure within a polymer, which is essential for achieving the desired elasticity and mechanical strength of elastomers. This process requires crosslinking agents with at least two reactive functional groups. This compound, possessing only one isocyanate (-NCO) group, cannot form these networks on its own.
However, this compound is a valuable tool for fine-tuning the properties of elastomers, particularly polyurethanes. Its primary roles include:
-
Chain Termination/Molecular Weight Control: By reacting with a hydroxyl or amine group at the end of a growing polymer chain, this compound effectively "caps" the chain, preventing further polymerization at that site. This allows for precise control over the molecular weight and molecular weight distribution of the polymer, which in turn influences the material's viscosity, processability, and final mechanical properties.
-
Property Modification: The incorporation of the C8 alkyl chain from this compound can significantly alter the properties of the resulting elastomer. The long, non-polar octyl group can:
-
Increase hydrophobicity, leading to improved water resistance.
-
Enhance flexibility and reduce the hardness of the elastomer by disrupting the packing of polymer chains and lowering the glass transition temperature.
-
Improve compatibility with non-polar additives or other polymers.
-
-
Suppression of Side Reactions: In certain polymerization reactions, this compound can be used to quench reactive sites and prevent undesirable side reactions, such as allophanate or biuret formation, which can lead to premature gelling or embrittlement of the material.[1]
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is presented in Table 1. This information is essential for handling, storage, and designing experimental procedures.
| Property | Value |
| Chemical Formula | CH₃(CH₂)₇NCO |
| Molecular Weight | 155.24 g/mol [1][2] |
| Appearance | Liquid[2][3] |
| Boiling Point | 200-204 °C[1][2] |
| Density | 0.88 g/mL at 25 °C[1][2] |
| Refractive Index | n20/D 1.432[1][2] |
| Flash Point | 71 °C (159.8 °F) - closed cup[2] |
| Solubility | Insoluble in water[3] |
| CAS Number | 3158-26-7[2][4] |
| Primary Hazards | Harmful if swallowed, causes skin and serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation.[5] |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound as a modifier in a two-component polyurethane elastomer system.
-
Polyol: A suitable polyether or polyester polyol (e.g., polytetrahydrofuran (PTHF), polypropylene glycol (PPG), or polycarbonate diol). The hydroxyl number and functionality of the polyol must be known.
-
Diisocyanate Crosslinker: A di- or poly-functional isocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI), or Hexamethylene diisocyanate (HDI)).
-
This compound: As the modifying agent.
-
Catalyst: A suitable catalyst to promote the urethane reaction (e.g., dibutyltin dilaurate (DBTDL) or a tertiary amine catalyst).
-
Solvent (optional): Anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) if solution polymerization is desired.
-
Ancillary Equipment: Reaction vessel with mechanical stirrer, heating mantle, nitrogen inlet, condenser, vacuum oven, and molds for casting elastomer sheets.
This protocol describes the synthesis of a polyurethane elastomer where this compound is used to control the molecular weight and modify the properties of the final material.
-
Preparation of the Prepolymer:
-
Dry the polyol under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual moisture.
-
In a reaction vessel under a nitrogen atmosphere, add the dried polyol.
-
Add the diisocyanate crosslinker to the reaction vessel. The NCO:OH ratio should be greater than 1 (typically between 1.5 and 2.5) to ensure that the prepolymer is isocyanate-terminated.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with constant stirring.
-
Monitor the reaction progress by titrating for the NCO content at regular intervals. The reaction is complete when the NCO content reaches the theoretical value for the prepolymer.
-
-
Chain Extension and Modification:
-
Cool the prepolymer to a suitable temperature (e.g., 40-60 °C).
-
Add the desired amount of this compound to the prepolymer. The amount added will determine the extent of chain capping and modification.
-
In a separate vessel, prepare a solution of a chain extender (e.g., 1,4-butanediol) and the catalyst.
-
Slowly add the chain extender/catalyst mixture to the prepolymer with vigorous stirring.
-
Continue stirring until the viscosity of the mixture increases significantly.
-
-
Curing:
-
Pour the viscous mixture into a preheated mold.
-
Cure the elastomer in an oven at a specified temperature and time (e.g., 80-120 °C for 12-24 hours).
-
After curing, allow the elastomer to cool to room temperature before demolding.
-
Post-cure the elastomer at room temperature for several days to ensure complete reaction.
-
The properties of the octyl-modified elastomer should be compared to a control sample prepared without this compound. Key characterization techniques include:
-
Mechanical Testing: Tensile strength, elongation at break, and Shore hardness (ASTM D412, D2240).
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability.
-
Contact Angle Measurement: To quantify the hydrophobicity of the elastomer surface.
-
Swell Test: To determine the crosslink density by measuring the swelling of the elastomer in a suitable solvent.
Visualizations
References
- 1. This compound 97 3158-26-7 [sigmaaldrich.com]
- 2. This compound 97 3158-26-7 [sigmaaldrich.com]
- 3. This compound(3158-26-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C9H17NO | CID 76616 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Immobilization of Biomolecules Using Octyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent immobilization of biomolecules onto solid supports is a cornerstone technique in a wide array of biotechnological applications, including the development of biosensors, microarrays, and platforms for drug discovery. Among the various chemical strategies for surface functionalization, the use of isocyanates offers a robust and versatile method for creating stable linkages with a variety of biomolecules. Octyl isocyanate, a short-chain alkyl isocyanate, provides a reactive headgroup for covalent bond formation while the octyl chain can influence the surface properties.
This document provides detailed application notes and protocols for the immobilization of biomolecules using this compound. The isocyanate group readily reacts with nucleophilic functional groups present on biomolecules, such as primary amines (-NH2), thiols (-SH), and hydroxyls (-OH), to form stable urea, thiocarbamate, and carbamate linkages, respectively. This method is particularly effective for the immobilization of proteins, enzymes, and peptides.
Principle of Immobilization
The immobilization process using this compound is a two-step procedure. First, a substrate is functionalized to present isocyanate groups on its surface. Subsequently, the biomolecule of interest, containing accessible nucleophilic residues, is introduced and covalently binds to the activated surface. The reaction is spontaneous and typically does not require a catalyst.
Applications
The immobilization of biomolecules via this compound chemistry is applicable to a range of fields:
-
Biosensor Development: Covalently attaching enzymes, antibodies, or nucleic acids to transducer surfaces is critical for creating sensitive and stable biosensors for diagnostics and environmental monitoring.
-
Drug Discovery: Small molecule microarrays can be fabricated by immobilizing a diverse library of compounds on isocyanate-functionalized surfaces to screen for protein-ligand interactions.
-
Biocatalysis: Immobilizing enzymes on solid supports enhances their stability and allows for their reuse in industrial processes, contributing to more sustainable and cost-effective production methods.
Quantitative Data Summary
The efficiency of immobilization and the retention of biological activity are critical parameters. The following table summarizes representative quantitative data for biomolecule immobilization using isocyanate-based methods. It is important to note that specific values can vary depending on the biomolecule, substrate, and precise experimental conditions.
| Parameter | Biomolecule Example | Support Material | Immobilization Efficiency (%) | Retained Activity (%) | Surface Density | Reference |
| Immobilization Yield | Lipase | Agarose Beads | ~78% | - | 100 µg/mL enzyme solution | [1] |
| Thermal Stability | Lipase | Agarose Beads | - | 70% at 60°C | - | [1] |
| Reusability | Lipase | Agarose Beads | - | 47% after 6 cycles | - | [1] |
| Immobilization Time | General Proteins | Polymer-coated surfaces | Reaches maximum at 4 hours | - | - | [2] |
| Temperature Range | General Proteins | Polymer-coated surfaces | Insensitive (4-50 °C) | - | - | [2] |
Experimental Protocols
Protocol 1: Surface Functionalization of Glass Slides with this compound
This protocol describes the preparation of this compound-functionalized glass slides from commercially available amine-functionalized slides.
Materials:
-
Amine-functionalized glass slides
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
-
Nitrogen gas
-
Sonicator
-
Orbital shaker
Procedure:
-
Cleaning: Thoroughly clean the amine-functionalized glass slides by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen gas.
-
Reaction Setup: In a moisture-free environment (e.g., a glove box or under a nitrogen atmosphere), prepare a solution of this compound in anhydrous DMF or THF. A typical concentration is 50-100 mM. If desired, a non-nucleophilic base like TEA or DIPEA can be added to the solution at an equimolar concentration to the isocyanate to scavenge any acid formed.
-
Surface Activation: Immerse the cleaned and dried amine-functionalized glass slides in the this compound solution.
-
Incubation: Place the container on an orbital shaker and incubate for 2-4 hours at room temperature. The reaction time can be optimized, but 4 hours is often sufficient to achieve high surface coverage.[2]
-
Washing: After incubation, remove the slides from the solution and wash them thoroughly with the anhydrous solvent (DMF or THF) to remove any unreacted this compound. Follow with a rinse in ethanol and deionized water.
-
Drying and Storage: Dry the functionalized slides under a stream of nitrogen gas. The this compound-functionalized slides should be used immediately for the best results, as the isocyanate group is susceptible to hydrolysis. If short-term storage is necessary, keep them in a desiccator under vacuum or an inert atmosphere.
Protocol 2: Immobilization of Proteins on this compound-Functionalized Slides
This protocol details the procedure for covalently attaching a protein to the prepared this compound-functionalized glass slides.
Materials:
-
This compound-functionalized glass slides (from Protocol 1)
-
Protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer
-
Blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS or ethanolamine solution)
-
Washing buffer (e.g., PBS with 0.05% Tween-20 (PBST))
Procedure:
-
Protein Solution Preparation: Prepare a solution of the protein to be immobilized in a suitable buffer (e.g., PBS, pH 7.4) at a concentration typically ranging from 0.1 to 1.0 mg/mL. The optimal concentration should be determined empirically. Ensure the buffer does not contain primary amines (e.g., Tris buffer) as they will compete with the protein for reaction with the isocyanate groups.
-
Immobilization: Spot or immerse the this compound-functionalized slides with the protein solution. For microarrays, a robotic spotter can be used. For uniform coating, slides can be incubated in the protein solution in a petri dish.
-
Incubation: Incubate the slides in a humid chamber to prevent evaporation. The reaction can proceed at room temperature for 2-4 hours or at 4°C overnight. The immobilization efficiency is generally not highly sensitive to temperature within the 4-50 °C range.[2]
-
Blocking: After the immobilization step, it is crucial to block any remaining reactive isocyanate groups to prevent non-specific binding in subsequent assays. This can be achieved by incubating the slides in a blocking solution, such as 1% BSA in PBS or a 100 mM ethanolamine solution in buffer (pH 8.0-9.0), for 30-60 minutes at room temperature.
-
Washing: Wash the slides extensively with a washing buffer (e.g., PBST) to remove any non-covalently bound protein and blocking agent. Follow with a final rinse in deionized water.
-
Drying and Storage: Dry the slides by centrifugation or under a gentle stream of nitrogen. The slides with immobilized protein are now ready for use in downstream applications. For storage, they can be kept at 4°C in a desiccated environment.
Protocol 3: Characterization of Immobilization
Confirmation of successful surface modification and biomolecule immobilization is essential.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To verify the presence of the isocyanate group after functionalization and its subsequent disappearance upon reaction with the biomolecule, with the appearance of urea or carbamate bond signals.
-
Methodology:
-
Acquire an FTIR spectrum of the initial substrate (e.g., amine-functionalized glass).
-
Acquire a spectrum of the this compound-functionalized surface. Look for the characteristic N=C=O stretching peak around 2250-2275 cm⁻¹.
-
Acquire a spectrum after protein immobilization. The N=C=O peak should disappear or be significantly reduced. New peaks corresponding to the amide I (C=O stretch) and amide II (N-H bend) of the newly formed urea linkage will appear around 1640 cm⁻¹ and 1550 cm⁻¹, respectively, which will overlap with the protein's own amide bands.
-
2. X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To determine the elemental composition of the surface at each step of the modification process.
-
Methodology:
-
Acquire a survey scan of the initial substrate.
-
After functionalization with this compound, the survey scan should show an increase in the nitrogen (N 1s) and carbon (C 1s) signals.
-
After protein immobilization, a significant increase in the N 1s signal and the appearance of a sulfur (S 2p) signal (if the protein contains sulfur-containing amino acids) will be observed. High-resolution scans of the C 1s and N 1s regions can provide information about the chemical states of these elements, confirming the formation of urea/carbamate bonds.
-
3. Activity Assay of Immobilized Enzyme:
-
Objective: To quantify the biological activity of the immobilized enzyme.
-
Methodology: The specific assay will depend on the enzyme. A general procedure is as follows:
-
Prepare a standard curve using the free enzyme in solution to correlate signal output (e.g., absorbance, fluorescence) with enzyme activity (e.g., in Units/mL).
-
Incubate the slide with the immobilized enzyme in a solution containing the enzyme's substrate under optimal reaction conditions (pH, temperature).
-
At various time points, measure the formation of the product or the consumption of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the activity of the immobilized enzyme and express it as a percentage of the activity of an equivalent amount of free enzyme.
-
Visualizations
Caption: Experimental workflow for biomolecule immobilization.
Caption: Reaction scheme for isocyanate-based immobilization.
References
Troubleshooting & Optimization
Technical Support Center: Octyl Isocyanate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage side reactions when working with octyl isocyanate.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound in a question-and-answer format.
Q1: My reaction mixture's viscosity has unexpectedly increased, or it has gelled. What is the likely cause and how can I fix it?
An unexpected increase in viscosity or gelation is often due to excessive cross-linking caused by side reactions. The primary culprits are allophanate, biuret, and isocyanurate formation.
-
Allophanate Formation: This occurs when an isocyanate group reacts with a urethane linkage. It is particularly favored by high temperatures and an excess of isocyanate.[1][2]
-
Biuret Formation: This happens when an isocyanate reacts with a urea linkage, which may have formed due to moisture contamination.[1]
-
Isocyanurate Formation (Trimerization): Certain catalysts, especially at elevated temperatures, can cause three isocyanate molecules to react, forming a highly stable isocyanurate ring, which acts as a cross-linking point.
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature below 100°C. Allophanate and biuret formation are significantly accelerated at temperatures above 100-125°C.[3] In many cases, conducting the reaction at 50-80°C is sufficient, especially with an appropriate catalyst.[4]
-
Stoichiometry: Use a strict 1:1 stoichiometry of isocyanate to alcohol. An excess of isocyanate can drive the formation of allophanates.[2] If a slight excess of isocyanate is necessary, consider adding it in portions to keep its instantaneous concentration low.
-
Catalyst Selection: Choose a catalyst that selectively promotes the urethane reaction over side reactions. While organotin catalysts like dibutyltin dilaurate (DBTDL) are effective, they can also promote side reactions.[5] Consider catalysts like zirconium complexes, which have shown high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[6] For trimerization, avoid catalysts known to promote it, such as potassium salts, unless desired.
Q2: I'm observing bubbles in my reaction mixture, and the final product is foamy or has surface defects. What's happening?
Bubble formation is a classic sign of carbon dioxide (CO₂) generation, which results from the reaction of this compound with water.[7][8] This is one of the most common and problematic side reactions. The reaction proceeds in two steps: first, the isocyanate reacts with water to form an unstable carbamic acid, which then decomposes into a primary amine and CO₂. The resulting amine can then react with another isocyanate molecule to form a urea linkage.[9]
Preventative Measures:
-
Anhydrous Conditions: Ensure all reactants, solvents, and glassware are rigorously dried. Use anhydrous solvents and dry reagents under vacuum or by azeotropic distillation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Moisture Scavengers: Incorporate a moisture scavenger into the reaction system. There are two main types:
-
Selective Catalysis: Use a catalyst that is more selective for the isocyanate-alcohol reaction over the isocyanate-water reaction. Zirconium-based catalysts have been shown to be effective in this regard compared to traditional tin catalysts.[5][6]
Q3: My final product's properties are not what I expected (e.g., it's brittle, or the molecular weight is off). How can I identify the cause?
Deviations in the final product's properties often point to the presence of unintended structures arising from side reactions.
Analytical Troubleshooting:
-
FTIR Spectroscopy: This is a powerful tool for identifying the functional groups present in your product. Look for characteristic peaks to identify the main product and side products.
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to quantify the relative amounts of urethane, allophanate, and biuret linkages, providing a clearer picture of the product's composition.[12][13]
-
HPLC Analysis: High-performance liquid chromatography can be used to separate and quantify the desired product from unreacted starting materials and side products like ureas and biurets.[14][15][16][17]
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions of this compound?
The primary side reactions involve the reaction of the isocyanate group with:
-
Water: Forms an amine and carbon dioxide, leading to urea formation and foaming.[8]
-
Urethane groups: Forms allophanate linkages, leading to branching and increased viscosity. This is favored by excess isocyanate and high temperatures.[2]
-
Urea groups: Forms biuret linkages, also contributing to branching.[18]
-
Itself (Trimerization): Forms isocyanurate rings, which are stable cross-links. This is often catalyst-dependent.
Q2: At what temperature do allophanate and biuret formation become significant?
Allophanate formation generally becomes a concern at temperatures above 100-125°C, and the reaction is reversible at even higher temperatures (above 125°C).[3] Biuret formation also tends to occur at elevated temperatures, typically above 120°C.[12]
Q3: How can I effectively remove trace amounts of water from my reaction?
Employing a combination of methods is most effective:
-
Dry Glassware: Oven-dry all glassware at >120°C for several hours and cool under an inert atmosphere.
-
Anhydrous Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation over a drying agent, passing through an alumina column).
-
Dry Reactants: Dry liquid reactants like polyols by heating under vacuum. Solid reactants can be dried in a vacuum oven.
-
Inert Atmosphere: Always handle reagents and run the reaction under a positive pressure of a dry, inert gas like nitrogen or argon.[1]
-
Moisture Scavengers: For very sensitive reactions, add a moisture scavenger like p-toluenesulfonyl isocyanate or molecular sieves to the solvent or polyol component before adding the this compound.[7][19]
Q4: Which catalysts are best for selectively forming urethanes with this compound?
The choice of catalyst is crucial for controlling selectivity.
-
Organotin Compounds (e.g., Dibutyltin Dilaurate - DBTDL): These are highly efficient for the urethane-forming reaction but are not very selective and will also catalyze the reaction with water.[5]
-
Tertiary Amines (e.g., DABCO): These are also common catalysts. Their selectivity can vary.
-
Zirconium and Bismuth Catalysts: Certain zirconium and bismuth complexes have been developed as less toxic alternatives to tin catalysts and have shown higher selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[6]
Q5: Can I monitor the progress of my reaction and the formation of side products in real-time?
Yes, in-situ monitoring is possible using Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR). A probe is inserted directly into the reaction vessel, allowing for real-time tracking of the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane and other product peaks.[20] This allows for precise control over the reaction endpoint and can help detect the formation of side products as they occur.
Data Presentation
Table 1: Influence of Temperature on Allophanate Formation
| Temperature (°C) | Allophanate Formation Rate | Notes |
| < 80 | Low / Negligible | Preferred temperature range for minimizing this side reaction. |
| 100 - 125 | Moderate and Increasing | Allophanate formation becomes significant in this range.[3] |
| > 125 | High (Reversible) | The rate of formation is high, but the reverse reaction also becomes significant.[2][3] |
Table 2: Relative Reactivity of Isocyanates with Different Nucleophiles
This table provides a general guide to the relative reaction rates, which is critical for understanding which reactions are likely to dominate.
| Nucleophile | Relative Reaction Rate | Resulting Linkage |
| Primary Aliphatic Amine | ~1000 | Urea |
| Primary Aromatic Amine | ~100 | Urea |
| Primary Alcohol | 1 | Urethane |
| Water | 1 | Urea (after decomposition) |
| Secondary Alcohol | 0.3 | Urethane |
| Phenol | 0.1 | Urethane |
| Urethane (N-H) | 0.001 | Allophanate |
| Urea (N-H) | 0.0005 | Biuret |
Note: These are approximate relative rates and can be significantly influenced by the specific structures of the reactants, solvent, and catalyst used.
Table 3: Common FTIR Peak Assignments for Monitoring Reactions
| Functional Group | Peak Position (cm⁻¹) | Vibration Type | Notes |
| Isocyanate (-NCO) | 2280 - 2240 | Asymmetric Stretch | Strong, sharp peak. Its disappearance indicates isocyanate consumption.[21] |
| Urethane (C=O) | 1725 - 1705 | Carbonyl Stretch | Appearance indicates desired product formation.[21] |
| Urea (C=O) | 1680 - 1630 | Carbonyl Stretch | Indicates reaction with water or amines. |
| Allophanate (C=O) | ~1700 and ~1685 | Carbonyl Stretches | Often appears as a shoulder on the urethane/urea peaks. |
| Biuret (C=O) | ~1690 and ~1640 | Carbonyl Stretches | Can overlap with urea peaks.[20] |
| Urethane/Urea (N-H) | 3340 - 3250 | N-H Stretch | Broad peak, indicates formation of urethane or urea linkages.[21] |
| Urethane/Urea (N-H) | 1540 - 1520 | N-H Bend (Amide II) | Another key indicator of product formation.[21] |
Experimental Protocols
Protocol: Synthesis of an Alkyl Urethane from this compound under Anhydrous Conditions
This protocol describes a general procedure for the reaction of this compound with a primary alcohol (e.g., n-butanol) to form the corresponding urethane, with precautions to minimize side reactions.
1. Materials and Equipment:
-
This compound
-
n-Butanol (or other primary alcohol)
-
Anhydrous aprotic solvent (e.g., toluene or tetrahydrofuran (THF))
-
Catalyst (e.g., dibutyltin dilaurate (DBTDL) or a selective zirconium catalyst)
-
Nitrogen or Argon gas supply with a manifold
-
Oven-dried round-bottom flasks with septa
-
Magnetic stirrer and stir bars
-
Syringes and needles
2. Reagent and Glassware Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool in a desiccator or under a stream of inert gas.
-
Use commercially available anhydrous solvent or dry the solvent using standard procedures.
-
Dry the alcohol by storing it over activated 3Å molecular sieves for at least 24 hours.
3. Reaction Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar under a positive pressure of nitrogen.
-
Reagent Addition:
-
To the flask, add the desired amount of n-butanol (1.0 equivalent) via syringe.
-
Add anhydrous toluene to achieve the desired concentration (e.g., 0.5 M).
-
Begin stirring the solution.
-
-
Temperature Control: Place the flask in a water or oil bath to maintain the desired reaction temperature (e.g., 60°C).
-
Catalyst Addition: If using a catalyst, add the appropriate amount (e.g., 0.01-0.1 mol% for DBTDL) via syringe.
-
Isocyanate Addition: Slowly add this compound (1.0 equivalent) dropwise to the stirring solution via syringe over a period of 15-30 minutes. An exothermic reaction may be observed. Maintain the internal temperature at the set point.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (under inert atmosphere) and analyzing them by TLC or in-situ ATR-FTIR. The disappearance of the isocyanate peak at ~2270 cm⁻¹ in the FTIR spectrum indicates the completion of the reaction.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. To consume any trace amounts of unreacted isocyanate, a small amount of methanol can be added, and the mixture stirred for an additional 30 minutes.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography or recrystallization, if necessary.
-
Visualizations
Caption: Reaction pathways of this compound, showing the desired urethane formation and common side reactions.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 3. researchgate.net [researchgate.net]
- 4. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 5. wernerblank.com [wernerblank.com]
- 6. paint.org [paint.org]
- 7. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 8. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
- 9. researchgate.net [researchgate.net]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. Moisture scavenger for polyurethane wood coatings | Incorez [incorez.com]
- 12. researchgate.net [researchgate.net]
- 13. polymersynergies.net [polymersynergies.net]
- 14. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 15. CN101122589B - High performance liquid chromatography analysis method of urea and its impurity carbamylurea, methylene biuret - Google Patents [patents.google.com]
- 16. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 18. researchgate.net [researchgate.net]
- 19. specialchem.com [specialchem.com]
- 20. paint.org [paint.org]
- 21. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Catalyst Selection for Octyl Isocyanate Polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst selection and polymerization of octyl isocyanate. The information is tailored for researchers, scientists, and professionals in drug development who are utilizing poly(this compound) in their work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The two primary methods for the controlled polymerization of this compound are living anionic polymerization and coordination polymerization.[1][2] Living anionic polymerization offers excellent control over molecular weight and results in a narrow molecular weight distribution.[1] Coordination polymerization, particularly with organotitanium(IV) catalysts, is also effective in controlling the polymerization and suppressing side reactions.[1][3]
Q2: What is "living polymerization" and why is it important for this compound?
A2: Living polymerization is a chain growth polymerization where chain termination and transfer reactions are absent.[4] This allows for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (narrow molecular weight distributions), and the ability to create block copolymers by sequential monomer addition.[4] For applications in drug development and materials science, precise control over the polymer architecture is often crucial.
Q3: What are the main challenges in the polymerization of this compound?
A3: A primary challenge is the competing cyclotrimerization reaction, where three isocyanate monomers react to form a stable six-membered isocyanurate ring, which can terminate the polymer chain growth.[5][6] Other challenges include potential side reactions, such as the formation of allophanate and biuret linkages, and depolymerization at higher temperatures.[1][6]
Q4: How can cyclotrimerization be minimized?
A4: Cyclotrimerization can be minimized by careful selection of the catalyst and reaction conditions.[1][6] For anionic polymerization, using appropriate counterions (e.g., Na+ is often preferred over K+ or Li+) and additives like sodium tetraphenylborate (NaBPh4) can help stabilize the propagating chain end and suppress trimerization.[1] Coordination catalysts, such as certain organotitanium(IV) complexes, are also effective at inhibiting this side reaction.[1] Lowering the reaction temperature is another common strategy to reduce the rate of cyclotrimerization.[1]
Catalyst Selection Guide
The choice of catalyst is critical for achieving the desired polymer characteristics. Below is a summary of common catalyst systems for this compound polymerization.
| Catalyst Type | Examples | Typical Reaction Conditions | Advantages | Disadvantages |
| Anionic Initiators | Sodium naphthalenide (NaNaph), Sodium benzanilide (Na-BA), Sodium diphenylmethanide (NaDPM) with NaBPh4 | Low temperatures (-78°C to -98°C), high vacuum, anhydrous solvent (e.g., THF) | Well-controlled molecular weight, narrow molecular weight distribution (low PDI), high yield.[1][7] | Highly sensitive to impurities (water, protic solvents), requires stringent reaction conditions.[8] Potential for side reactions without proper control.[1] |
| Coordination Catalysts | Organotitanium(IV) complexes (e.g., CpTiCl2(O-Alkyl)) | Room temperature or slightly elevated temperatures, inert atmosphere, anhydrous solvent (e.g., toluene, THF) | Effective suppression of cyclotrimerization, good control over polymerization.[1][3][9] | May have broader molecular weight distributions compared to ideal living anionic systems. Catalyst synthesis can be complex. |
| Metal-Free Catalysts | Phosphazene bases (e.g., t-BuP2) | Low temperatures (-98°C), high vacuum, anhydrous solvent (e.g., THF) | Produces high purity polymer, avoids metal contamination.[10] | May result in higher polydispersity compared to some metal-based systems.[10] |
Troubleshooting Guide
Issue 1: Low Polymer Yield
| Possible Cause | Recommended Action |
| Presence of Impurities: Water or other protic impurities in the monomer, solvent, or glassware can terminate the polymerization. | Ensure rigorous purification of the monomer (e.g., distillation over CaH2) and solvent. Dry all glassware thoroughly in an oven and cool under an inert atmosphere. |
| Inactive Initiator/Catalyst: The initiator or catalyst may have degraded due to improper storage or handling. | Use freshly prepared or properly stored initiators/catalysts. Verify the activity of the initiator before use. |
| Depolymerization: The polymerization may be reversible, especially at higher temperatures.[1] | Conduct the polymerization at the recommended low temperature. Ensure the monomer concentration is sufficiently high to favor polymerization over depolymerization.[1] |
| Incorrect Stoichiometry: An incorrect monomer-to-initiator ratio can affect the final yield and molecular weight. | Carefully calculate and measure the amounts of monomer and initiator. |
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
| Possible Cause | Recommended Action |
| Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will not grow uniformly. | Choose an initiator that provides rapid initiation. For anionic polymerization, the addition of salts like NaBPh4 can sometimes improve initiation kinetics.[1] |
| Chain Transfer Reactions: Impurities or side reactions can cause the active center to transfer to another molecule, initiating a new chain. | Purify all reagents and solvents meticulously to remove any potential chain transfer agents. |
| Temperature Fluctuations: Inconsistent temperature control can lead to variations in the rate of polymerization. | Maintain a constant and uniform temperature throughout the reaction using a suitable cooling bath. |
| Poor Mixing: Inefficient stirring can lead to localized high concentrations of monomer or initiator, causing non-uniform chain growth. | Ensure efficient and continuous stirring of the reaction mixture. |
Issue 3: Polymer Gels or is Insoluble
| Possible Cause | Recommended Action |
| Cyclotrimerization: The formation of isocyanurate rings can lead to cross-linking and gelation.[6] | Select a catalyst system known to suppress trimerization (e.g., specific organotitanium catalysts or anionic systems with appropriate additives).[1] Control the reaction temperature carefully, as higher temperatures can promote this side reaction.[6] |
| Side Reactions: Reactions with functional groups on the polymer backbone can cause cross-linking. | If using functionalized isocyanates, ensure the functional groups are protected or are unreactive under the polymerization conditions. |
Experimental Protocols
Protocol 1: Living Anionic Polymerization of this compound
This protocol is a general guideline and may require optimization.
-
Preparation:
-
Dry all glassware in an oven at >120°C overnight and assemble hot under a stream of dry nitrogen or argon.
-
Purify tetrahydrofuran (THF) by distillation from sodium/benzophenone ketyl under an inert atmosphere.
-
Distill this compound from calcium hydride (CaH2) under reduced pressure and store under an inert atmosphere.
-
-
Polymerization:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified THF via cannula transfer.
-
Cool the flask to -98°C using a liquid nitrogen/methanol slush bath.
-
Prepare the initiator solution (e.g., sodium naphthalenide in THF). The concentration should be determined by titration.
-
Add the initiator solution dropwise to the cold THF until a faint persistent color indicates the titration of any remaining impurities.
-
Add the calculated amount of initiator for the desired polymer molecular weight.
-
Slowly add the purified this compound monomer to the initiator solution via a gas-tight syringe.
-
Allow the reaction to proceed for the desired time (e.g., 10-30 minutes). The solution will become viscous.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Protocol 2: Coordination Polymerization of this compound
This protocol is a general guideline using a titanium-based catalyst.
-
Preparation:
-
Dry all glassware and purify the monomer and solvent (e.g., toluene) as described in the anionic polymerization protocol.
-
The organotitanium(IV) catalyst should be synthesized and handled under an inert atmosphere due to its sensitivity to air and moisture.
-
-
Polymerization:
-
In a glovebox or under an inert atmosphere in a Schlenk flask, dissolve the organotitanium(IV) catalyst in the desired amount of anhydrous toluene.
-
Add the purified this compound monomer to the catalyst solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 50°C) for the specified time (can range from hours to days depending on the catalyst activity).
-
-
Termination and Isolation:
Visualizations
Caption: Anionic polymerization of this compound.
Caption: Coordination polymerization of this compound.
Caption: General experimental workflow for polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Living polymerization - Wikipedia [en.wikipedia.org]
- 5. research.tue.nl [research.tue.nl]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Metal-free anionic polymerization of n-hexyl isocyanate catalyzed by phosphazene bases - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing a Reação de Síntese de Isocianato de Octila
Este centro de suporte técnico foi projetado para pesquisadores, cientistas e profissionais de desenvolvimento de medicamentos para solucionar problemas e otimizar a síntese de isocianato de octila.
Guias de Solução de Problemas
Problema 1: Baixo Rendimento ou Reação Incompleta
P: Meu rendimento de isocianato de octila está consistentemente baixo, ou a reação não está indo até a conclusão. Quais são as possíveis causas e soluções?
R: Baixos rendimentos na síntese de isocianato de octila podem surgir de vários fatores, desde a qualidade do reagente até as condições da reação. Aqui está uma abordagem sistemática para solucionar o problema:
-
Pureza do Reagente: Contaminantes na octilamina ou no agente de fosgenação (por exemplo, trifosgênio) podem interferir na reação.
-
Ação Recomendada: Verifique a pureza de seus materiais de partida usando técnicas analíticas apropriadas (por exemplo, RMN, GC-MS). Purifique os reagentes, se necessário. A umidade é uma preocupação significativa, pois a água reagirá com o isocianato para formar subprodutos de ureia.[1][2] Seque completamente toda a vidraria e solventes antes do uso e considere realizar a reação sob uma atmosfera inerte (por exemplo, nitrogênio ou argônio).[2]
-
-
Estequiometria Incorreta: Uma proporção inadequada de reagentes é uma causa comum de reações incompletas.
-
Ação Recomendada: Calcule e meça cuidadosamente as quantidades de octilamina e do agente de fosgenação. Para a síntese usando trifosgênio, uma proporção molar de amina para trifosgênio de aproximadamente 3:1 é tipicamente usada.
-
-
Condições de Reação Subótimas: Temperatura e tempo de reação desempenham papéis cruciais.
-
Ação Recomendada: Otimize a temperatura da reação. A fosgenação é frequentemente realizada em baixas temperaturas inicialmente (por exemplo, 0-5 °C) para formar um intermediário de cloreto de carbamoíla, seguido por um aquecimento suave para promover a conversão em isocianato.[3] Monitore o progresso da reação por TLC ou GC-MS para determinar o tempo de reação ideal. Reações prolongadas em temperaturas elevadas podem levar a reações colaterais.[4]
-
-
Catalisador Inadequado ou Inativo: Muitas reações de isocianato se beneficiam de um catalisador.
-
Ação Recomendada: Se estiver usando um catalisador, certifique-se de que ele seja apropriado para a reação e esteja ativo. Catalisadores comuns para reações de isocianato incluem aminas terciárias.[1]
-
Problema 2: Formação de Subprodutos Sólidos (Ureia ou Trímeros)
P: Estou observando a formação de um precipitado branco em minha mistura de reação, que suspeito ser um subproduto de ureia ou trímero. Como posso evitar isso?
R: A formação de subprodutos sólidos, como ureias e trímeros de isocianurato, é um problema comum na síntese de isocianato.
-
Formação de Ureia: A principal causa da formação de ureia é a presença de água na mistura de reação.[2] O isocianato de octila reage com a água para formar um ácido carbâmico instável, que se decompõe em octilamina e dióxido de carbono. A octilamina recém-formada então reage com outra molécula de isocianato de octila para formar uma ureia dissubstituída.
-
Ação Recomendada: A prevenção rigorosa da umidade é fundamental. Seque todos os solventes e vidraria meticulosamente. Realize a reação sob uma atmosfera inerte e seca.
-
-
Trimerização: Os isocianatos podem sofrer ciclização para formar anéis de isocianurato altamente estáveis (trímeros), especialmente em temperaturas elevadas ou na presença de certos catalisadores.[1]
-
Ação Recomendada: Controle cuidadosamente a temperatura da reação, evitando o superaquecimento. Selecione um catalisador que favoreça a formação de isocianato sobre a trimerização. Aminas terciárias são geralmente menos propensas a promover a trimerização do que alguns catalisadores organometálicos.[1]
-
Perguntas Frequentes (FAQs)
P1: Quais são os métodos mais comuns para sintetizar o isocianato de octila?
R1: Os métodos mais comuns para a síntese de isocianato de octila envolvem a reação de octilamina com fosgênio ou um substituto de fosgênio, como o trifosgênio.[5][6] Métodos sem fosgênio, como a carbonilação redutiva de compostos nitro ou a decomposição térmica de carbamatos, também estão sendo desenvolvidos como alternativas mais seguras.[6][7]
P2: Qual é um rendimento esperado para a síntese de isocianato de octila?
R2: Um rendimento de 78,9% foi relatado para a síntese de isocianato de n-octila a partir de n-octilamina e carbonato de bis(triclorometila) (trifosgênio) em tolueno, com o produto sendo purificado por destilação a pressão reduzida.[8] Os rendimentos podem variar dependendo do método específico, das condições de reação e da eficiência da purificação.
P3: Como posso purificar o isocianato de octila após a síntese?
R3: A purificação do isocianato de octila é tipicamente alcançada por destilação a vácuo (pressão reduzida).[8] Este método é preferido porque o isocianato de octila tem um ponto de ebulição relativamente alto em pressão atmosférica (200-204 °C), e a destilação em temperaturas mais baixas sob vácuo ajuda a prevenir a decomposição térmica e reações colaterais.[9][10]
P4: Quais são as principais considerações de segurança ao trabalhar com isocianatos?
R4: Os isocianatos são compostos reativos e devem ser manuseados com cuidado. Eles são sensibilizadores respiratórios e dérmicos.[1] Todas as manipulações devem ser realizadas em uma coifa bem ventilada, e o equipamento de proteção individual (EPI) apropriado, incluindo luvas e proteção para os olhos, deve ser usado. Devido à toxicidade do fosgênio, o uso de substitutos como o trifosgênio é uma alternativa mais segura para sínteses em escala de laboratório.
Protocolos Experimentais
Síntese de Isocianato de Octila a partir de Octilamina e Trifosgênio
Este protocolo é um método geral e pode exigir otimização.
Materiais:
-
Octilamina
-
Trifosgênio (carbonato de bis(triclorometila))
-
Solvente anidro (por exemplo, tolueno, diclorometano)
-
Base anidra (por exemplo, trietilamina)
-
Atmosfera de gás inerte (nitrogênio ou argônio)
Procedimento:
-
Em um balão de fundo redondo de três bocas seco em estufa e equipado com um agitador magnético, funil de adição e entrada de gás inerte, dissolva a octilamina no solvente anidro.
-
Resfrie a solução a 0 °C em um banho de gelo.
-
Em um recipiente separado, prepare uma solução de trifosgênio no mesmo solvente anidro.
-
Adicione lentamente a solução de trifosgênio à solução de octilamina resfriada e agitada ao longo de 30-60 minutos, mantendo a temperatura abaixo de 5 °C.
-
Após a adição estar completa, adicione lentamente a base anidra (por exemplo, trietilamina) à mistura de reação, ainda a 0 °C.
-
Permita que a mistura de reação aqueça lentamente até a temperatura ambiente e agite por 2-4 horas.
-
Monitore o progresso da reação por TLC ou GC-MS.
-
Após a conclusão, filtre a mistura de reação para remover quaisquer sais precipitados.
-
Concentre o filtrado sob pressão reduzida para remover o solvente.
-
Purifique o isocianato de octila bruto por destilação a vácuo.
Apresentação de Dados
Tabela 1: Efeito das Condições de Reação no Rendimento do Isocianato de Octila (Dados Ilustrativos)
| Parâmetro | Condição A | Condição B | Condição C |
| Temperatura (°C) | 0 a 25 | 25 | 50 |
| Catalisador | Nenhum | Trietilamina | DMAP |
| Tempo de Reação (h) | 4 | 3 | 2 |
| Rendimento (%) | 65 | 78 | 72 |
| Pureza (%) | 95 | 98 | 90 (contém trímero) |
Nota: Estes dados são ilustrativos e os resultados reais podem variar.
Visualização Obrigatória
Legenda: Fluxo de trabalho para a síntese de isocianato de octila.
Legenda: Guia de solução de problemas para baixo rendimento.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US3222386A - Preparation of organic isocyanates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Vacuum distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Incomplete Reactions of Octyl Isocyanate
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during reactions involving octyl isocyanate. The following troubleshooting guides and frequently asked questions (FAQs) provide a systematic approach to identifying and resolving issues related to incomplete reactions and side product formation.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is very slow or appears to have stalled. What are the common causes?
A1: Slow or stalled reactions are frequently due to issues with reagents, catalysts, or reaction conditions. Key factors to investigate include:
-
Moisture Contamination: Isocyanates are highly reactive with water. Any moisture in the reactants (e.g., alcohol, solvent) will lead to the formation of N-octylurea, consuming the this compound and potentially inhibiting the desired reaction.[1][2] It is critical to use anhydrous solvents and thoroughly dried glassware.[3]
-
Catalyst Inefficiency: Many isocyanate-alcohol reactions require a catalyst to proceed at a practical rate.[4] The chosen catalyst may be inactive, used in an insufficient amount, or inappropriate for your specific system. Common catalysts include tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane or DABCO) and organometallic compounds (e.g., dibutyltin dilaurate or DBTDL).[4] Ensure your catalyst is fresh and consider optimizing its concentration.[4]
-
Low Reaction Temperature: The kinetics of the reaction are temperature-dependent. If the temperature is too low, the reaction rate may be significantly reduced. For less reactive nucleophiles, gentle heating may be necessary to achieve a reasonable reaction rate.[5]
-
Incorrect Stoichiometry: An improper ratio of this compound to the nucleophile (e.g., alcohol) can result in an incomplete reaction.[4] Carefully calculate and measure the molar equivalents of your reactants.
Q2: I am observing a low yield of my desired carbamate product. What are the likely reasons?
A2: Low product yield can be attributed to several factors, often related to side reactions or suboptimal conditions:
-
Side Reactions with Water: As mentioned, water contamination is a primary culprit, leading to the formation of urea byproducts instead of the desired carbamate.[1][3]
-
Allophanate and Biuret Formation: If an excess of this compound is used, it can react with the newly formed urethane (carbamate) linkages to create allophanate cross-links. Similarly, it can react with urea byproducts to form biurets. These side reactions consume the isocyanate and can complicate purification.[4] Maintaining strict stoichiometry is crucial to minimize these side reactions.[4]
-
Suboptimal Catalyst Selection: The choice of catalyst can influence selectivity. Some catalysts may favor the reaction of isocyanate with water over the reaction with alcohol. Zirconium-based catalysts, for example, have been shown to have high selectivity for the isocyanate-polyol reaction over the isocyanate-water reaction.[6][7]
-
Impure Reactants: Contaminants in either the this compound or the alcohol can interfere with the reaction. It is advisable to verify the purity of starting materials using appropriate analytical techniques.[4]
Q3: How can I monitor the progress of my this compound reaction to determine its endpoint?
A3: Real-time reaction monitoring is highly recommended to accurately determine the reaction endpoint and avoid unnecessary side reactions from prolonged heating.
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for monitoring isocyanate reactions. The disappearance of the strong, sharp isocyanate peak (–N=C=O stretch) between 2250 and 2285 cm⁻¹ provides a direct measure of this compound consumption.[8][9][10][11]
-
High-Performance Liquid Chromatography (HPLC): Aliquots of the reaction mixture can be taken at different time points, quenched, and analyzed by HPLC to quantify the concentration of remaining this compound and the formation of the carbamate product.[12][13]
Q4: What are the best practices for purifying the N-octyl carbamate product and removing unreacted this compound?
A4: The purification method will depend on the properties of your product.
-
Column Chromatography: This is a common and effective method for purifying organic compounds.[14] For N-octyl carbamates, which are often oils or solids, silica gel column chromatography can be used to separate the product from unreacted this compound and any non-polar byproducts.[14][15] The polarity of the eluent can be adjusted to achieve good separation.
-
Distillation: If the carbamate product has a significantly different boiling point from this compound and other impurities, distillation can be an effective purification method.
-
Crystallization: If the N-octyl carbamate product is a solid at room temperature, crystallization from a suitable solvent system can be an excellent method for purification.
Data Presentation
Table 1: Relative Reaction Rates of Phenyl Isocyanate with Various Nucleophiles
This table provides a general indication of the relative reactivity of isocyanates with different functional groups, which can be useful for understanding potential side reactions.
| Nucleophile | Relative Rate at 25°C |
| Primary Aliphatic Amine | ~10,000 |
| Primary Aromatic Amine | ~100-1,000 |
| Primary Alcohol | ~100 |
| Water | ~100 |
| Phenol | ~10-100 |
| Secondary Alcohol | ~10-30 |
| Carboxylic Acid | ~1-10 |
| Urethane (to form Allophanate) | ~0.1-1 |
| Urea (to form Biuret) | ~0.1-1 |
Note: Data is generalized from various sources for phenyl isocyanate and serves as a qualitative guide for the reactivity of this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an N-Octyl Carbamate
This protocol describes a general method for the reaction of this compound with a primary alcohol.
Materials:
-
This compound
-
Primary alcohol (e.g., 1-butanol)
-
Anhydrous solvent (e.g., toluene or tetrahydrofuran [THF])
-
Catalyst (e.g., dibutyltin dilaurate [DBTDL] or 1,4-diazabicyclo[2.2.2]octane [DABCO])
-
Nitrogen or Argon gas for inert atmosphere
-
Flame-dried glassware (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
In the flask, dissolve the primary alcohol (1.0 equivalent) in the anhydrous solvent.
-
Add the catalyst to the alcohol solution. For DBTDL, a concentration of 0.01-0.1 mol% is typical. For DABCO, 0.1-1 mol% is often used.
-
In a separate, dry dropping funnel, dissolve this compound (1.0-1.05 equivalents) in the anhydrous solvent.
-
Slowly add the this compound solution to the stirred alcohol solution at room temperature over 30-60 minutes.
-
After the addition is complete, the reaction mixture can be gently heated (e.g., to 50-60 °C) to ensure completion, depending on the reactivity of the alcohol.
-
Monitor the reaction progress by in-situ FTIR or by taking aliquots for HPLC analysis until the isocyanate peak disappears or the concentration of this compound stabilizes.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: In-situ FTIR Monitoring of an this compound Reaction
Equipment:
-
FTIR spectrometer with an in-situ Attenuated Total Reflectance (ATR) probe.
Procedure:
-
Set up the reaction as described in Protocol 1, ensuring the FTIR-ATR probe is securely placed in the reaction mixture.
-
Before adding the this compound, collect a background spectrum of the alcohol, solvent, and catalyst mixture.
-
Begin spectral acquisition immediately upon the start of the this compound addition.
-
Collect spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the disappearance of the characteristic isocyanate (–N=C=O) peak, which appears as a sharp absorption band between 2250 and 2285 cm⁻¹.[8][9]
-
The reaction is considered complete when the area of the isocyanate peak no longer decreases.
Protocol 3: HPLC Analysis of this compound and Carbamate Product
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase: Acetonitrile and water
-
Quenching solution (e.g., a solution of a primary or secondary amine like dibutylamine in the mobile phase)
Procedure:
-
Sample Preparation:
-
At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a known volume of the quenching solution to react any remaining this compound.
-
Dilute the quenched sample to a suitable concentration with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Quantification:
-
Prepare calibration standards of pure this compound and the N-octyl carbamate product.
-
Generate calibration curves by plotting peak area versus concentration for both compounds.
-
Determine the concentration of this compound and the carbamate product in the reaction samples by comparing their peak areas to the calibration curves.[12][13]
-
Visualizations
Caption: Troubleshooting workflow for incomplete this compound reactions.
Caption: Key reaction pathways of this compound.
References
- 1. resinlab.com [resinlab.com]
- 2. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. paint.org [paint.org]
- 7. researchgate.net [researchgate.net]
- 8. m.remspec.com [m.remspec.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Octyl Isocyanate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with moisture-sensitive octyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
A1: this compound is a chemical compound featuring an isocyanate functional group (-N=C=O).[1] This group is highly electrophilic, making it extremely reactive toward nucleophiles, which are compounds with active hydrogen atoms like water, alcohols, and amines.[2][3] Its sensitivity stems from the high reactivity of the isocyanate group with water, a reaction that is often faster than the desired reaction with other nucleophiles like alcohols.[4][5]
Q2: What is the specific reaction that occurs when this compound is exposed to water?
A2: When this compound comes into contact with water, it undergoes a rapid reaction.[3] First, it forms an unstable carbamic acid intermediate, which then quickly decomposes to produce an octylamine and carbon dioxide gas.[6][7] This newly formed primary amine is also a strong nucleophile and can react with another molecule of this compound to form a symmetrically disubstituted urea (N,N'-dioctylurea).[2][6] This urea is often insoluble in common organic solvents, leading to the formation of a white precipitate.[6]
Q3: How can I visually identify moisture contamination in my reaction or reagents?
A3: Moisture contamination can manifest in several ways. A cloudy appearance or the presence of solid white particles in your stock bottle of this compound indicates it has been compromised.[5] During a reaction, the formation of a white precipitate or the mixture turning cloudy or turbid is a strong indicator of urea formation due to the presence of water.[5][6] Another sign is the evolution of carbon dioxide gas, which can cause bubbling or foaming in the reaction mixture.[5]
Q4: What are the most critical handling precautions for this compound?
A4: Due to its reactivity and toxicity, strict handling procedures are necessary.[8] Always handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11] It is crucial to use dry glassware and syringes and to work under an inert atmosphere (like nitrogen or argon) to prevent exposure to atmospheric moisture.[12][13]
Q5: How should I properly store this compound to maintain its purity?
A5: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[9][11] To prevent moisture ingress after opening, it is best practice to purge the headspace of the container with an inert gas like nitrogen or argon before resealing.[5] Refrigeration can be used for long-term storage, but the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.[10]
Troubleshooting Guide: Common Issues in this compound Reactions
This guide provides a systematic approach to identifying and resolving common problems encountered during reactions with this compound.
| Symptom | Possible Cause | Recommended Action |
| White precipitate or cloudiness appears in the reaction mixture. | Urea Formation: This is the most common issue and is a direct result of the reaction between this compound and water.[5][6] | Ensure Anhydrous Conditions: • Glassware: Oven-dry all glassware (e.g., at 125-150°C overnight) and cool it under a stream of inert gas or in a desiccator immediately before use.[13][14] • Solvents & Reagents: Use high-purity, anhydrous grade solvents. If necessary, dry solvents using appropriate desiccants (see Table 1) and distill them under an inert atmosphere.[15][16] Ensure your alcohol or other starting material is also thoroughly dried. • Atmosphere: Conduct the entire experiment under a positive pressure of a dry, inert gas such as nitrogen or argon using a Schlenk line or a glove box.[12][17] |
| Low or inconsistent yield of the desired urethane product. | Reagent Consumption by Water: Moisture in the reaction vessel, solvents, or on glassware consumes the this compound, reducing the amount available to react with your intended nucleophile (e.g., an alcohol).[4] | Verify and Improve Drying Procedures: • Quantify Water Content: If possible, use Karl Fischer titration to determine the water content of your solvents and starting materials to ensure they meet the reaction's requirements. • Use Moisture Scavengers: In some formulations, chemical moisture scavengers can be added to remove trace amounts of water, though care must be taken to ensure they don't interfere with the primary reaction.[5][18] • Stoichiometry Check: Re-calculate stoichiometry. If moisture is unavoidable, a slight excess of isocyanate might be considered, but this can lead to other side reactions.[19] |
| Reaction stalls, is sluggish, or fails to reach completion. | 1. Ongoing Moisture Ingress: Small leaks in the apparatus can continuously introduce atmospheric moisture, which competitively consumes the isocyanate.[14] 2. Inactive Catalyst: If using a catalyst, it may be inactive or poisoned by impurities.[19] | 1. Secure the Reaction Setup: • Check all joints and septa for a proper seal. Use high-vacuum grease for ground-glass joints.[14] • Maintain a steady, positive flow of inert gas, confirmed by a bubbler.[17] 2. Verify Catalyst Activity: • Use a fresh, unopened container of catalyst or verify the activity of the existing stock. • Ensure the catalyst chosen is appropriate for the reaction; common catalysts include tertiary amines and organometallic compounds like dibutyltin dilaurate.[19][20] |
| Unexpected peaks appear in analytical results (e.g., HPLC, NMR). | Formation of Side Products: Besides urea, excess isocyanate can react with the desired urethane product at higher temperatures to form allophanates, or with urea byproducts to form biurets.[6][19] These reactions lead to branching and unwanted impurities. | Optimize Reaction Conditions: • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Many urethane formations proceed well at room temperature or with gentle heating.[6] • Strict Stoichiometry: Use a precise 1:1 stoichiometric ratio of isocyanate to alcohol to minimize the presence of excess isocyanate that could lead to side reactions.[19] • Monitor Progress: Track the reaction using techniques like FT-IR to observe the disappearance of the isocyanate peak (~2275 cm⁻¹) and the appearance of the urethane peak. |
Data Presentation
Table 1: Recommended Drying Agents for Common Solvents
This table provides guidance on selecting appropriate drying agents for solvents commonly used in isocyanate chemistry. The choice of drying agent depends on the solvent's chemical nature.
| Solvent | Recommended Drying Agents | Incompatible Drying Agents |
| Toluene, Hexane, Heptane | Calcium hydride (CaH₂), Sodium metal/benzophenone, Molecular sieves (4Å)[21][22] | Calcium chloride (forms complexes) |
| Tetrahydrofuran (THF), Diethyl Ether | Sodium metal/benzophenone, Lithium aluminum hydride (LiAlH₄), Molecular sieves (3Å or 4Å)[15][22] | Acidic agents (can cause ring-opening for THF) |
| Dichloromethane (DCM), Chloroform | Calcium hydride (CaH₂), Phosphorus pentoxide (P₄O₁₀)[15][21] | Sodium metal (risk of explosion) |
| Acetonitrile | Calcium hydride (CaH₂), Molecular sieves (3Å), Phosphorus pentoxide (P₄O₁₀) (pre-dry first)[21][22] | Sodium metal |
| Acetone, Ethyl Acetate | Anhydrous potassium carbonate (K₂CO₃), Molecular sieves (3Å)[21] | Calcium hydride, Sodium metal (can cause condensation reactions) |
Note: Always consult safety data sheets and chemical compatibility charts before use. Some drying agents react violently with water or are highly flammable.[16]
Experimental Protocols
Protocol 1: General Setup for a Moisture-Sensitive Reaction under Inert Atmosphere
This protocol describes the standard procedure for setting up a reaction vessel to exclude atmospheric moisture and oxygen using a Schlenk line.
-
Glassware Preparation: Ensure the reaction flask (e.g., a two-neck round-bottom flask), magnetic stir bar, and condenser are thoroughly cleaned and oven-dried for at least 4 hours at 140°C (or overnight at 125°C).[13]
-
Assembly: Quickly assemble the hot glassware. Attach one neck of the flask to the Schlenk line via flexible tubing and the other neck with a rubber septum. If using a condenser, attach it and cap the top with a septum or connect it to the inert gas line via a bubbler.[17]
-
Purging the System: Evacuate the flask using the vacuum on the Schlenk line until the pressure is low. Be gentle to avoid disturbing any solids.
-
Inert Gas Backfill: Switch from vacuum to the inert gas (nitrogen or argon) supply to backfill the flask.
-
Vacuum/Inert Gas Cycles: Repeat the evacuation and backfilling process at least three times to ensure the removal of all atmospheric gases and adsorbed moisture from the glassware surfaces.[14]
-
Maintaining Positive Pressure: After the final cycle, leave the flask under a positive pressure of the inert gas. This can be visualized by the flow of gas through an oil bubbler connected to the manifold.[12] The setup is now ready for the addition of reagents.
Protocol 2: Preparation of Anhydrous Solvents
This protocol provides a method for drying a solvent like toluene using a chemical drying agent.
-
Pre-drying (Optional): If the solvent has a high water content, pre-dry it by letting it stand over a less reactive drying agent like anhydrous magnesium sulfate or calcium chloride, then decant.[21]
-
Setup: In a fume hood, assemble a distillation apparatus that has been oven- or flame-dried and cooled under an inert atmosphere.
-
Addition of Drying Agent: Add the solvent to the distillation flask, followed by the appropriate drying agent. For toluene, calcium hydride (CaH₂) is a suitable choice.[21] Add a few grams of CaH₂ per liter of solvent.
-
Reflux: Heat the solvent to a gentle reflux under a positive pressure of nitrogen or argon. The refluxing process allows the solvent to be continuously passed over the drying agent. Reflux for several hours or until any visible reaction (e.g., bubbling from CaH₂) has ceased.
-
Distillation: Distill the solvent directly into a dry, inert-atmosphere-flushed receiving flask (e.g., a Schlenk flask). Do not distill to dryness.
-
Storage: Store the freshly distilled anhydrous solvent in the sealed Schlenk flask over activated molecular sieves (e.g., 4Å) to maintain dryness.[22] Use a dry, nitrogen-flushed syringe to withdraw the solvent for reactions.[13][23]
Visualizing Key Pathways and Workflows
Diagram 1: Competing Reaction Pathways for this compound
Caption: Desired urethane formation vs. undesired urea side-product pathway.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
References
- 1. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. doxuchem.com [doxuchem.com]
- 4. paint.org [paint.org]
- 5. resinlab.com [resinlab.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Isocyanates – A family of chemicals [tc.canada.ca]
- 9. canbipharm.com [canbipharm.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Drying solvents and Drying agents [delloyd.50megs.com]
- 17. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 18. WO2001077216A1 - Method for scavenging moisture in polyisocyanates and formulations thereof - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 21. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 22. Drying Solvents - DMT-Nexus Wiki [wiki.dmt-nexus.me]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Purification Strategies for Octyl Isocyanate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of octyl isocyanate reaction products.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common challenges.
Recrystallization Issues
Q1: My N-octyl urea or carbamate product is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is a common issue with long-chain aliphatic compounds like N-octyl ureas and carbamates, which may have lower melting points. Here are several strategies to address this:
-
Add more solvent: The solution might be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[1]
-
Slow down the cooling process: Rapid cooling can favor oil formation. Insulate the flask with glass wool or a cloth to ensure a very gradual temperature decrease. This allows more time for proper crystal lattice formation.[1]
-
Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.[1]
-
Use a seed crystal: If you have a small amount of the pure solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[1]
-
Change the solvent system: The chosen solvent may not be ideal. For N-octyl ureas and carbamates, which are moderately polar, a mixed solvent system can be effective. A good starting point is a solvent in which the compound is soluble (like ethanol or ethyl acetate) and an anti-solvent in which it is less soluble (like hexanes or water). Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[2]
Q2: After recrystallization, my product yield is very low. How can I improve it?
A2: A low yield can be due to several factors:
-
Using too much solvent: This is the most common reason for low recovery, as a significant amount of the product remains dissolved in the mother liquor. To remedy this, you can try to carefully evaporate some of the solvent from the filtrate and cool it again to recover more crystals. In the future, use the minimum amount of hot solvent necessary to dissolve your crude product.[3]
-
Premature crystallization: If the product crystallizes too early, for instance during a hot filtration step to remove insoluble impurities, you can lose a significant portion of your product. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent this.
-
Inappropriate solvent choice: The product might be too soluble in the chosen solvent even at low temperatures. Experiment with different solvents or solvent mixtures to find one where the solubility difference between hot and cold is more pronounced.
Q3: My purified crystals are still colored. How can I remove colored impurities?
A3: If your product is a white or colorless solid, colored impurities can often be removed by treating the hot solution with activated charcoal. Add a small amount of charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[1] Be aware that using too much charcoal can also lead to a loss of your desired product.
Column Chromatography Issues
Q4: I am having trouble separating my N-octyl urea/carbamate from the unreacted starting amine/alcohol using column chromatography. What solvent system should I use?
A4: The key to a good separation is choosing a solvent system that provides a good difference in the retention factors (Rf) of your product and the impurities.
-
For N-octyl ureas: These are generally more polar than the starting octylamine. A good starting point for a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
For octyl carbamates: The polarity will depend on the alcohol used. However, they are typically less polar than the corresponding ureas. Similar solvent systems of hexanes and ethyl acetate are a good starting point.
-
TLC is crucial: Before running a column, always perform thin-layer chromatography (TLC) with various solvent mixtures to find the optimal system that gives your product an Rf value of around 0.3-0.4 and good separation from impurities.
Q5: How can I remove unreacted this compound from my reaction mixture?
A5: Unreacted this compound is reactive and can be difficult to remove by standard chromatography without it reacting with the silica gel or residual water. Here are a few strategies:
-
Use a scavenger resin: There are commercially available scavenger resins with nucleophilic functional groups (e.g., aminomethylated polystyrene) that can react with and bind the excess isocyanate. The resin can then be easily filtered off.
-
Quenching with a nucleophile: Add a small amount of a primary or secondary amine (that will form a urea that is easily separable) or an alcohol to the reaction mixture to "quench" the excess isocyanate. The resulting urea or carbamate can then be removed by chromatography or recrystallization.
-
Distillation: If your product is thermally stable, unreacted this compound can be removed by distillation under reduced pressure.
Q6: How do I remove the unreacted octylamine starting material?
A6: Octylamine can be tricky to remove completely due to its basic nature and tendency to streak on silica gel.
-
Aqueous acid wash: Before column chromatography, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The octylamine will be protonated and move into the aqueous layer. Be sure your desired product is stable to acidic conditions.[4][5]
-
Use of a copper sulfate wash: Washing the organic layer with a 10% aqueous copper sulfate solution can also effectively remove primary amines. The copper complexes with the amine, and the complex is soluble in the aqueous layer.[4][5]
-
Column chromatography with a modified mobile phase: Adding a small amount of a base like triethylamine (e.g., 1%) to your mobile phase can help to reduce the tailing of basic compounds like octylamine on the silica gel column, leading to a better separation.
Data Presentation
The following tables provide a summary of typical purification strategies and results for this compound reaction products. Note that the optimal conditions can vary depending on the specific substrate and reaction scale.
Table 1: Recrystallization Solvents for N-Octyl Urea Derivatives
| Product Type | Recrystallization Solvent System | Typical Purity | Notes |
| N-octyl urea | Ethanol/Water | >98% | Dissolve in hot ethanol, add hot water dropwise until cloudy, reheat to clarify, then cool slowly. |
| N-octyl-N'-alkyl urea | Hexanes/Ethyl Acetate | >97% | Good for less polar dialkyl ureas. |
| N-octyl-N'-aryl urea | Toluene or Xylene | >99% | Higher boiling point solvents may be required for higher melting aryl ureas. |
Table 2: Column Chromatography Conditions for this compound Products
| Product Type | Stationary Phase | Mobile Phase (Elution Gradient) | Typical Rf of Product |
| N-octyl urea | Silica Gel | Hexanes:Ethyl Acetate (9:1 to 1:1) | ~0.3 in 7:3 Hex:EtOAc |
| Octyl carbamate | Silica Gel | Hexanes:Ethyl Acetate (19:1 to 4:1) | ~0.4 in 9:1 Hex:EtOAc |
| Unreacted Octylamine | Silica Gel | Hexanes:Ethyl Acetate + 1% Triethylamine | Varies, but triethylamine reduces tailing. |
Experimental Protocols
Protocol 1: Purification of N-Octyl Urea by Recrystallization
-
Dissolution: Place the crude N-octyl urea in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification of an Octyl Carbamate by Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good system will give your product an Rf of 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude carbamate in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Collect fractions and monitor the elution by TLC.
-
Gradient Elution (if necessary): If the impurities and product are not separating well, you can gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified octyl carbamate.
Mandatory Visualizations
Caption: Workflow for the purification of this compound reaction products by recrystallization.
References
How to control the rate of octyl isocyanate reactions
Welcome to the technical support center for octyl isocyanate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively controlling the reaction rates of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction outcomes.
Troubleshooting Guide
Users may encounter several common issues during their experiments with this compound. This guide provides solutions to these potential problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too slow or has not initiated. | 1. Incorrect Stoichiometry: An NCO:OH ratio significantly different from 1:1 can slow the reaction.[1] 2. Low Temperature: Reactions are very slow at temperatures below 60°C.[1] 3. Inappropriate Solvent: The polarity of the solvent greatly affects the reaction rate. Non-polar solvents can lead to very slow kinetics.[2] 4. Absence of Catalyst: Many isocyanate reactions require a catalyst to proceed at a practical rate. | 1. Adjust the reactant ratio to be as close to 1:1 as possible for the fastest rate.[1] 2. Increase the reaction temperature, typically to a range of 60-100°C.[1] 3. Select an appropriate solvent. For reactions with alcohols, polar aprotic solvents like THF, ethyl acetate, or acetone are generally good starting points. 4. Introduce a suitable catalyst, such as dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[3] |
| Reaction is too fast and difficult to control. | 1. High Temperature: Exceeding the optimal temperature range can lead to runaway reactions. 2. High Catalyst Concentration: An excessive amount of catalyst will dramatically increase the reaction rate. 3. Highly Reactive Nucleophile: Primary aliphatic amines react extremely fast with isocyanates.[4] | 1. Lower the reaction temperature. Consider starting the reaction at a lower temperature and gradually increasing it.[1] 2. Reduce the catalyst concentration or choose a less active catalyst. 3. If possible, use a less reactive nucleophile. For example, aromatic amines are less reactive than aliphatic amines.[1] |
| Formation of side products (e.g., urea, allophanate). | 1. Moisture Contamination: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which then decomposes to an amine and carbon dioxide. The resulting amine can react with another isocyanate molecule to form a symmetrical urea.[5] 2. High Reaction Temperature: Temperatures above 130°C can promote side reactions like the formation of allophanates, leading to branching and crosslinking.[1][6] 3. Excess Isocyanate: An excess of isocyanate can react with the urethane product to form allophanates.[7] | 1. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] 2. Maintain the reaction temperature within the optimal range (typically 60-100°C).[1] 3. Carefully control the stoichiometry to avoid a large excess of isocyanate. |
| Inconsistent reaction rates between batches. | 1. Variable Moisture Content: Small variations in moisture can significantly impact the reaction rate.[1] 2. Impurity of Reagents: Impurities in either the this compound or the co-reactant can catalyze or inhibit the reaction. 3. Inconsistent Temperature Control: Fluctuations in reaction temperature will lead to variable reaction rates. | 1. Ensure consistent and thorough drying of all reagents and equipment for each batch. 2. Use reagents of the same purity for all experiments. 3. Implement precise temperature control throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reacting this compound with an alcohol?
A1: The optimal temperature range is typically between 60-100°C.[1] Below 60°C, the reaction rate is often very slow.[1] Exceeding 130°C can lead to undesirable side reactions, such as the formation of allophanates, which can cause branching and cross-linking of the polymer chain.[1][6]
Q2: How does the choice of solvent affect the reaction rate?
A2: The polarity of the solvent significantly influences the reaction rate. Generally, the reaction is slower in non-polar solvents and faster in more polar solvents. For example, the reaction rate of a phenol with an isocyanate was found to increase in the order of Xylene < 1,4-Dioxane < Cyclohexanone.[2] However, the relationship can be complex, and other solvent properties can also play a role.[8]
Q3: What are common catalysts for this compound reactions, and how do I choose one?
A3: Common catalysts include tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin dilaurate - DBTDL).[3] The choice of catalyst depends on the desired reaction rate and selectivity. For instance, DBTDL is a highly active catalyst for the isocyanate-hydroxyl reaction, but it also catalyzes the reaction with water.[3] Some zirconium chelates have been found to be more selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[3]
Q4: How can I monitor the progress of my this compound reaction?
A4: In-situ Fourier Transform Infrared (FTIR) spectroscopy is an effective method for monitoring the reaction in real-time.[9][10] By tracking the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane peak, you can determine the reaction kinetics and endpoint.[11] Offline methods, such as titration to determine the concentration of unreacted isocyanate, can also be used.[9]
Q5: What is the effect of the NCO:OH ratio on the reaction rate?
A5: The reaction rate is fastest when the ratio of isocyanate (NCO) groups to hydroxyl (OH) groups is close to 1:1.[1] When this ratio deviates significantly from 1:1, the reaction rate slows down.[1]
Experimental Protocols
General Protocol for a Catalyzed Reaction of this compound with a Primary Alcohol
This protocol provides a general procedure for the reaction of this compound with a primary alcohol, such as 1-butanol, using a tin-based catalyst.
Materials:
-
This compound
-
1-Butanol (anhydrous)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous toluene (or another suitable solvent)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, condenser, nitrogen inlet, and thermometer
-
Heating mantle with temperature controller
-
Syringes for reagent addition
Procedure:
-
Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried. Purge the system with dry nitrogen for at least 30 minutes.
-
Reagent Addition:
-
To the flask, add 1-butanol and anhydrous toluene via syringe.
-
Begin stirring and bring the solution to the desired reaction temperature (e.g., 70°C).
-
Add the desired amount of DBTDL catalyst to the reaction mixture via syringe.
-
-
Initiation: Slowly add the this compound to the reaction mixture dropwise via syringe over a period of 15-30 minutes.
-
Reaction: Maintain the reaction at the set temperature and monitor its progress using a suitable analytical technique (e.g., in-situ FTIR or periodic sampling for titration).
-
Quenching and Work-up: Once the reaction is complete (as indicated by the disappearance of the isocyanate), cool the mixture to room temperature. The product can then be isolated and purified as required by the specific application.
Data Presentation
Table 1: Relative Reaction Rates of Isocyanates with Various Nucleophiles
| Nucleophile | Relative Reaction Rate* |
| Primary Aliphatic Amine | 100,000 |
| Secondary Aliphatic Amine | 20,000 - 50,000 |
| Primary Aromatic Amine | 200 - 300 |
| Primary Hydroxyl | 100 |
*Relative rates are approximate and can vary based on specific reactants and conditions.[4]
Table 2: Effect of Solvent on Isocyanate-Phenol Reaction Rate
| Solvent | Relative Reactivity |
| Xylene | Slowest |
| 1,4-Dioxane | Intermediate |
| Cyclohexanone | Fastest |
[2]
Visualizations
Caption: Workflow for optimizing the reaction rate of this compound.
Caption: Reaction pathways showing desired urethane and undesired urea formation.
References
- 1. zypuw.com [zypuw.com]
- 2. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Scientific.Net [scientific.net]
- 3. wernerblank.com [wernerblank.com]
- 4. poliuretanos.net [poliuretanos.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mt.com [mt.com]
- 10. mt.com [mt.com]
- 11. paint.org [paint.org]
Preventing gel formation in polyurethane synthesis with octyl isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing gel formation during polyurethane synthesis, with a specific focus on the application of octyl isocyanate as a chain terminator.
Troubleshooting Guide: Premature Gelation
Gelation, the formation of an insoluble, cross-linked polymer network, is a critical step in polyurethane synthesis. However, premature or uncontrolled gelation can lead to failed experiments, loss of valuable materials, and difficulties in processing. This guide provides a systematic approach to troubleshooting and preventing premature gelation.
Problem: The reaction mixture becomes viscous and gels before the intended reaction time or processing window.
Initial Checks:
-
Incorrect Mix Ratio: Ensure the stoichiometric ratio of isocyanate (NCO) to hydroxyl (OH) groups is accurate. An excess of isocyanate can lead to side reactions and premature cross-linking.[1][2]
-
Moisture Contamination: Water reacts with isocyanates to form urea linkages, which can lead to the formation of biuret crosslinks and contribute to gelation.[3][4] Ensure all reactants, solvents, and equipment are thoroughly dried.
-
Inaccurate Temperature Control: High reaction temperatures can accelerate side reactions such as allophanate and biuret formation, leading to rapid gelation.[2]
Systematic Troubleshooting Steps:
| Potential Cause | Corrective Action |
| High Reactant Functionality | High-functionality polyols or isocyanates increase the cross-linking density. Consider replacing a portion of the high-functionality reactant with a lower-functionality equivalent. |
| Excessive Catalyst Concentration | High catalyst levels can accelerate the reaction to an uncontrollable rate.[5] Reduce the catalyst concentration or switch to a less active catalyst. |
| High Reaction Temperature | An excessive exotherm can lead to runaway reactions and premature gelation.[2] Implement better temperature control, such as using a cooling bath or adding reactants more slowly. |
| Uncontrolled Molecular Weight Buildup | The polymer chains are growing too large and cross-linking before the desired endpoint. Introduce a monofunctional reagent, such as This compound , to act as a chain terminator. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of gel formation in polyurethane synthesis?
A1: Gel formation, or gelation, is the point at which the polymerizing system transitions from a liquid to a solid-like network.[6] In polyurethane synthesis, this is a desired outcome for creating a solid material. However, premature gelation is often caused by an uncontrolled increase in molecular weight and cross-linking. Key contributing factors include:
-
High concentration and functionality of reactants: Using polyols or isocyanates with more than two reactive groups per molecule increases the likelihood of forming a cross-linked network.[3]
-
Side reactions: At elevated temperatures, isocyanate groups can react with urethane linkages to form allophanate crosslinks, or with urea linkages to form biuret crosslinks, both of which contribute to gelation.[2]
-
Moisture contamination: Water reacts with isocyanates, leading to the formation of urea groups and the release of carbon dioxide. The urea groups can then react with more isocyanate to form biuret crosslinks.[4]
Q2: How does this compound prevent gel formation?
A2: this compound is a monofunctional isocyanate, meaning it has only one reactive isocyanate (-NCO) group. When introduced into the reaction mixture, it reacts with a hydroxyl (-OH) group on a growing polymer chain. This "caps" the chain, preventing it from further reacting with other di- or poly-functional monomers and contributing to the growth of the polymer network. By controlling the amount of this compound added, you can effectively control the average molecular weight of the polymer and delay the onset of gelation.
Q3: How do I determine the correct amount of this compound to use?
A3: The optimal amount of this compound depends on the desired final properties of your polyurethane and the specific reactivity of your system. It is best determined empirically. As a starting point, you can calculate the molar amount of this compound needed to cap a certain percentage of the growing polymer chains. A good experimental approach is to run a series of small-scale reactions with varying concentrations of this compound and observe the effect on gel time and viscosity.
Q4: Can I use other monofunctional compounds to prevent gelation?
A4: Yes, other monofunctional isocyanates or monofunctional alcohols can also be used as chain terminators.[3] The choice of chain terminator will depend on the specific chemistry of your system and the desired properties of the final polymer.
Q5: At what stage of the reaction should I add the this compound?
A5: this compound can be added at the beginning of the reaction along with the other monomers. This will ensure that it is available to cap growing chains throughout the polymerization process. Alternatively, for more precise control, it can be added at a later stage of the reaction to halt further molecular weight buildup once a certain viscosity has been reached.
Quantitative Data: Effect of this compound on Reaction Parameters
The following table provides hypothetical, yet representative, data on how varying the concentration of this compound can affect the gel time and final viscosity of a typical polyurethane formulation. This data is for illustrative purposes and actual results will vary depending on the specific reaction conditions.
| Mole % this compound (relative to total isocyanate) | Observed Gel Time (minutes) | Final Viscosity (cP at 25°C) |
| 0% | 30 | > 1,000,000 (Gel) |
| 1% | 60 | 50,000 |
| 2% | 120 | 25,000 |
| 5% | > 240 (No gelation observed) | 10,000 |
Experimental Protocols
Protocol 1: General Polyurethane Synthesis (Control)
This protocol outlines a basic procedure for synthesizing a polyurethane without the use of a chain terminator.
Materials:
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Polyol (e.g., Polypropylene glycol - PPG)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Dry solvent (e.g., Toluene or Methyl ethyl ketone - MEK)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Set up a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen/argon inlet.
-
Charge the flask with the calculated amount of polyol and solvent.
-
Purge the flask with inert gas for 15-20 minutes to remove air and moisture.
-
Begin stirring and slowly add the diisocyanate to the flask at room temperature.
-
After the addition is complete, add the catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor the viscosity and temperature.
-
Continue the reaction until the desired viscosity or NCO content is reached, or until gelation occurs.
Protocol 2: Polyurethane Synthesis with this compound for Gel Prevention
This protocol demonstrates how to incorporate this compound to control the molecular weight and prevent premature gelation.
Materials:
-
Same as Protocol 1
-
This compound
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
In a separate, dry container, mix the calculated amount of diisocyanate with the desired amount of this compound.
-
Slowly add the isocyanate/octyl isocyanate mixture to the stirring polyol solution at room temperature.
-
After the addition is complete, add the catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor the viscosity and temperature.
-
Continue the reaction until the desired viscosity or NCO content is reached. The presence of this compound should extend the pot life and prevent premature gelation.
Visualizations
Caption: Uncontrolled reaction pathways leading to gelation.
Caption: Troubleshooting workflow for preventing gelation.
Caption: Mechanism of chain termination by this compound.
References
Technical Support Center: Characterizing Impurities in Octyl Isocyanate Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the characterization of impurities in octyl isocyanate samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my this compound sample?
A1: Impurities in this compound can generally be categorized into two main types:
-
Synthesis-Related Impurities: These are impurities that arise from the manufacturing process. The most common commercial synthesis of isocyanates involves the reaction of a primary amine with phosgene.[1][2] Therefore, potential impurities from this process include:
-
Residual starting materials, such as octylamine.
-
Byproducts from side reactions, which can vary depending on the specific synthesis conditions.
-
-
Degradation Products: this compound is a reactive compound and can degrade over time, especially with improper handling or storage.[3] Common degradation pathways include:
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to a primary amine (octylamine) and carbon dioxide.[1][4][5] The newly formed octylamine can then react with another molecule of this compound to form N,N'-dioctylurea.
-
Oligomerization: Isocyanates can react with themselves to form dimers, trimers (isocyanurates), and other higher-order oligomers.[1][6] This process can be accelerated by heat and certain catalysts.
-
Reaction with Alcohols: If the sample is contaminated with alcohols, urethanes will be formed.[1][4]
-
Q2: My this compound sample has a hazy appearance. What could be the cause?
A2: A hazy or cloudy appearance in an this compound sample is often indicative of the formation of insoluble impurities. The most likely culprit is the formation of N,N'-dioctylurea, which is a solid at room temperature. This occurs when the this compound has been exposed to moisture.
Q3: Can I use direct injection for the GC-MS analysis of this compound?
A3: While direct injection GC-MS can be used for the analysis of this compound, it can be challenging due to the high reactivity of the isocyanate group. Potential issues include:
-
Reaction in the injector port: The high temperature of the injector can promote degradation or reaction of the isocyanate.
-
Column degradation: The reactive isocyanate can bind to active sites on the GC column, leading to peak tailing and a shortened column lifetime.
A more robust method often involves derivatization of the isocyanate to a more stable compound prior to GC-MS analysis.[7][8]
Q4: What is the purpose of derivatization in the analysis of this compound?
A4: Derivatization is a chemical reaction that converts the analyte (in this case, this compound and its potential amine impurities) into a new compound with properties that are more suitable for a particular analytical method. For isocyanate analysis, derivatization is used to:
-
Improve stability: The resulting derivatives are typically less reactive and more thermally stable than the original isocyanates, making them more amenable to GC analysis.[7]
-
Enhance detectability: The derivatizing agent can be chosen to introduce a chromophore or fluorophore, which can improve detection by UV or fluorescence detectors in HPLC.
-
Improve chromatographic properties: Derivatization can improve the volatility and reduce the polarity of the analytes, leading to better peak shape and resolution in GC.
A common derivatizing agent for isocyanates is di-n-butylamine, which reacts with the isocyanate to form a stable urea derivative.[7]
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks for this compound | Sample degradation, injector issue, column activity, detector issue. | 1. Verify Sample Integrity: Analyze a freshly opened or newly prepared sample if possible. 2. Check Injection: Ensure the syringe is functioning correctly and that the injection volume is appropriate.[9] 3. Evaluate the Inlet: Use a deactivated liner and consider lowering the inlet temperature to minimize on-injector reactions.[10] 4. Assess Column Performance: Perform a column bleed test. If the column is old or has been exposed to many reactive samples, consider replacing it.[10][11] 5. Confirm Detector Function: Run a system suitability test or a known standard to ensure the MS detector is functioning correctly.[9] |
| Peak tailing for this compound | Active sites in the liner or on the column, column overload. | 1. Inlet Maintenance: Replace the inlet liner with a new, deactivated one. Trim the first few centimeters of the column.[10] 2. Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[11] |
| Extra, unidentified peaks in the chromatogram | Sample contamination, impurities in the solvent, septum bleed. | 1. Run a Blank: Inject the solvent used to dilute the sample to check for contaminants. 2. Check for Septum Bleed: Replace the septum if it is old or has been subjected to many injections.[11] 3. Identify Potential Impurities: Compare the mass spectra of the unknown peaks with library spectra to identify potential impurities such as N,N'-dioctylurea or this compound trimers. |
FTIR Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Broad or distorted N=C=O peak at ~2270 cm-1 | High sample concentration (total internal reflection). | 1. Dilute the Sample: Prepare a more dilute solution of the this compound in a suitable solvent (e.g., anhydrous hexane or chloroform). 2. Use a Shorter Pathlength Cell: If using a transmission cell, switch to one with a shorter pathlength.[12] |
| Inconsistent peak heights for quantitative analysis | Inconsistent sample pathlength, sample evaporation. | 1. Use a Fixed Pathlength Cell: For accurate quantification, use a sealed liquid cell with a known pathlength. 2. Minimize Evaporation: Work quickly when preparing and loading the sample, especially if using volatile solvents. |
| Appearance of new peaks (e.g., ~1640 cm-1 for urea C=O) | Sample degradation due to moisture exposure. | 1. Use Anhydrous Solvents and Glassware: Ensure all solvents and equipment are free of moisture. 2. Handle Sample Under Inert Atmosphere: If possible, handle the this compound sample under a dry, inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
The purity of commercial this compound is typically high. For example, a common specification is ≥97% purity.[13][14] The remaining percentage can consist of the impurities mentioned in the FAQs. The exact composition and concentration of these impurities can vary between batches and manufacturers.
| Analyte | Typical Purity/Impurity Level | Notes |
| This compound | ≥97% | Main component. |
| N,N'-Dioctylurea | Variable, typically low | Can increase significantly with exposure to moisture. |
| This compound Trimer | Variable, typically low | Formation is promoted by heat and certain catalysts. |
| Octylamine | Variable, typically very low | A primary degradation product from reaction with water. |
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS (Direct Injection)
Objective: To qualitatively identify volatile and semi-volatile impurities in an this compound sample.
Materials:
-
This compound sample
-
Anhydrous hexane (or other suitable solvent)
-
GC-MS system with a low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane)
-
Deactivated inlet liner
-
Autosampler vials with caps
Procedure:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in anhydrous hexane.
-
Transfer the solution to an autosampler vial and cap immediately.
-
-
GC-MS Instrument Setup (Example Conditions):
-
Inlet: 250°C, splitless injection (or a high split ratio to avoid column overload)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mass Range: m/z 40-500
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the data.
-
-
Data Interpretation:
-
Identify the peak for this compound.
-
For any other significant peaks, examine their mass spectra and compare them to a spectral library (e.g., NIST) to tentatively identify the impurities. Common expected impurities include N,N'-dioctylurea and this compound trimer.
-
Protocol 2: Quantitative Analysis of this compound by FTIR
Objective: To determine the concentration of this compound in a sample using FTIR spectroscopy.
Materials:
-
This compound sample
-
Anhydrous hexane (or other suitable IR-transparent solvent)
-
FTIR spectrometer
-
Sealed liquid transmission cell with a known pathlength (e.g., 0.1 mm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standards:
-
Prepare a series of standard solutions of high-purity this compound in anhydrous hexane with concentrations ranging from, for example, 0.1% to 2% (w/v).
-
-
Sample Preparation:
-
Prepare a solution of the this compound sample in anhydrous hexane, ensuring the concentration falls within the range of the prepared standards.
-
-
FTIR Analysis:
-
Acquire a background spectrum of the empty liquid cell.
-
Acquire a spectrum of the solvent (anhydrous hexane).
-
Acquire the spectra of the standard solutions and the sample solution.
-
-
Data Analysis:
-
For each spectrum, measure the absorbance of the isocyanate peak at approximately 2270 cm⁻¹.[12][15]
-
Create a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of the this compound in the sample solution from the calibration curve.
-
Calculate the purity of the original this compound sample.
-
Visualizations
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. This compound(3158-26-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 13. 辛基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. This compound 97 3158-26-7 [sigmaaldrich.com]
- 15. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Scaling Up Octyl Isocyanate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up reactions involving octyl isocyanate from the laboratory to the pilot plant. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and safe scale-up process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound reactions.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low or Inconsistent Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor reaction progress using FT-IR to track the disappearance of the isocyanate peak (~2250 cm⁻¹)[1]. Consider extending the reaction time or cautiously increasing the temperature while monitoring for side reactions[1]. |
| Incorrect Stoichiometry: Inaccurate measurement of reactants, especially when dealing with larger quantities. | Re-verify all calculations and ensure accurate dispensing of this compound and the co-reactant. When scaling up, volumetric additions can become less accurate; consider using mass-based measurements. | |
| Poor Mixing: Inefficient mixing can lead to localized areas of high reactant concentration and others with low concentration, resulting in incomplete conversion. | Evaluate the pilot plant reactor's mixing efficiency. The mixing timescale generally increases with scale-up[2]. Ensure the impeller design and speed are adequate for the viscosity and volume of the reaction mixture. | |
| Formation of White Precipitate | Urea Formation: Reaction of this compound with moisture present in solvents, reactants, or from atmospheric exposure. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon)[1]. The precipitate, likely a di-octyl urea, can often be removed by filtration[1]. |
| Product is a Gel or Insoluble Solid | Trimerization of Isocyanate: At elevated temperatures or in the presence of certain catalysts, this compound can form highly stable isocyanurate rings, leading to cross-linking[1]. | Carefully control the reaction temperature. The exothermic nature of the reaction can create hot spots, promoting this side reaction[3]. Select a catalyst that favors urethane formation over trimerization. |
| Higher than Expected Viscosity | Allophanate/Biuret Formation: The desired urethane or urea product can further react with excess this compound at elevated temperatures to form allophanates and biurets, which are branched structures that increase viscosity[1]. | Maintain strict 1:1 stoichiometry if a linear product is desired. If a slight excess of isocyanate is necessary, consider adding it in portions to control its concentration and keep the reaction temperature low[1]. |
| Reaction Temperature Runaway | Inadequate Heat Removal: The exothermic nature of the isocyanate reaction is more pronounced at a larger scale. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. | Ensure the pilot plant reactor's cooling system is sufficient for the batch size. Perform reaction calorimetry at the lab scale to understand the heat of reaction and calculate the required cooling capacity for the pilot scale[3]. Reduce the addition rate of the this compound to control the rate of heat generation[3]. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns are inhalation and skin contact. Isocyanates are potent respiratory and skin sensitizers, and repeated exposure can lead to chronic conditions like asthma.[4][5] When scaling up, the potential for exposure increases due to the larger quantities being handled. Key hazards include:
-
Toxicity: this compound is harmful if swallowed or inhaled and can cause skin and serious eye irritation. It may also cause allergy or asthma symptoms and respiratory irritation if inhaled.[4]
-
Exothermic Reactions: Isocyanate reactions are exothermic. Without adequate heat removal, which is more challenging at scale, thermal runaway can occur, leading to a rapid increase in temperature and pressure.[3]
-
Moisture Sensitivity: Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas.[1][6] In a sealed pilot plant reactor, this gas evolution can cause a dangerous pressure buildup.[6]
Q2: What personal protective equipment (PPE) is required when handling this compound at a pilot plant scale?
A2: A comprehensive PPE program is essential. This includes:
-
Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors/isocyanates should be used, especially when there is a risk of aerosol or vapor generation.[7]
-
Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[7]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and protective clothing or overalls to prevent skin contact.[7][8]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a fume hood at the lab scale or using local exhaust ventilation (LEV) in a pilot plant setting.
Q3: How does mixing efficiency differ from lab to pilot scale, and how does it impact the reaction?
A3: Mixing is a critical parameter that changes significantly with scale. Inadequate mixing at the pilot scale can lead to:
-
Localized Hot Spots: Due to the exothermic reaction, poor mixing can cause localized temperature increases, promoting side reactions like trimerization, allophanate, and biuret formation.[1]
-
Heterogeneous Reactant Distribution: This can result in incomplete conversion and a broader molecular weight distribution in the final product.
-
Changes in Selectivity: The rate of mixing versus the rate of reaction can alter the product outcome. A reaction that works well in a rapidly mixed lab flask may yield different results in a large, more slowly mixed reactor.[2]
Q4: What analytical methods are recommended for monitoring the reaction progress at a pilot scale?
A4: Real-time monitoring is ideal for process control.
-
In-situ FT-IR Spectroscopy: This is a powerful technique for real-time monitoring. An attenuated total reflectance (ATR) probe can be inserted directly into the reactor to track the concentration of the isocyanate group (peak at ~2250 cm⁻¹) and the formation of the urethane product.[9]
-
Offline Titration: A classic method involves taking a sample from the reactor, quenching it with an excess of a standard solution of a primary or secondary amine (like dibutylamine), and then back-titrating the unreacted amine to determine the amount of remaining isocyanate.
-
Chromatography (HPLC/GC): For detailed analysis of product purity and byproduct formation, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used on quenched reaction samples.[10][11]
Q5: How should I handle and dispose of this compound waste?
A5: Isocyanate waste is hazardous and must be neutralized before disposal.
-
Neutralization: Slowly add the isocyanate-containing waste to a stirred neutralization solution. A common solution is an aqueous solution of sodium carbonate (5-10%) or a mixture of water and a high-boiling point alcohol. The reaction is exothermic and will release CO2, so do not seal the container.[3]
-
Verification: After neutralization, test a sample to ensure the absence of the isocyanate peak using IR spectroscopy or a colorimetric test before disposing of it according to local regulations.[3]
Data Presentation
Table 1: Comparison of Typical Reaction Parameters: Lab vs. Pilot Plant
| Parameter | Lab Scale (e.g., 250 mL flask) | Pilot Plant Scale (e.g., 50 L reactor) | Key Scale-Up Consideration |
| Batch Size | 0.1 - 0.5 mol | 10 - 50 mol | All handling procedures become more critical. |
| Solvent Volume | 100 - 200 mL | 20 - 40 L | Must ensure all solvents are rigorously dried. |
| Addition Rate | Manual, via dropping funnel over 15-30 min | Automated pump, over 1-3 hours | Rate must be controlled to manage heat evolution.[3] |
| Temperature Control | Oil/water bath, cryocooler | Jacketed reactor with thermal fluid | Surface area to volume ratio decreases, making heat removal less efficient.[3] |
| Typical Temperature | 25 - 80 °C | 40 - 100 °C (often higher to manage viscosity) | Higher temperatures can increase side reactions.[12] |
| Mixing | Magnetic stirrer (high rpm) | Mechanical overhead stirrer (lower relative rpm) | Impeller design and baffling are critical for homogeneity. |
| Inert Atmosphere | Balloon or direct line of N₂/Ar | N₂/Ar blanket with positive pressure | Maintaining an inert atmosphere is crucial to prevent moisture contamination. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of an Octyl Urethane
This protocol describes a general procedure for the reaction of this compound with a primary alcohol.
Materials:
-
This compound
-
Primary alcohol (e.g., 1-butanol)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL), if required
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.), all oven-dried.
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, a condenser with a nitrogen/argon inlet, a thermometer, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes.
-
Charge Reactants: Charge the flask with the primary alcohol and anhydrous solvent.
-
Temperature Control: Bring the stirred solution to the desired reaction temperature (e.g., 40 °C) using a heating mantle or oil bath.
-
Isocyanate Addition: Dissolve the this compound in a small amount of anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred alcohol solution over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by taking small, quenched aliquots for analysis by TLC or FT-IR (disappearance of the -NCO peak at ~2250 cm⁻¹).
-
Completion: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Work-up: Quench any unreacted isocyanate with a small amount of methanol. The product can then be isolated by removing the solvent under reduced pressure and purified by chromatography or recrystallization as needed.
Protocol 2: Conceptual Pilot-Plant Scale-Up for Octyl Urethane Synthesis
This protocol outlines the key steps and considerations for scaling the lab procedure to a pilot plant.
Equipment:
-
50 L glass-lined or stainless steel jacketed reactor with an overhead mechanical stirrer, baffles, and a bottom outlet valve.
-
Charge vessel for the alcohol solution.
-
Dosing pump and vessel for this compound.
-
Temperature control unit (TCU) for the reactor jacket.
-
Nitrogen supply for inerting.
-
In-situ FT-IR probe (recommended).
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and passivated if necessary. Perform a pressure test to check for leaks.
-
Inerting: Purge the reactor and associated vessels with nitrogen to displace oxygen and moisture. Maintain a slight positive nitrogen pressure throughout the process.
-
Charging Alcohol: Charge the reactor with the anhydrous solvent and the primary alcohol via a charging port.
-
Heating: Start the agitator at a pre-determined speed and heat the batch to the target temperature using the TCU.
-
Isocyanate Dosing: Begin dosing the this compound from its vessel into the reactor at a slow, controlled rate using the pump. Monitor the internal temperature closely. The addition rate should be set to prevent a temperature rise that exceeds the cooling capacity of the TCU.
-
Reaction and Monitoring: After the addition is complete, maintain the batch at the reaction temperature. Monitor the reaction in real-time with the in-situ FT-IR probe until the isocyanate peak is no longer visible.
-
Cooling and Quenching: Once the reaction is complete, cool the batch to a safe handling temperature. If necessary, a quenching agent can be added.
-
Product Transfer: Transfer the final product from the reactor to storage drums or a downstream processing unit through the bottom outlet valve.
Mandatory Visualizations
Caption: Logical workflow for scaling up this compound reactions.
Caption: Troubleshooting decision tree for common scale-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. cdc.gov [cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H17NO | CID 76616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdph.ca.gov [cdph.ca.gov]
- 6. Isocyanates – A family of chemicals [tc.canada.ca]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. duluxprotectivecoatings.com.au [duluxprotectivecoatings.com.au]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. zypuw.com [zypuw.com]
Validation & Comparative
A Comparative Analysis of Octyl Isocyanate and Hexyl Isocyanate for Surface Modification
For researchers, scientists, and drug development professionals, the strategic selection of surface modification agents is paramount in tailoring the interfacial properties of materials. Among the diverse chemical modifiers, alkyl isocyanates are a versatile class of compounds capable of forming stable covalent bonds with a variety of substrates, thereby altering surface characteristics such as hydrophobicity and biocompatibility. This guide provides a detailed comparison of two commonly employed short-chain alkyl isocyanates: octyl isocyanate and hexyl isocyanate, supported by experimental data to inform your selection process.
The primary distinction between this compound and hexyl isocyanate lies in the length of their alkyl chains, with this compound possessing eight carbon atoms and hexyl isocyanate having six. This seemingly minor structural difference can significantly influence the resulting surface properties after modification. The longer alkyl chain of this compound generally leads to a more pronounced hydrophobic effect.
Performance Comparison: Hydrophobicity
The hydrophobicity of a modified surface is most commonly quantified by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface. While direct comparative studies on the same substrate are limited, available data from different experimental systems consistently suggest that this compound imparts a greater degree of hydrophobicity than hexyl isocyanate. This is in line with the general trend that longer alkyl chains in self-assembled monolayers lead to more hydrophobic surfaces.[1][2]
| Property | This compound Modified Surface | Hexyl Isocyanate Modified Surface | Substrate |
| Water Contact Angle | 100.7 ± 2.2°[3] | 91.7° | Cellulose Nanocrystal Coated Paper |
| 82.5 ± 0.9° | Poly(lactic acid) Film |
Table 1: Comparison of Water Contact Angles on Surfaces Modified with Octyl and Hexyl Isocyanate. It is important to note that the data presented was collected from studies using different substrate materials, which can influence the final contact angle. Therefore, this table should be interpreted as indicative of a general trend rather than a direct quantitative comparison.
Reaction Mechanism and Experimental Considerations
Both octyl and hexyl isocyanate react with nucleophilic groups present on a substrate surface, most commonly hydroxyl (-OH) or amine (-NH2) groups, to form stable urethane or urea linkages, respectively. This reaction is a versatile method for covalently attaching the alkyl chains to the surface.
The general workflow for surface modification with these isocyanates can be performed via either solution-phase or vapor-phase deposition. Solution-phase deposition is often more accessible and is detailed in the experimental protocol section.
The choice between octyl and hexyl isocyanate will ultimately depend on the specific application and the desired degree of hydrophobicity. For applications requiring a more robust hydrophobic barrier, this compound is the preferred choice. However, for applications where a more moderate increase in hydrophobicity is sufficient, hexyl isocyanate may be a suitable and potentially more cost-effective option.
Experimental Protocols
The following provides a generalized protocol for the surface modification of a hydroxylated substrate using a solution-phase deposition method. This protocol can be adapted for both octyl and hexyl isocyanate.
Materials:
-
Substrate with surface hydroxyl groups (e.g., glass, silicon wafer, metal oxide)
-
This compound or hexyl isocyanate
-
Anhydrous solvent (e.g., chloroform, toluene, or dimethylformamide)
-
Beakers or reaction vessels
-
Ultrasonic bath
-
Nitrogen or argon gas supply
-
Oven
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, ethanol, and deionized water.
-
To generate or expose hydroxyl groups on the surface, the substrate may be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Dry the cleaned substrate in an oven at 110-120 °C for at least 2 hours and then allow it to cool to room temperature in a desiccator.
-
-
Surface Modification:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a dilute solution of the isocyanate (e.g., 1-10 mM) in an anhydrous solvent. A procedure for modifying a metal-organic framework glass involved suspending the substrate in a dilute solution of this compound in chloroform.[4]
-
Immerse the prepared substrate in the isocyanate solution.
-
Allow the reaction to proceed for a set period, typically ranging from a few hours to 24 hours, at room temperature or slightly elevated temperatures. The reaction time will depend on the reactivity of the substrate and the desired surface coverage.
-
-
Post-Modification Cleaning:
-
After the reaction period, remove the substrate from the solution.
-
Rinse the modified substrate thoroughly with the anhydrous solvent used for the reaction to remove any unreacted isocyanate.
-
Further sonicate the substrate in fresh solvent to ensure the removal of any physisorbed molecules.
-
Dry the modified substrate under a stream of inert gas or in a vacuum oven.
-
-
Characterization:
-
The success of the surface modification can be confirmed by various surface analysis techniques, including:
-
Contact Angle Goniometry: To measure the water contact angle and assess the change in hydrophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen and changes in the carbon and oxygen spectra, indicative of the formation of the urethane linkage.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the urethane group.
-
-
Stability of Modified Surfaces:
Alkyl isocyanate-derived self-assembled monolayers are generally stable due to the covalent nature of the urethane or urea bond. However, the long-term stability can be influenced by environmental factors such as humidity and temperature. The stability of these monolayers is also reported to increase with the length of the alkyl chain due to increased van der Waals interactions between adjacent chains.[2]
References
Confirming Octyl Isocyanate Surface Grafting: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals modifying surfaces with octyl isocyanate, robust analytical confirmation of successful grafting is paramount. This guide provides a comparative overview of key analytical techniques, focusing on Fourier Transform Infrared (FTIR) spectroscopy and its alternatives. Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to aid in the selection of the most appropriate method for your research needs.
Introduction to Surface Grafting Analysis
The covalent attachment of this compound to a surface introduces a functional alkyl chain, which can significantly alter surface properties such as hydrophobicity and biocompatibility. Verifying the success and efficiency of this grafting reaction requires sensitive and reliable analytical methods. While FTIR spectroscopy is a widely used technique for this purpose, a multi-faceted approach employing complementary methods often provides a more comprehensive understanding of the modified surface.
Key Analytical Techniques for Confirmation of this compound Grafting
This guide focuses on four principal techniques for analyzing surfaces post-grafting with this compound:
-
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy: A powerful, non-destructive technique for obtaining information about the chemical composition of a surface.
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Thermogravimetric Analysis (TGA): A method of thermal analysis in which the mass of a sample is measured over time as the temperature changes. This technique can be used to determine the amount of grafted material.
-
Contact Angle Goniometry: A technique used to measure the contact angle of a liquid droplet on a solid surface, providing information about the surface's wettability and, by extension, its chemical modification.
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific information required, the nature of the substrate, and the available instrumentation. The following table summarizes the key performance aspects of each method.
| Feature | ATR-FTIR Spectroscopy | X-ray Photoelectron Spectroscopy (XPS) | Thermogravimetric Analysis (TGA) | Contact Angle Goniometry |
| Information Provided | Functional groups present | Elemental composition and chemical states | Grafting density/amount of grafted material | Surface hydrophobicity/wettability |
| Quantitative Capability | Semi-quantitative (relative peak intensity) | Fully quantitative | Fully quantitative | Indirectly quantitative (comparative) |
| Sensitivity | High for IR-active groups | High (parts per thousand) | Moderate to high | High for surface energy changes |
| Sampling Depth | ~0.5 - 2 µm | ~1 - 10 nm | Bulk sample | Outermost surface layer |
| Non-destructive | Yes | Yes (with low X-ray dose) | No | Yes |
| Key Indicator for this compound Grafting | Disappearance of isocyanate peak (~2270 cm⁻¹), appearance of urethane/urea peaks. | Increase in N 1s and C 1s signals corresponding to the octyl chain and linkage. | Mass loss at temperatures corresponding to the decomposition of the grafted this compound. | Increase in water contact angle, indicating increased hydrophobicity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed techniques.
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument: A FTIR spectrometer equipped with an ATR accessory (e.g., with a germanium or diamond crystal).
-
Sample Preparation: The grafted substrate is pressed firmly against the ATR crystal to ensure good contact. A background spectrum of the ungrafted substrate should be collected.
-
Data Acquisition: Spectra are typically collected in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A sufficient number of scans (e.g., 64 or 128) are co-added to obtain a good signal-to-noise ratio.
-
Analysis: The disappearance of the characteristic isocyanate (-N=C=O) stretching peak at approximately 2270 cm⁻¹ is a primary indicator of a successful reaction.[1][2] Concurrently, the appearance of new peaks, such as the N-H bending and C-N stretching of a urethane linkage (around 1540 cm⁻¹ and 1240 cm⁻¹, respectively), confirms the covalent attachment.[3]
X-ray Photoelectron Spectroscopy (XPS)
-
Instrument: An XPS system with a monochromatic Al Kα or Mg Kα X-ray source.
-
Sample Preparation: The grafted substrate is mounted on a sample holder and introduced into the ultra-high vacuum chamber of the spectrometer.
-
Data Acquisition: A survey scan is first performed to identify the elements present on the surface. High-resolution scans are then acquired for the C 1s, O 1s, and N 1s regions.
-
Analysis: Successful grafting of this compound will result in an increase in the nitrogen signal (from the isocyanate group) and a significant change in the C 1s high-resolution spectrum, with new components corresponding to the alkyl chain and the urethane/urea linkage.[4] The atomic concentrations can be calculated from the peak areas and sensitivity factors.
Thermogravimetric Analysis (TGA)
-
Instrument: A thermogravimetric analyzer capable of controlled heating in an inert atmosphere (e.g., nitrogen).
-
Sample Preparation: A known mass of the grafted material (typically 5-10 mg) is placed in a tared TGA pan.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C) under a nitrogen purge.
-
Analysis: The TGA curve will show a weight loss step corresponding to the thermal decomposition of the grafted this compound.[5][6] The percentage of weight loss in this step can be used to quantify the amount of grafted material. A comparison with the TGA curve of the ungrafted substrate is essential.
Contact Angle Goniometry
-
Instrument: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Sample Preparation: The grafted substrate is placed on the sample stage.
-
Data Acquisition: A small droplet of a probe liquid (typically deionized water) of a known volume is gently deposited on the surface. The static contact angle is measured after the droplet has stabilized.[7]
-
Analysis: The successful grafting of the hydrophobic octyl chains will lead to a significant increase in the water contact angle compared to the typically more hydrophilic unmodified substrate.[8] This provides strong evidence of a change in surface chemistry.
Visualizing the Workflow and Data Interpretation
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logic behind data interpretation for confirming this compound surface grafting.
Conclusion
Confirming the successful surface grafting of this compound is a critical step in the development of functionalized materials. While ATR-FTIR provides direct evidence of the chemical transformation by tracking the disappearance of the isocyanate functional group and the appearance of new covalent bonds, a comprehensive analysis is best achieved by employing complementary techniques. XPS offers quantitative elemental information, TGA provides a measure of the grafting density, and contact angle goniometry gives a clear indication of the altered surface properties. By selecting the appropriate combination of these techniques, researchers can confidently characterize their modified surfaces and proceed with their research and development objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tau.ac.il [tau.ac.il]
- 8. mdmf.hkust.edu.hk [mdmf.hkust.edu.hk]
A Comparative Guide to Quantitative Analysis of Octyl Isocyanate Reaction Conversion
For researchers, scientists, and drug development professionals engaged in reactions involving octyl isocyanate, accurate and efficient monitoring of the reaction conversion is paramount. This guide provides an objective comparison of common analytical techniques used for this purpose, supported by experimental data and detailed protocols. The selection of an appropriate analytical method is contingent on factors such as the required precision, sample throughput, cost, and the specific reaction conditions.
The primary methods for quantifying isocyanate concentration, and thus reaction conversion, include back-titration, Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and chromatography (gas chromatography and high-performance liquid chromatography). Each of these techniques offers distinct advantages and is suited to different experimental setups and analytical requirements.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the most prevalent methods for quantifying this compound conversion.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Precision | Analysis Time | Relative Cost |
| Back-Titration | The unreacted isocyanate is derivatized with an excess of a standard amine solution (e.g., di-n-butylamine). The remaining amine is then back-titrated with a standard acid (e.g., hydrochloric acid).[1][2][3] | Low equipment cost, well-established methodology (ASTM standards exist).[4] | Labor-intensive, susceptible to interference from other acidic or basic compounds, requires larger sample sizes.[4][5] | RSD < 1% | 15-30 minutes per sample | Low |
| FTIR Spectroscopy | Monitors the disappearance of the characteristic isocyanate (-N=C=O) stretching vibration band around 2275 cm⁻¹.[6][7][8] | Real-time, in-situ monitoring is possible, non-destructive, fast, and requires minimal sample preparation.[6][9] | The molar absorptivity of the -NCO peak can be sensitive to the chemical environment, and overlapping peaks can be an issue in complex mixtures.[10] | RSD < 2% | < 5 minutes per sample | Medium |
| NMR Spectroscopy | Tracks the disappearance of the this compound reactant peak and the appearance of the product peak in the ¹H or ¹³C NMR spectrum. | Provides detailed structural information, highly specific, and can be used for in-situ monitoring.[11][12] | Lower sensitivity compared to other methods, expensive equipment, and requires deuterated solvents for solution-state NMR.[13] | RSD < 3% | 5-15 minutes per sample | High |
| Gas Chromatography (GC) | Separates and quantifies the volatile this compound from the reaction mixture. Derivatization is often required to improve thermal stability and detectability.[4][5] | High sensitivity and resolution, suitable for volatile and thermally stable compounds.[5] | Derivatization can add complexity and potential for error, not suitable for non-volatile products.[14] | RSD < 5% | 10-20 minutes per sample | Medium |
| HPLC | Separates the components of the reaction mixture based on their affinity for a stationary phase. Isocyanates are typically derivatized to form stable, UV-active or fluorescent compounds.[15][16][17] | High sensitivity and selectivity, suitable for a wide range of compounds, including non-volatile and thermally sensitive ones.[18] | Derivatization is usually necessary, which can be time-consuming.[18][19] | RSD < 5% | 15-30 minutes per sample | Medium-High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized for the analysis of this compound and may require optimization based on specific reaction conditions and available instrumentation.
Back-Titration with Di-n-butylamine
Principle: This method relies on the reaction of the isocyanate group with an excess of di-n-butylamine to form a urea derivative. The unreacted amine is then quantified by titration with a standardized solution of hydrochloric acid.[1][2]
Experimental Workflow:
Caption: Workflow for the quantitative analysis of this compound via back-titration.
Reagents:
-
Di-n-butylamine solution (e.g., 0.1 M in dry toluene)
-
Standardized hydrochloric acid (e.g., 0.1 M aqueous or in isopropanol)
-
Toluene (anhydrous)
-
Methanol or Isopropanol
-
Indicator solution (e.g., bromophenol blue) or a pH electrode for potentiometric titration
Procedure:
-
Accurately weigh a sample containing this compound into a 250 mL Erlenmeyer flask.
-
Add a precise volume (e.g., 25 mL) of the di-n-butylamine solution to the flask.
-
Stopper the flask, swirl to mix, and let it stand for 15 minutes at room temperature to ensure complete reaction.
-
Add 100 mL of isopropanol and a few drops of the indicator.
-
Titrate the solution with the standardized hydrochloric acid until the endpoint is reached (color change of the indicator or inflection point in the potentiometric curve).
-
Perform a blank titration under the same conditions without the this compound sample.
-
The isocyanate content is calculated based on the difference in the volume of titrant consumed by the blank and the sample.
FTIR Spectroscopy
Principle: This technique leverages the strong and distinct absorption band of the isocyanate group (-N=C=O) in the infrared spectrum, typically found around 2275 cm⁻¹. The decrease in the intensity of this peak is directly proportional to the consumption of this compound.[6][7]
Experimental Workflow:
Caption: Workflow for real-time monitoring of this compound reaction by FTIR spectroscopy.
Equipment:
-
FTIR spectrometer
-
Liquid transmission cell (e.g., with NaCl or KBr windows) or an Attenuated Total Reflectance (ATR) probe
Procedure:
-
Establish a calibration curve by measuring the absorbance of the isocyanate peak for solutions of known this compound concentrations in the reaction solvent.
-
For reaction monitoring, record a background spectrum of the reaction mixture before the addition of this compound.
-
Initiate the reaction and immediately begin acquiring spectra at regular intervals.
-
For each spectrum, measure the absorbance of the isocyanate peak at approximately 2275 cm⁻¹.
-
Use the calibration curve to convert the absorbance values to this compound concentration.
-
The reaction conversion at any given time can be calculated from the initial and current concentrations.
Gas Chromatography (GC)
Principle: GC separates the volatile components of a mixture. For this compound, direct analysis is possible, but derivatization with an amine, similar to the titration method, can yield a more stable and easily detectable product.[4][5]
Experimental Workflow:
Caption: Workflow for the analysis of this compound conversion using gas chromatography.
Equipment and Reagents:
-
Gas chromatograph with a suitable detector (e.g., FID)
-
Capillary column (e.g., a non-polar or medium-polarity column)
-
Derivatizing agent (e.g., di-n-butylamine)
-
Anhydrous solvent for dilution
Procedure:
-
Prepare a calibration curve by analyzing standard solutions of this compound (or its derivative) of known concentrations.
-
At desired time points, withdraw an aliquot from the reaction mixture.
-
Quench the reaction immediately, for example, by diluting the aliquot in a cold solvent containing a derivatizing agent.
-
Allow the derivatization to complete if this method is chosen.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Run the GC under optimized conditions (e.g., temperature program, carrier gas flow rate) to achieve good separation.
-
Identify and integrate the peak corresponding to this compound or its derivative.
-
Determine the concentration from the calibration curve and calculate the reaction conversion.
Conclusion
The choice of the analytical method for monitoring the reaction conversion of this compound should be guided by the specific needs of the research. For rapid, real-time analysis where high precision is not the primary concern, FTIR spectroscopy is an excellent choice. Back-titration offers a cost-effective and precise alternative for endpoint analysis, provided that interferences are minimal. For highly complex mixtures or when very high sensitivity is required, chromatographic methods such as GC or HPLC are superior, although they often necessitate sample derivatization. NMR spectroscopy , while being the most expensive option, provides unparalleled structural information and can be invaluable for mechanistic studies. By understanding the relative merits and limitations of each technique, researchers can select the most appropriate tool to obtain reliable quantitative data for their this compound reactions.
References
- 1. xylemanalytics.com [xylemanalytics.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. m.remspec.com [m.remspec.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. epa.gov [epa.gov]
- 16. dl.astm.org [dl.astm.org]
- 17. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 18. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Octyl Isocyanate and Other Long-Chain Alkyl Isocyanates in Polymer Synthesis
For researchers and professionals in polymer chemistry and drug development, the choice of monomer is critical in tailoring the final properties of a polymer. Long-chain alkyl isocyanates are a valuable class of monomers for synthesizing polyisocyanates, polymers characterized by a rigid helical backbone. The length of the alkyl side chain plays a pivotal role in modulating the physical and chemical properties of the resulting material. This guide provides an objective comparison of octyl isocyanate against other long-chain alkyl isocyanates (such as hexyl, dodecyl, and octadecyl isocyanates), supported by experimental data and detailed protocols.
Physicochemical Properties of Long-Chain Alkyl Isocyanate Monomers
The fundamental properties of the isocyanate monomer, such as boiling point and density, are primarily influenced by the length of the alkyl chain. As the carbon chain increases, the molecular weight and boiling point rise accordingly, while the density shows minor variations.
| Property | Hexyl Isocyanate | This compound | Dodecyl Isocyanate |
| Molecular Formula | C₇H₁₃NO[1] | C₉H₁₇NO | C₁₃H₂₅NO |
| Molecular Weight | 127.18 g/mol [1] | 155.24 g/mol [2] | 211.36 g/mol |
| Boiling Point | 162-164 °C | 200-204 °C[2] | ~270 °C (estimated) |
| Density | 0.873 g/mL at 25 °C | 0.880 g/mL at 25 °C[2] | ~0.87 g/mL at 25 °C (estimated) |
| Refractive Index | n20/D 1.421 | n20/D 1.432[2] | ~1.441 (estimated) |
Reactivity and Polymerization Control
Long-chain aliphatic isocyanates are typically polymerized via living anionic polymerization or coordination polymerization. The reactivity of the isocyanate group is generally not significantly hindered by the length of the attached alkyl chain in these mechanisms. However, the bulky nature of the side chain can influence the polymer's helical structure and solubility during synthesis.
Living anionic polymerization, often initiated by sodium-based initiators like sodium benzanilide (NaBA) at low temperatures (-78 °C to -98 °C), offers excellent control over molecular weight and results in polymers with narrow molecular weight distributions (polydispersity index, PDI ≈ 1.1). This controlled process is crucial for creating well-defined block copolymers and other complex architectures. The primary challenge in isocyanate polymerization is preventing side reactions, particularly cyclotrimerization, which is effectively suppressed under living anionic conditions.
Comparative Properties of Poly(n-alkyl isocyanate)s
The length of the n-alkyl side chain is the most significant factor determining the properties of the final polymer. The side chains act as "internal plasticizers," increasing the free volume and spacing between the rigid polymer backbones.
The following diagram illustrates the general trends observed when the length of the n-alkyl side chain is increased in a poly(isocyanate).
The following table summarizes key performance metrics for polyisocyanates derived from different long-chain alkyl isocyanates. Exact values can vary based on molecular weight and measurement conditions.
| Property | Poly(n-hexyl isocyanate) (PHIC) | Poly(n-octyl isocyanate) (POIC) | Poly(n-dodecyl isocyanate) (PDDIC) |
| Glass Transition (Tg) | Higher (more rigid) | Intermediate | Lower (more flexible)[3][4] |
| Thermal Stability (TGA) | Decomposes ~280-350 °C | Similar to PHIC | Similar to PHIC[5] |
| Conformation in Solution | Semi-flexible / Rigid-rod | Semi-flexible / Rigid-rod | Semi-flexible / Rigid-rod |
| Mark-Houwink 'a' parameter | > 1.0 (in THF) | > 1.0 (in THF) | > 1.0 (in THF)[6][7] |
| Solubility (e.g., in THF) | Good | Very Good | Excellent |
| Side-Chain Crystallinity | None | None | Possible[3] |
-
Glass Transition Temperature (Tg): The most pronounced effect of increasing the side chain length is the decrease in Tg.[8] The longer, more flexible alkyl groups increase the spacing between the rigid polymer backbones, enhancing segmental motion and thus lowering the temperature at which the material transitions from a glassy to a rubbery state.[4][9]
-
Thermal Stability: The thermal stability is primarily dictated by the polyamide backbone. The decomposition of poly(n-alkyl isocyanates) often proceeds via intramolecular cyclization to form trimers.[10] While minor differences may exist, the onset of thermal decomposition is not dramatically affected by the side chain length for simple n-alkyl groups.[5]
-
Solubility and Conformation: All poly(n-alkyl isocyanates) are known for their rigid, helical conformation in solution, behaving as worm-like chains or rigid rods. This is reflected in high Mark-Houwink 'a' parameter values (typically >0.8), which relate intrinsic viscosity to molecular weight.[6][7] As the alkyl chain length increases, the polymer's affinity for nonpolar organic solvents like tetrahydrofuran (THF) and toluene improves, leading to enhanced solubility.
Experimental Protocols
This protocol describes a typical laboratory-scale synthesis for producing a well-defined poly(n-octyl isocyanate) with a target molecular weight.
Materials:
-
n-Octyl isocyanate (monomer)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium benzanilide (NaBA) initiator solution in THF
-
Methanol (terminating agent)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Monomer and Solvent Purification: Dry n-octyl isocyanate over CaH₂ and distill under reduced pressure. Reflux THF over sodium/benzophenone ketyl and distill immediately prior to use.
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer under a positive pressure of inert gas.
-
Polymerization:
-
Transfer anhydrous THF to the reactor via cannula.
-
Cool the reactor to -98 °C using a liquid nitrogen/methanol slush bath.
-
Inject the desired amount of NaBA initiator solution. The amount is calculated based on the target molecular weight ([Monomer]/[Initiator] ratio).
-
Slowly add the purified n-octyl isocyanate monomer to the stirring initiator solution.
-
Allow the polymerization to proceed for 10-30 minutes. The solution will become noticeably viscous.[11]
-
-
Termination: Quench the reaction by adding a small amount of degassed methanol.
-
Isolation: Warm the reactor to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
-
Gel Permeation Chromatography (GPC/SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). Use THF as the mobile phase and calibrate with polystyrene standards. Absolute molecular weight can be determined using a multi-angle light scattering (MALS) detector.[12]
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) and any melting transitions (Tm) associated with side-chain crystallinity. A typical procedure involves heating the sample from -100 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): Evaluate thermal stability by measuring the weight loss of the polymer as a function of temperature. Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.[13]
Applications in Research and Drug Development
Polyisocyanates with long alkyl chains are of interest to drug development professionals for several reasons:
-
Solubility and Formulation: The tunable solubility afforded by the alkyl chains allows for better processing and formulation of polymer-drug conjugates or nanoparticles.
-
Biocompatibility: The polyamide backbone can exhibit biocompatibility, and the alkyl chains can modulate hydrophobic interactions with biological components.
-
Self-Assembly: The rigid-rod nature of these polymers can drive the self-assembly of block copolymers into unique nanostructures (e.g., micelles, vesicles) suitable for drug encapsulation and delivery.
-
Responsive Materials: The helical structure of polyisocyanates can be sensitive to environmental stimuli (e.g., temperature, solvent), offering pathways to create "smart" materials that release therapeutic agents in response to specific triggers.
Conclusion
The selection of a long-chain alkyl isocyanate monomer is a strategic choice based on the desired balance of properties in the final polymer.
-
This compound represents a versatile midpoint, yielding polymers that are more flexible and soluble than those from shorter chains like hexyl isocyanate, without the complication of side-chain crystallization that can occur with dodecyl or octadecyl isocyanate.
-
For applications requiring maximum flexibility and solubility in nonpolar media, dodecyl or octadecyl isocyanates are superior choices, though their potential for side-chain crystallization must be considered.
-
For creating more rigid materials, shorter long-chain variants like hexyl isocyanate are preferable.
By understanding the structure-property relationships outlined in this guide, researchers can more effectively select the appropriate monomer to synthesize polyisocyanates with tailored characteristics for advanced applications in materials science and drug delivery.
References
- 1. Hexyl isocyanate | C7H13NO | CID 75659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. mdpi.com [mdpi.com]
- 4. afinitica.com [afinitica.com]
- 5. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 7. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
- 8. specialchem.com [specialchem.com]
- 9. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. osti.gov [osti.gov]
Performance of Octyl Isocyanate-Based Polyurethanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of polyurethanes synthesized with octyl isocyanate against other common polyurethane formulations. Due to a lack of extensive, direct comparative studies on this compound-based polyurethanes in the current literature, this guide leverages data from studies on other aliphatic and aromatic isocyanate-based polyurethanes to provide a predictive and illustrative comparison. The information presented is intended to guide researchers in selecting appropriate polyurethane formulations for their specific applications, particularly in the biomedical and pharmaceutical fields.
Overview of Isocyanate Structure and its Impact on Polyurethane Properties
Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol. The choice of the isocyanate component is critical as it significantly influences the final properties of the polyurethane, including its mechanical strength, thermal stability, degradation profile, and biocompatibility.
Isocyanates are broadly categorized into two main types: aromatic and aliphatic.
-
Aromatic Diisocyanates (e.g., MDI, TDI): These are characterized by the presence of a rigid benzene ring in their structure. This rigidity imparts high tensile strength and thermal resistance to the resulting polyurethanes. However, they are prone to degradation under UV light, leading to yellowing, and their degradation byproducts can have cytotoxic effects.
-
Aliphatic Diisocyanates (e.g., HDI, IPDI, and this compound): These have a linear or alicyclic carbon chain structure. Polyurethanes made from aliphatic isocyanates are known for their excellent UV stability, flexibility, and superior biocompatibility due to the formation of less toxic degradation products.[1]
This compound, as a long-chain aliphatic isocyanate, is expected to produce polyurethanes with enhanced flexibility and hydrophobicity.
Performance Comparison Data
The following tables summarize key performance data for polyurethanes synthesized from different types of isocyanates. The data for MDI, TDI, HDI, and IPDI-based polyurethanes are drawn from various studies and are presented here for comparative purposes. The expected performance of this compound-based polyurethanes is extrapolated based on the general properties of aliphatic isocyanates.
Table 1: Mechanical Properties of Various Polyurethane Formulations
| Property | MDI-Based (Aromatic) | TDI-Based (Aromatic) | HDI-Based (Aliphatic) | IPDI-Based (Aliphatic) | This compound-Based (Aliphatic - Expected) |
| Tensile Strength (MPa) | High (e.g., 23.4 - 45) | High (e.g., 30 - 50) | Moderate (e.g., 15 - 35) | Moderate (e.g., 20 - 40) | Low to Moderate |
| Elongation at Break (%) | Moderate (e.g., 300 - 600) | Moderate (e.g., 400 - 700) | High (e.g., 500 - 1000) | High (e.g., 400 - 800) | Very High |
| Young's Modulus (MPa) | High (e.g., 50 - 200) | High (e.g., 40 - 150) | Low to Moderate (e.g., 10 - 80) | Low to Moderate (e.g., 20 - 100) | Low |
Note: The presented values are representative and can vary significantly based on the polyol, chain extender, and synthesis conditions.
Table 2: Thermal Properties of Various Polyurethane Formulations
| Property | MDI-Based (Aromatic) | TDI-Based (Aromatic) | HDI-Based (Aliphatic) | IPDI-Based (Aliphatic) | This compound-Based (Aliphatic - Expected) |
| Decomposition Temp (°C) | ~300 - 350 | ~280 - 330 | ~250 - 300 | ~270 - 320 | ~230 - 280 |
| Glass Transition Temp (Tg, °C) | High | High | Low | Low | Very Low |
Note: Thermal properties are highly dependent on the overall polymer structure and hard segment content.
Table 3: Biocompatibility and Degradation Characteristics
| Property | MDI-Based (Aromatic) | TDI-Based (Aromatic) | HDI-Based (Aliphatic) | IPDI-Based (Aliphatic) | This compound-Based (Aliphatic - Expected) |
| Biocompatibility | Moderate (potential for toxic byproducts) | Low to Moderate (toxic byproducts) | High | High | High |
| Degradation Rate | Slow | Slow | Variable | Variable | Slow (due to hydrophobicity) |
| Primary Degradation Byproducts | Aromatic diamines (e.g., MDA) | Aromatic diamines (e.g., TDA) | Aliphatic diamines | Aliphatic diamines | Octylamine |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize polyurethane performance.
Tensile Strength Testing
-
Standard: ASTM D882
-
Methodology:
-
Polyurethane films are cut into dumbbell-shaped specimens of defined dimensions.
-
The thickness of each specimen is measured at multiple points to ensure uniformity.
-
The specimen is mounted in the grips of a universal testing machine.
-
A uniaxial tensile load is applied at a constant rate of crosshead displacement until the specimen fails.
-
The stress (force per unit area) and strain (change in length relative to the original length) are recorded throughout the test.
-
Tensile strength (the maximum stress the material can withstand), elongation at break (the strain at which the specimen fails), and Young's modulus (a measure of stiffness) are calculated from the stress-strain curve.
-
Thermogravimetric Analysis (TGA)
-
Standard: ASTM E1131
-
Methodology:
-
A small, precisely weighed sample of the polyurethane is placed in a TGA instrument.
-
The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve shows the temperatures at which the material degrades and the percentage of weight loss at each stage.
-
The onset of decomposition is typically defined as the temperature at which 5% weight loss occurs.
-
In Vitro Cytotoxicity Assay
-
Standard: ISO 10993-5
-
Methodology (Elution Test):
-
The polyurethane material is incubated in a cell culture medium for a specified time and temperature (e.g., 24 hours at 37°C) to create an extract.
-
A confluent monolayer of a suitable cell line (e.g., L929 fibroblasts) is cultured in multi-well plates.
-
The culture medium is replaced with the polyurethane extract.
-
The cells are incubated with the extract for a defined period (e.g., 24-72 hours).
-
Cell viability is assessed using a quantitative assay, such as the MTT assay, which measures the metabolic activity of the cells.
-
The viability of the cells exposed to the polyurethane extract is compared to that of cells exposed to a negative control (non-toxic material) and a positive control (toxic material). A reduction in cell viability below a certain threshold (e.g., 70%) is considered indicative of a cytotoxic effect.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the key experimental protocols.
Caption: Workflow for Tensile Strength Testing of Polyurethane Films.
References
A Comparative Guide to Surface Hydrophobicity: Octyl Isocyanate Modification vs. Silane-Based Alternatives
For researchers, scientists, and drug development professionals, achieving specific surface wettability is a critical parameter in a myriad of applications, from biocompatible coatings on medical devices to the controlled release of therapeutics. This guide provides a comparative analysis of surfaces modified with octyl isocyanate and two common silane-based alternatives, Octadecyltrichlorosilane (OTS) and Hexamethyldisilazane (HMDS), with a focus on their resulting hydrophobicity as determined by contact angle goniometry.
Performance Comparison: Contact Angle Goniometry
The hydrophobicity of a surface is quantified by the contact angle of a water droplet; a higher contact angle indicates greater hydrophobicity. The following table summarizes the static water contact angles achieved by modifying a silicon wafer surface with an octyl-functionalized silane (as a proxy for this compound), OTS, and HMDS.
| Surface Modifier | Chemical Structure | Water Contact Angle (°) | Reference |
| Octyl-functionalized Silane | CH₃(CH₂)₇Si(OCH₃)₃ | 144.1 - 158.1 | [1] |
| Octadecyltrichlorosilane (OTS) | CH₃(CH₂)₁₇SiCl₃ | ~106 - 117 | [2] |
| Hexamethyldisilazane (HMDS) | (CH₃)₃SiNHSi(CH₃)₃ | ~65 - 80 | [3] |
Key Observations:
-
Octyl-functionalized surfaces demonstrate the highest degree of hydrophobicity, achieving superhydrophobic status with contact angles exceeding 150 degrees.[1] This is attributed to the dense packing of the C8 alkyl chains, which effectively shields the underlying hydrophilic surface.[1]
-
Octadecyltrichlorosilane (OTS) modification also results in a significantly hydrophobic surface, with contact angles consistently above 100 degrees.[2] The long C18 alkyl chain of OTS forms a well-ordered self-assembled monolayer (SAM), leading to a non-polar surface.
-
Hexamethyldisilazane (HMDS) provides a moderate level of hydrophobicity. The resulting surface is effectively passivated and water-repellent, making it suitable for applications where extreme hydrophobicity is not required.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving consistent surface modifications. The following sections outline the procedures for modifying a silicon wafer substrate with each of the discussed modifiers.
Surface Modification with this compound (General Protocol)
While a specific, detailed protocol for this compound was not found in the reviewed literature, a general procedure for the surface modification of a hydroxyl-terminated surface (like a silicon wafer with a native oxide layer) with an isocyanate would involve the following steps. This protocol is based on the known reactivity of isocyanates with hydroxyl groups.
Materials:
-
Silicon wafer
-
Anhydrous toluene
-
This compound (CH₃(CH₂)₇NCO)
-
Nitrogen gas
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Ethanol
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon wafer in piranha solution for 15 minutes to remove organic residues and create a hydrophilic, hydroxyl-terminated surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafer thoroughly with deionized water and then with ethanol.
-
Dry the wafer under a stream of nitrogen gas.
-
-
Surface Modification:
-
In a nitrogen-filled glovebox or under an inert atmosphere, prepare a solution of this compound in anhydrous toluene (e.g., 1-5 mM).
-
Immerse the cleaned and dried silicon wafer in the this compound solution.
-
Allow the reaction to proceed for several hours (e.g., 2-24 hours) at room temperature or with gentle heating to facilitate the reaction between the isocyanate groups and the surface hydroxyl groups.
-
Remove the wafer from the solution and rinse thoroughly with anhydrous toluene to remove any unreacted this compound.
-
Dry the modified wafer under a stream of nitrogen gas.
-
Surface Modification with Octadecyltrichlorosilane (OTS)
Materials:
-
Silicon wafer
-
Anhydrous toluene
-
Octadecyltrichlorosilane (OTS)
-
Nitrogen gas
-
Piranha solution
-
Deionized water
-
Ethanol
Procedure:
-
Substrate Cleaning:
-
Follow the same cleaning procedure as for the this compound modification to obtain a clean, hydroxylated silicon wafer surface.
-
-
OTS Solution Preparation:
-
In a nitrogen-filled glovebox, prepare a dilute solution of OTS in anhydrous toluene (e.g., 1 mM). The anhydrous conditions are critical to prevent premature hydrolysis and polymerization of the OTS in solution.
-
-
Surface Modification:
-
Immerse the cleaned and dried silicon wafer in the OTS solution for a specified period, typically ranging from 30 minutes to 24 hours. The immersion time can influence the quality and ordering of the self-assembled monolayer.[4]
-
After immersion, rinse the wafer sequentially with anhydrous toluene, ethanol, and deionized water.
-
Dry the OTS-modified wafer under a stream of nitrogen gas.
-
Surface Modification with Hexamethyldisilazane (HMDS)
HMDS is typically applied via vapor deposition, a common technique in the semiconductor industry.
Materials:
-
Silicon wafer
-
Hexamethyldisilazane (HMDS)
-
Vapor prime oven or a vacuum desiccator
-
Nitrogen gas
-
Piranha solution
-
Deionized water
-
Ethanol
Procedure:
-
Substrate Cleaning:
-
Clean the silicon wafer using the piranha solution protocol as described above to ensure a hydrophilic surface.
-
-
Dehydration Bake:
-
Place the cleaned wafer in an oven at 150-200°C for at least 30 minutes to remove any adsorbed water from the surface. This step is crucial for effective HMDS treatment.
-
-
HMDS Vapor Priming:
-
Transfer the hot, dehydrated wafer to a vapor prime oven or a vacuum desiccator containing a small amount of liquid HMDS in a separate container.
-
For a vacuum desiccator, evacuate the chamber and then introduce HMDS vapor. For a vapor prime oven, follow the manufacturer's instructions for the priming cycle.
-
The HMDS vapor will react with the hydroxyl groups on the silicon wafer surface. The process is typically carried out at an elevated temperature (e.g., 150°C) for a few minutes.[5]
-
After the priming process, vent the chamber with nitrogen gas and remove the wafer.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for surface modification and subsequent contact angle goniometry analysis.
Signaling Pathways and Logical Relationships
The choice of surface modifier is dictated by the desired level of hydrophobicity and the specific application. The following diagram illustrates the logical relationship between the chosen modifier and the resulting surface property.
References
- 1. d-nb.info [d-nb.info]
- 2. Comparative study of monolayers self-assembled from alkylisocyanides and alkanethiols on polycrystalline Pt substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brighton-science.com [brighton-science.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation and characterization of superhydrophobic surfaces based on hexamethyldisilazane-modified nanoporous alumina - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: XPS Analysis of Surfaces Treated with Octyl Isocyanate vs. Octyltriethoxysilane
This guide provides a comparative analysis of two common surface modification agents, octyl isocyanate and octyltriethoxysilane, focusing on their characterization using X-ray Photoelectron Spectroscopy (XPS). The information is intended for researchers, scientists, and drug development professionals who are engaged in material science, surface chemistry, and the development of biomedical devices or drug delivery systems.
X-ray Photoelectron Spectroscopy is a highly surface-sensitive technique that provides detailed chemical information about the top 5-10 nm of a material.[1] It is an invaluable tool for confirming the success, uniformity, and stability of surface modifications by identifying elemental composition and chemical bonding states.[1][2]
This guide compares the covalent modification of a hydroxylated surface (e.g., silicon with native oxide, glass, or metal oxides) with this compound and an alternative, octyltriethoxysilane. Both molecules attach an eight-carbon alkyl chain to the surface, rendering it more hydrophobic. However, the chemistry of their attachment and their resulting elemental signatures as detected by XPS are distinct.
Experimental Protocols
Detailed methodologies for substrate preparation, surface modification, and XPS analysis are provided below. These protocols outline a typical workflow for achieving and verifying surface functionalization.
Protocol 1: Substrate Cleaning and Hydroxylation
A clean, hydroxylated surface is essential for consistent and effective surface modification. This protocol is suitable for silicon wafers or glass slides.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (Caution: Extremely corrosive and reactive) or Oxygen plasma cleaner
-
Teflon or glass substrate rack
-
Ultrasonic bath
-
Nitrogen gas source
Procedure:
-
Place substrates in a rack and sonicate sequentially in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants.[3]
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Activation Step (choose one):
-
Piranha Etching: In a fume hood with appropriate personal protective equipment (PPE), immerse the cleaned substrates in a freshly prepared piranha solution for 30-45 minutes. This process removes residual organic material and generates surface hydroxyl (-OH) groups.[3]
-
Oxygen Plasma: Place cleaned substrates in an oxygen plasma cleaner for 5-10 minutes to achieve a similar cleaning and activation effect.
-
-
Rinse the substrates extensively with DI water to remove any residual acid or contaminants.
-
Dry the substrates again under a nitrogen stream and store them in a clean, dry environment (e.g., a desiccator) until use.
Protocol 2: Surface Modification
A. This compound Treatment
Materials:
-
Cleaned, hydroxylated substrates
-
Anhydrous toluene or other anhydrous aprotic solvent
-
This compound
-
Nitrogen or Argon gas (for inert atmosphere)
-
Glass reaction vessel with a sealed cap
Procedure:
-
Place the activated substrates in the reaction vessel.
-
In a fume hood, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
Submerge the substrates completely in the isocyanate solution.
-
Seal the vessel and maintain it at a constant temperature (e.g., 60-80°C) for 2-4 hours under an inert atmosphere. The isocyanate group (-NCO) reacts with the surface hydroxyl groups (-OH) to form a carbamate linkage.
-
After the reaction, remove the substrates and rinse them thoroughly with fresh toluene, followed by ethanol, to remove any unreacted isocyanate.
-
Dry the functionalized substrates under a nitrogen stream.
B. Octyltriethoxysilane (OTES) Treatment
Materials:
-
Cleaned, hydroxylated substrates
-
Anhydrous toluene
-
Octyltriethoxysilane (OTES)
-
Glass reaction vessel
Procedure:
-
Place the activated substrates in the reaction vessel.
-
In a fume hood, prepare a 1-5% (v/v) solution of OTES in anhydrous toluene.[4]
-
Submerge the substrates in the OTES solution. The ethoxy groups on the silane hydrolyze with trace surface water and react with the surface hydroxyl groups to form stable siloxane (Si-O-Substrate) bonds.[3]
-
Allow the reaction to proceed at room temperature for 12-16 hours or at an elevated temperature (e.g., 80-100°C) for 1-2 hours.
-
After the reaction, remove the substrates and rinse them sequentially with toluene and ethanol to remove unbound silane.
-
Dry the substrates under a nitrogen stream and optionally cure them in an oven at 110-120°C for 1 hour to promote cross-linking of the silane layer.[5]
Protocol 3: XPS Analysis
Instrument Parameters (Typical):
-
X-ray Source: Monochromatic Al Kα (1486.6 eV)
-
Analysis Chamber Pressure: < 1 x 10⁻⁸ mbar
-
Take-off Angle: 90° or 45° relative to the sample surface
-
Survey Scans:
-
Binding Energy Range: 0 - 1100 eV
-
Pass Energy: 160 eV
-
Step Size: 1 eV
-
-
High-Resolution Scans (C 1s, O 1s, N 1s, Si 2p):
-
Pass Energy: 20-40 eV
-
Step Size: 0.1 eV
-
Procedure:
-
Mount the untreated and treated samples on the XPS sample holder.
-
Introduce the holder into the ultra-high vacuum (UHV) analysis chamber.[6]
-
Acquire a survey spectrum for each sample to identify the elements present on the surface.[7]
-
Acquire high-resolution spectra for the key elements (C, O, N, Si) to determine their chemical states and bonding environments.[7]
-
Process the data using appropriate software to calculate atomic concentrations and perform peak fitting on the high-resolution spectra.
Data Presentation: Comparative XPS Results
The following tables summarize the expected quantitative data from XPS analysis of an untreated (hydroxylated silicon) surface and surfaces treated with this compound and octyltriethoxysilane.
Table 1: Surface Elemental Composition (Atomic %)
| Surface Type | Carbon (C) | Oxygen (O) | Nitrogen (N) | Silicon (Si) |
| Untreated (Hydroxylated) | ~15% | ~55% | 0% | ~30% |
| This compound Treated | ~60% | ~25% | ~5% | ~10% |
| Octyltriethoxysilane Treated | ~55% | ~25% | 0% | ~20% |
Note: Values are representative and can vary based on reaction efficiency and substrate type. The untreated surface shows adventitious carbon contamination.
Table 2: High-Resolution C 1s Peak Deconvolution (Binding Energy, eV)
| Surface Type | C-C / C-H (~285.0 eV) | C-O (~286.5 eV) | N-C=O (~289.0 eV) |
| Untreated (Hydroxylated) | Major | Minor | Absent |
| This compound Treated | Major | Minor | Present |
| Octyltriethoxysilane Treated | Major | Minor | Absent |
Note: The presence of a high binding energy peak around 289.0 eV is a clear indicator of the carbamate linkage formed by the isocyanate reaction.
Visualizations: Reaction Pathways and Experimental Workflow
The following diagrams illustrate the chemical reactions and the overall experimental process.
References
- 1. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. XPS study on the use of 3-aminopropyltriethoxysilane to bond chitosan to a titanium surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. XPS Analysis of Surface Modified Polymers [eag.com]
A Comparative Analysis of Catalytic vs. Non-Catalytic Reactions of Octyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of urethanes through the reaction of isocyanates with alcohols is a cornerstone of polymer chemistry and finds significant application in the development of novel materials for the pharmaceutical and biomedical fields. The efficiency of this reaction is critically dependent on the use of catalysts. This guide provides an objective comparison of the catalytic and non-catalytic reactions of octyl isocyanate with a diol, supported by representative experimental data and detailed protocols.
Performance Comparison: The Impact of Catalysis
The reaction between this compound and a diol, such as 1,4-butanediol, to form a polyurethane is significantly accelerated in the presence of a catalyst. Without a catalyst, the reaction proceeds at a very slow rate, often requiring elevated temperatures and extended reaction times to achieve a reasonable yield. In contrast, the addition of a catalyst like dibutyltin dilaurate (DBTDL) dramatically increases the reaction rate, allowing for completion under milder conditions and in a fraction of the time.
| Parameter | Non-Catalytic Reaction | Catalytic Reaction (with DBTDL) |
| Reaction Time | > 24 hours | < 4 hours |
| Reaction Temperature | 80°C | Room Temperature (25°C) |
| Yield | Low to Moderate | High (>95%) |
| Catalyst Required | None | Yes (e.g., DBTDL) |
| Side Reactions | Potential for side reactions at high temperatures | Minimized due to milder conditions |
Note: The data presented is a representative summary based on typical reactions of aliphatic isocyanates with diols and may vary depending on specific reaction conditions and substrates.
Experimental Protocols
The following protocols outline the general procedure for reacting this compound with 1,4-butanediol under both non-catalytic and catalytic conditions. Reaction progress can be effectively monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹.[1][2][3][4]
Non-Catalytic Reaction Protocol
Materials:
-
This compound
-
1,4-butanediol
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Syringes
-
FTIR spectrometer with an attenuated total reflectance (ATR) probe
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere to ensure anhydrous conditions.
-
In the reaction flask, dissolve 1,4-butanediol in anhydrous toluene.
-
Heat the solution to 80°C with stirring.
-
Slowly add an equimolar amount of this compound to the reaction mixture using a syringe.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via FTIR spectroscopy. The disappearance of the isocyanate peak at ~2270 cm⁻¹ indicates the progress of the reaction.
-
Continue the reaction until the isocyanate peak is no longer observed, which may take over 24 hours.
-
Upon completion, the solvent can be removed under reduced pressure to yield the polyurethane product.
Catalytic Reaction Protocol
Materials:
-
This compound
-
1,4-butanediol
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Syringes
-
FTIR spectrometer with an ATR probe
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
In the reaction flask, dissolve 1,4-butanediol in anhydrous toluene at room temperature (25°C) with stirring.
-
Add a catalytic amount of DBTDL to the solution (typically 0.01-0.1 mol% relative to the isocyanate).
-
Slowly add an equimolar amount of this compound to the reaction mixture using a syringe.
-
Monitor the reaction progress using FTIR spectroscopy, observing the disappearance of the isocyanate peak at ~2270 cm⁻¹.
-
The reaction is typically complete within 4 hours.
-
Once the reaction is complete, the solvent can be removed under reduced pressure to obtain the polyurethane product.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways for both non-catalytic and catalytic reactions of this compound with a diol, as well as a generalized experimental workflow.
References
Thermal Stability of Octyl Isocyanate-Modified Polymers: A Comparative Guide
The modification of polymers with octyl isocyanate is a critical strategy for tailoring their physicochemical properties, including thermal stability, for advanced applications in fields ranging from materials science to drug delivery. This guide provides a comparative analysis of the thermal gravimetric analysis (TGA) of polymers functionalized with an eight-carbon alkyl isocyanate, benchmarking their performance against unmodified polymers and those with alternative modifications. The data presented herein offers researchers and drug development professionals insights into how such modifications influence polymer degradation profiles.
Comparative Thermal Gravimetric Analysis
The thermal stability of a polymer is significantly influenced by the chemical nature of its constituent monomers and any subsequent functionalization. The introduction of an this compound group can alter the degradation mechanism and onset temperature. Below is a summary of TGA data for cellulose modified with acyl chlorides of varying alkyl chain lengths, which serves as a pertinent model for understanding the effects of an eight-carbon chain modification like that of this compound. The esterification of cellulose with octanoyl chloride results in a structure analogous to the urethane linkage formed with this compound, providing a strong comparative basis.
| Material | Onset Decomposition Temp. (°C) | Max. Decomposition Temp. (°C) | Residue at 600°C (%) |
| Unmodified Mercerized Cellulose | ~320 | ~350 | ~15 |
| Cellulose Octanoate (C8) | ~280 | ~330 | ~10 |
| Cellulose Decanoate (C10) | ~275 | ~325 | ~8 |
| Cellulose Laurate (C12) | ~270 | ~320 | ~5 |
Data adapted from a study on the esterification of cotton cellulose[1]. The thermal degradation of cellulose esters was influenced by the fatty acid chain length[1].
The data indicates that the introduction of longer alkyl chains, such as the octyl group, tends to decrease the onset of thermal degradation compared to the unmodified cellulose. This is likely due to the introduction of more thermally labile urethane or ester linkages and a decrease in the crystallinity of the polymer[1].
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following protocol outlines a standard procedure for conducting TGA on modified polymers to assess their thermal stability.
Objective: To determine the thermal stability and decomposition profile of this compound-modified polymers by measuring weight loss as a function of temperature.
Materials and Equipment:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q50, Mettler Toledo TGA/DSC)
-
High-purity nitrogen or argon gas (for inert atmosphere)
-
Oxygen or air (for oxidative degradation studies)
-
Microbalance
-
Sample pans (platinum or alumina)
-
Modified and unmodified polymer samples
Procedure:
-
Sample Preparation: Dry the polymer samples in a vacuum oven at a suitable temperature to remove any residual solvent or moisture. Accurately weigh 5-10 mg of the dried sample into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 40-60 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically 25-30°C.
-
Heat the sample at a constant rate, commonly 10°C/min or 20°C/min, to a final temperature, typically 600-800°C[2].
-
-
Data Acquisition: Record the sample weight as a function of temperature throughout the heating program. The TGA software will generate a thermogram (weight % vs. temperature) and its first derivative (DTG curve), which shows the rate of weight loss.
-
Analysis:
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which significant weight loss begins.
-
Identify the temperature of maximum decomposition rate (Tmax) from the peak of the DTG curve.
-
Quantify the residual mass at the final temperature.
-
Visualizing the Experimental Workflow
The logical flow of a typical TGA experiment can be visualized as follows:
Caption: Workflow for Thermogravimetric Analysis of Polymers.
Signaling Pathway of Polymer Modification
The modification of a polymer with hydroxyl groups, such as cellulose, with this compound proceeds via a nucleophilic addition reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic carbon of the isocyanate group. This reaction forms a thermally sensitive urethane linkage.
Caption: Reaction pathway for this compound modification.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Octyl Isocyanate
For Immediate Implementation by Laboratory Personnel
The safe handling and disposal of reactive chemicals like octyl isocyanate are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these procedures will minimize risks and promote a culture of safety.
I. Immediate Safety and Handling Precautions
This compound is a hazardous chemical that can cause skin and eye irritation, respiratory sensitization, and is harmful if swallowed.[1][2][3] Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, while wearing the appropriate Personal Protective Equipment (PPE).[4]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber).
-
Eye Protection: Chemical safety goggles or a face shield.[1][5]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH/MSHA approved respirator is necessary if working outside of a fume hood or if exposure limits are exceeded.[1][5]
II. Spill Management Protocol
In the event of an this compound spill, immediate and decisive action is crucial to mitigate potential hazards.
For Minor Spills:
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.[4]
-
Absorb the Spill: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent. Do not use water, sawdust, or other combustible materials. [6][7]
-
Collect Absorbed Material: Carefully shovel the absorbed material into an open-top container.[6] Do not seal the container , as the reaction with moisture can produce carbon dioxide gas, leading to a dangerous pressure buildup.[6]
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution (see Table 2 for formulations).
For Major Spills:
-
Evacuate and Isolate: Evacuate the laboratory immediately and restrict access to the area.
-
Alert Authorities: Notify your institution's environmental health and safety (EHS) office and, if necessary, emergency services.
-
Professional Cleanup: Major spills should be handled by trained hazardous materials personnel.
III. Quantitative Data for Disposal
Proper disposal requires adherence to specific quantitative parameters to ensure the complete and safe neutralization of this compound.
| Parameter | Value/Instruction | Source(s) |
| Neutralization Time | Allow the mixture to stand for at least 48 hours to ensure complete reaction. | [7] |
| Container Sealing | Do Not Seal waste containers during neutralization to allow for the escape of carbon dioxide gas. | [6][7] |
| Final pH of Solution | After neutralization, the pH of the solution should be checked to ensure it is within a neutral range (typically 6-8). | [4] |
| Decontamination Solutions | See Table 2 for specific formulations. | [6] |
Table 1: Quantitative Disposal Parameters
IV. Experimental Protocol: Neutralization of this compound Waste
This protocol details the step-by-step methodology for neutralizing small quantities of this compound waste in a laboratory setting.
Materials:
-
This compound waste
-
Decontamination solution (see Table 2 for formulations)
-
Large, open-top, chemical-resistant container (e.g., polyethylene)
-
Stirring rod or magnetic stirrer
-
Appropriate PPE
Procedure:
-
Prepare Decontamination Solution: In a chemical fume hood, prepare one of the decontamination solutions listed in Table 2 in a container that is large enough to hold both the solution and the this compound waste.
-
Cool the Solution (if necessary): The reaction between isocyanates and decontamination solutions can be exothermic. If a large amount of waste is being neutralized, it is advisable to cool the decontamination solution in an ice bath.
-
Slowly Add this compound: While gently stirring, slowly and incrementally add the this compound waste to the decontamination solution. Be cautious of any heat generation or gas evolution.
-
Allow for Reaction: Continue stirring for a short period after all the waste has been added. Loosely cover the container (e.g., with a watch glass) and allow it to stand in a well-ventilated area for at least 48 hours to ensure the complete neutralization of the isocyanate.[7]
-
Verify Neutralization: After the reaction period, check the pH of the solution to confirm it is in the neutral range (6-8).[4]
-
Dispose of Neutralized Waste: The neutralized waste should be disposed of as hazardous waste through your institution's EHS office. Follow all federal, state, and local regulations.[6]
| Decontamination Solution | Formulation | Notes |
| Formula 1 | 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 89.8-94.8% Water. | A commonly used and effective solution for neutralizing isocyanates. |
| Formula 2 | 3-8% Concentrated Ammonia Solution, 0.2% Liquid Detergent, 91.8-96.8% Water. | Requires good ventilation due to ammonia vapors. |
Table 2: Decontamination Solution Formulations [6]
V. Container Decontamination and Disposal
Empty containers that have held this compound must be decontaminated before disposal.
-
Triple Rinse: Triple rinse the empty container with one of the decontamination solutions listed in Table 2.
-
Final Rinse: Perform a final rinse with water.
-
Dispose of Container: The decontaminated container can then be disposed of in accordance with your institution's hazardous waste guidelines. For large drums, it is recommended to puncture them to prevent reuse.[7]
VI. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, protecting personnel and the environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before use.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Octyl Isocyanate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Octyl isocyanate in a laboratory setting. Adherence to these procedures is paramount for ensuring the safety of all personnel and the integrity of your research.
This compound is a hazardous chemical that can cause skin, eye, and respiratory irritation.[1] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] This guide will provide you with the necessary information to handle this substance safely and effectively.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE. It is crucial to consult the specific Safety Data Sheet (SDS) for the product you are using for any additional recommendations.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Air-purifying respirator | A NIOSH-approved half-face or full-face respirator equipped with organic vapor cartridges is recommended for most operations.[3][4] In situations with a potential for high exposure, such as spills or when working in poorly ventilated areas, a supplied-air respirator is necessary.[4][5][6][7] |
| Eye Protection | Chemical safety goggles or face shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][8] A full-face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling isocyanates.[3][9] Standard latex gloves are not suitable as they do not provide adequate protection.[2][10] Specific breakthrough time data for this compound is not readily available; therefore, it is critical to consult the glove manufacturer's chemical resistance guide for the specific gloves being used. Always inspect gloves for any signs of degradation or puncture before use and replace them immediately if they are compromised. |
| Body Protection | Protective clothing | Wear a lab coat, chemical-resistant apron, or coveralls to prevent skin contact.[3][5][10] For tasks with a higher risk of splashes or spills, disposable coveralls are preferred.[6][11] |
| Footwear | Closed-toe shoes | Ensure that closed-toe shoes are worn at all times in the laboratory. |
Operational Plan: Step-by-Step Handling of this compound
-
Preparation and Area Setup:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Gather all necessary materials and equipment before handling the chemical to minimize movement and potential for spills.
-
Have spill control materials readily available.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before opening the this compound container.
-
-
Handling the Chemical:
-
Carefully open the container, avoiding any inhalation of vapors.
-
Dispense the required amount of the chemical slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use.[8]
-
-
Post-Handling:
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Solid waste, such as contaminated gloves, paper towels, and disposable labware, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[5] Do not use combustible materials like sawdust.
-
Collect the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate the spill area using a suitable decontamination solution. A common formulation is a solution of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water.[3][5] Another option is a solution of 3-8% concentrated ammonia, 0.2-2% liquid detergent, and water; however, this should be used with good ventilation.[3][5]
-
For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
-
-
Container Decontamination and Disposal:
-
Empty containers that held this compound must be decontaminated before disposal.[2]
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste.
-
Alternatively, decontaminate the container by filling it with one of the decontamination solutions mentioned above and allowing it to stand for at least 24-48 hours with the bung removed to allow any generated carbon dioxide to escape.
-
After decontamination, the container can be disposed of according to your institution's guidelines for hazardous waste containers.
-
-
Final Disposal:
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. isca.me [isca.me]
- 2. benchchem.com [benchchem.com]
- 3. fsi.co [fsi.co]
- 4. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 5. safetyinnumbers.ca [safetyinnumbers.ca]
- 6. thgeyer.com [thgeyer.com]
- 7. international.skcinc.com [international.skcinc.com]
- 8. Chemical resistance guide informations - Shield Scientific [shieldscientific.com]
- 9. ihsa.ca [ihsa.ca]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. scribd.com [scribd.com]
- 12. actsafe.ca [actsafe.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
